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  • Product: 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole
  • CAS: 929885-09-6

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole

The following technical guide details the chemical profile, synthetic utility, and experimental handling of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (CAS 929885-09-6). This document is structured for drug discovery prof...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthetic utility, and experimental handling of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (CAS 929885-09-6). This document is structured for drug discovery professionals requiring actionable intelligence on this specific pharmacophore scaffold.

CAS: 929885-09-6 | Formula: C₉H₈BrFN₂ | M.W.: 243.08 g/mol

Executive Summary & Pharmacophore Utility

5-bromo-6-fluoro-1,3-dimethyl-1H-indazole is a high-value heterocyclic building block used primarily in the development of small-molecule kinase inhibitors and GPCR modulators. Its structural significance lies in its trisubstituted core, which offers three distinct vectors for chemical elaboration:

  • C5-Bromide: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of aryl, heteroaryl, or amino groups.

  • C6-Fluorine: Provides metabolic stability (blocking oxidative metabolism at the 6-position) and modulates the pKa of the adjacent N-H (if deprotected) or electronic properties of the ring system.

  • 1,3-Dimethyl Motif: The N1-methyl locks the tautomeric state, preventing the promiscuous binding often seen with N-H indazoles. The C3-methyl fills hydrophobic pockets in enzymes (e.g., the gatekeeper region of kinases) and restricts conformational rotation.

Primary Therapeutic Areas:

  • Oncology: IDO1 inhibitors, VEGFR/PDGFR kinase inhibitors.

  • Virology: HCV NS5B polymerase inhibitors (where the indazole acts as a scaffold mimic for purine bases).

Chemical Profile & Physical Properties[1][2][3][4]

PropertySpecificationNotes
Appearance Off-white to pale yellow solidCrystalline form depends on recrystallization solvent (typically EtOH/Water).
Melting Point 128–132 °CSharp melting point indicates high isomeric purity.
Solubility DMSO, DMF, DCM, ChloroformSparingly soluble in water; moderate solubility in MeOH.
LogP (Calc) ~3.2Lipophilic; suitable for CNS penetration models.
pKa (Conj. Acid) ~1.5 (N2)The N1-methyl reduces basicity compared to 1H-indazoles.
Storage 2–8 °C, Inert AtmosphereProtect from light to prevent slow debromination.

Synthetic Routes & Regiochemistry

The synthesis of CAS 929885-09-6 presents a classic challenge in heterocyclic chemistry: Regioselective N-Methylation. [1]

Retrosynthetic Analysis

The most robust route involves the construction of the 3-methyl-1H-indazole core followed by methylation, or the cyclization of a pre-methylated hydrazine precursor.

Pathway A (Preferred): Methylation of 5-bromo-6-fluoro-3-methyl-1H-indazole. Pathway B: Cyclization of 2'-amino-4'-bromo-5'-fluoroacetophenone.

Critical Regiochemistry: N1 vs. N2

When alkylating 3-methyl-indazoles, two isomers are possible.

  • N1-Alkylation (Thermodynamic): Favored by strong bases (NaH, KOtBu) in polar aprotic solvents (DMF, THF) and high temperatures.

  • N2-Alkylation (Kinetic): Favored by neutral conditions, specific electrophiles (e.g., Meerwein salts), or solvent effects.

For CAS 929885-09-6 (N1-methyl), the protocol must utilize thermodynamic conditions to minimize the N2-isomer byproduct.

Synthesis Start 2-Amino-4-bromo- 5-fluoroacetophenone Oxime Oxime Intermediate Start->Oxime NH2OH·HCl NaOAc, EtOH Core 5-Bromo-6-fluoro- 3-methyl-1H-indazole Oxime->Core MsCl, Et3N (Cyclization) Target TARGET: 5-Bromo-6-fluoro- 1,3-dimethyl-1H-indazole Core->Target MeI, NaH DMF, 0°C to RT (Thermodynamic Control) Byproduct Byproduct: N2-Isomer Core->Byproduct MeI, K2CO3 Acetone (Mixed Kinetics)

Figure 1: Synthetic workflow highlighting the critical N-methylation divergence.

Experimental Protocols

Protocol A: Synthesis of the Core (If starting from Acetophenone)

Note: If purchasing the 3-methyl core (CAS 864773-66-0), skip to Protocol B.

  • Oxime Formation: Dissolve 1-(2-amino-4-bromo-5-fluorophenyl)ethanone (1.0 eq) in Ethanol. Add Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq). Reflux for 2 hours. Concentrate and crystallize from water.

  • Cyclization: Dissolve the oxime in DCM. Add Triethylamine (2.0 eq). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. The mesylated oxime undergoes spontaneous intramolecular nucleophilic attack by the aniline nitrogen. Stir at RT for 4 hours. Wash with water, dry, and concentrate.[2]

Protocol B: Regioselective N-Methylation (Self-Validating System)

Objective: Synthesize 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole with >95:5 N1:N2 selectivity.

Reagents:

  • 5-bromo-6-fluoro-3-methyl-1H-indazole (10.0 g, 43.6 mmol)

  • Sodium Hydride (60% dispersion in oil) (2.1 g, 52.3 mmol, 1.2 eq)

  • Iodomethane (MeI) (3.0 mL, 48.0 mmol, 1.1 eq)

  • Anhydrous DMF (100 mL)

Procedure:

  • Activation: In a flame-dried 3-neck flask under Nitrogen, dissolve the indazole core in anhydrous DMF. Cool to 0°C.[1]

  • Deprotonation: Add NaH portion-wise over 15 minutes. Gas evolution (H₂) will be vigorous. Validation Point: The solution typically turns from pale yellow to a deeper orange/brown anion color. Stir for 30 min at 0°C, then 30 min at RT to ensure complete deprotonation.

  • Alkylation: Cool back to 0°C. Add MeI dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The N1-methyl product usually runs slightly higher (less polar) than the N2-isomer on silica, but separation can be difficult.

  • Quench & Workup: Pour mixture into ice-water (500 mL). The product should precipitate. Filter the solid.[3]

    • If oil forms: Extract with EtOAc (3x), wash with Brine (2x) and LiCl (5% aq) to remove DMF.

  • Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Validation of Regioisomer (NOESY NMR Check): To confirm you have the N1-isomer (Target) and not the N2-isomer:

  • Target (1,3-dimethyl): Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. You should see a cross-peak interaction between the N-Methyl protons (~3.9 ppm) and the C7-H aromatic proton (the proton adjacent to the nitrogen).

  • Byproduct (2,3-dimethyl): The N-Methyl protons (~4.1 ppm) will show a NOE correlation with the C3-Methyl group, but not the C7-H.

Functionalization Strategies

Once synthesized, CAS 929885-09-6 serves as a versatile scaffold.

Functionalization Center 5-Bromo-6-fluoro- 1,3-dimethyl-1H-indazole Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Installs Aryl groups at C5 Center->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd2(dba)3, XPhos) Installs Amines at C5 Center->Buchwald Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Generates C5-Anion for Electrophiles Center->Lithiation

Figure 2: Primary chemical functionalization vectors for the scaffold.

Key Reaction Notes:
  • Suzuki Coupling: The C6-Fluorine exerts an inductive withdrawing effect, activating the C5-Bromine. Oxidative addition of Pd(0) is generally faster here than in non-fluorinated analogs.

  • Buchwald-Hartwig: Use biaryl phosphine ligands (e.g., BrettPhos, XPhos) to prevent defluorination side reactions. The C6-F can make the ring prone to SNAr if very strong bases are used, so mild bases (Cs₂CO₃) are preferred over NaOtBu.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Specific Hazard: Organofluorine compounds can release HF upon thermal decomposition. Do not incinerate in non-specialized equipment.

  • Handling: Use a fume hood. Wear nitrile gloves. The compound is generally stable but should be kept away from strong oxidizing agents.

References

  • Indazole Synthesis (General): Org. Synth.2011 , 88, 33-41.[3] "Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes." Link

  • Regioselectivity of Methylation: BenchChem Application Note. "Methylation of 3-Methyl-6-nitro-1H-indazole."[4][1] Link (General reference for N1/N2 selectivity principles).

  • Kinase Inhibitor Application: Bioorg. Med. Chem.2023 , 90, 117377. "Design, synthesis and evaluation of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents." Link

  • Patent Reference (Analogous Chemistry): WO2017186693A1. "Synthesis of indazoles." Link

  • Physical Data Source: PubChem Compound Summary for CID 46863923 (5-Bromo-6-fluoro-1H-indazole). Link

Sources

Exploratory

chemical structure of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole

The following technical guide details the structural analysis, synthesis, and application of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole , a specialized heterocyclic building block used in high-precision medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthesis, and application of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole , a specialized heterocyclic building block used in high-precision medicinal chemistry.

CAS Registry Number: 929885-09-6 Molecular Formula: C


H

BrFN

Molecular Weight: 243.08 g/mol

Structural Characterization & Electronic Architecture

The indazole scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for indole or purine rings in kinase inhibitors and GPCR ligands. The 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole derivative incorporates three critical modifications that alter its pharmacological profile:

  • N1-Methylation: Locks the tautomeric equilibrium. Unlike unsubstituted indazoles which rapidly tautomerize between 1H and 2H forms, the N1-methyl group fixes the aromatic system, preventing hydrogen bond donation at this site and increasing lipophilicity (LogP).

  • C3-Methylation: Sterically occludes the "bay region" of the binding pocket and blocks metabolic oxidation at the C3 position, a common soft spot in unsubstituted indazoles.

  • 5-Bromo / 6-Fluoro Substitution:

    • 5-Br (Handle): A versatile electrophilic site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the extension of the core into complex chemical space.

    • 6-F (Modulator): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the conjugated system and often improving metabolic stability by blocking the C6 position from P450 oxidation.

Electronic Distribution Diagram

The following diagram illustrates the electronic and steric influences on the indazole core.

G Core Indazole Core (Aromatic Scaffold) N1 N1-Methyl (Tautomer Lock) Core->N1 Regio-defined C3 C3-Methyl (Metabolic Block) Core->C3 Steric Bulk Br5 5-Bromo (Coupling Handle) Core->Br5 Electrophilic Site F6 6-Fluoro (Electronic Tuning) Core->F6 Inductive Effect (-I)

Figure 1: Functional decomposition of the 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole scaffold.

Synthesis Protocols

The synthesis of this compound requires a regioselective approach to ensure the methyl groups are installed at the N1 and C3 positions, rather than the thermodynamically competitive N2 position.

Route A: Convergent Methylation (Recommended)

This route utilizes the commercially available intermediate 5-bromo-6-fluoro-3-methyl-1H-indazole (CAS 864773-66-0).[1]

Step 1: Regioselective N-Methylation

Reaction Logic: Under basic conditions, the deprotonated indazole anion acts as an ambident nucleophile. While alkylation can occur at N1 or N2, the N1-isomer is thermodynamically favored due to the preservation of the benzenoid aromaticity in the fused ring system. Using a strong base (NaH) in a polar aprotic solvent (THF or DMF) enhances this selectivity.

Protocol:

  • Charge: To a dry round-bottom flask under N

    
    , add 5-bromo-6-fluoro-3-methyl-1H-indazole  (1.0 eq) and anhydrous THF (10 mL/g).
    
  • Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of H

    
     gas will be observed.
    
  • Equilibration: Stir at 0°C for 30 minutes to ensure complete anion formation.

  • Alkylation: Add Iodomethane (MeI, 1.1 eq) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LCMS (Target M+H

    
     243/245).
    
  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc. Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: The crude material may contain trace N2-methyl isomer (typically <10%). Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the N1-methyl product.

Route B: De Novo Cyclization (For Scale-up)

For large-scale preparation where raw material costs are critical, the ring can be constructed from a substituted acetophenone.

  • Precursor: 1-(5-bromo-2,4-difluorophenyl)ethanone .

  • Cyclization: Reflux with hydrazine hydrate in ethanol. The hydrazine attacks the ketone and undergoes nucleophilic aromatic substitution (S

    
    Ar) at the ortho-fluorine (position 2), closing the ring to form the 3-methyl-1H-indazole core.
    
  • Methylation: Proceed as in Route A.

Synthesis Workflow Diagram

Synthesis Start 1-(5-bromo-2,4-difluorophenyl)ethanone (Precursor) Cyclization Cyclization (N2H4•H2O, EtOH, Reflux) Start->Cyclization Intermediate 5-bromo-6-fluoro-3-methyl-1H-indazole (CAS 864773-66-0) Cyclization->Intermediate Methylation N-Methylation (NaH, MeI, THF, 0°C -> RT) Intermediate->Methylation Product 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (Target) Methylation->Product Major (Thermodynamic) SideProduct N2-Methyl Isomer (Minor Impurity) Methylation->SideProduct Minor (Kinetic)

Figure 2: Synthetic pathway from acetophenone precursor to final methylated product.

Physicochemical Properties[2]

The following data summarizes the key physical characteristics essential for handling and analytical characterization.

PropertyValue / DescriptionSource/Derivation
Appearance White to off-white solidExperimental observation [1]
Molecular Weight 243.08 DaCalculated
LogP (Predicted) 2.8 – 3.1Increased vs. NH analog (2.3) due to N-Me/C-Me
H-Bond Donors 0N-Me caps the only donor
H-Bond Acceptors 2Pyrazole nitrogens
¹H NMR (CDCl₃)

7.8 (d, H4), 7.2 (d, H7), 3.9 (s, N-Me), 2.5 (s, C-Me)
Simulated shift estimation
Solubility Soluble in DMSO, DCM, EtOAc; Low in waterLipophilic scaffold

Applications in Drug Discovery

Cross-Coupling "Handle"

The 5-bromo substituent is the primary reactive site. In medicinal chemistry campaigns, this molecule is used as a "core" to which diverse "wings" are attached via Palladium-catalyzed coupling.

  • Suzuki-Miyaura: Coupling with aryl-boronic acids to generate biaryl kinase inhibitors.

  • Buchwald-Hartwig: Coupling with amines to generate amino-indazole derivatives.

Fluorine Scan (SAR)

The 6-fluoro group is often introduced during "Fluorine Scans" to block metabolic hotspots. In many indazole-based drugs (e.g., Axitinib, Pazopanib analogs), the C6 position is prone to oxidation. Fluorination here:

  • Blocks metabolism (C-F bond strength: ~116 kcal/mol).

  • Modulates the electron density of the neighboring N1 nitrogen, affecting the electronics of the entire pi-system.

Safety & Handling

  • Hazards: Classified as an Irritant (H315, H319, H335).[2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

References

  • Chemspace. (2025).[3][4][5] Compound Profile: 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole. Retrieved from [Link]

  • Connect Journals. (2025). Regioselective Alkylation of Indazoles. Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling and Pharmacophore Engineering of C9H8BrFN2 (Indazole Derivatives)

Executive Summary In contemporary medicinal chemistry, the rational design of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds. The chemical formula C9H8BrFN2 (Molecular Weight: 243.08...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds. The chemical formula C9H8BrFN2 (Molecular Weight: 243.08 g/mol ) corresponds to a highly specialized building block: 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (and its regioisomers)[1]. This in-depth technical guide explores the structural causality, physicochemical properties, and experimental workflows associated with this specific halogenated indazole derivative, providing drug development professionals with a blueprint for integrating it into advanced pharmacophore models.

Physicochemical Profiling & Structural Causality

The C9H8BrFN2 scaffold is not merely a structural intermediate; it is a meticulously engineered pharmacophore designed to exploit specific non-covalent interactions within protein active sites.

Quantitative Data Summary

To establish a baseline for drug-likeness and synthetic planning, the quantitative physicochemical properties of the C9H8BrFN2 scaffold are summarized below.

Physicochemical PropertyCalculated Value / DescriptorMechanistic Significance
Chemical Formula C9H8BrFN2Defines the atomic composition and stoichiometry.
Molecular Weight 243.08 g/mol Low MW allows for downstream fragment growth without exceeding Lipinski's Rule of 5.
Monoisotopic Mass 241.9853 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 0Enhances membrane permeability (reduced desolvation penalty).
Hydrogen Bond Acceptors 3 (N, N, F)Facilitates interaction with the kinase hinge region.
Halogenation Pattern 5-Bromo, 6-FluoroSynergistic combination for metabolic stability and target affinity.
The Causality of Halogenation: Fluorine and Bromine Dynamics

The strategic placement of halogens on the indazole core dictates its biological efficacy.

  • The 6-Fluoro Substituent: Fluorine is highly electronegative and forms an exceptionally strong C-F bond. Positioned at the 6-position, it acts as an electronic shield, blocking cytochrome P450-mediated oxidative metabolism, thereby drastically improving the pharmacokinetic half-life of the resulting drug[2].

  • The 5-Bromo Substituent: While historically used as a synthetic handle for cross-coupling, bromine is increasingly recognized for its role in halogen bonding (XB) . Due to the anisotropic distribution of electron density, bromine features a positively polarized "σ-hole" at the distal end of the C-Br bond. This σ-hole acts as a Lewis acid, forming highly directional, stabilizing interactions with electron-donating groups (e.g., backbone carbonyl oxygens) in the target protein's binding pocket[3][4].

G Indazole C9H8BrFN2 Scaffold (Hinge Binder) Fluorine 6-Fluoro Substituent (Metabolic Stability) Indazole->Fluorine Bromine 5-Bromo Substituent (Halogen Bond Donor) Indazole->Bromine Dimethyl 1,3-Dimethyl Groups (Lipophilic Pocket) Indazole->Dimethyl Kinase Kinase ATP Pocket Indazole->Kinase Hydrogen Bonding CYP450 CYP450 Blocking Fluorine->CYP450 Steric/Electronic Shield SigmaHole σ-Hole Interaction (Carbonyl Oxygen) Bromine->SigmaHole XB Interaction

Caption: Structural causality of the C9H8BrFN2 scaffold in kinase ATP-competitive binding.

Mechanistic Role in Kinase Inhibition

Indazole derivatives are privileged structures in oncology and immunology, frequently acting as ATP-competitive kinase inhibitors[5]. The nitrogen atoms of the indazole core serve as a "hinge-binding" motif. They mimic the adenine ring of ATP, forming critical bidentate hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., in VEGFR, FGFR, or ROCK kinases).

By utilizing the C9H8BrFN2 building block, researchers can anchor the molecule in the hinge region while using the 5-bromo position to project functional groups (via cross-coupling) deep into the hydrophobic back pocket (DFG-out conformation) or the solvent-exposed region, achieving high kinome selectivity.

Experimental Workflow: Synthesis & Self-Validating Protocol

To utilize 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole in drug discovery, it must undergo functionalization. The most robust method is the Suzuki-Miyaura cross-coupling . The following step-by-step methodology incorporates a self-validating system to ensure high-fidelity synthesis and structural confirmation.

Step-by-Step Suzuki-Miyaura Coupling Methodology

Causality Note: Microwave irradiation is selected over conventional heating to accelerate the oxidative addition of the deactivated bromo-indazole, minimizing competitive protodebromination side reactions.

Step 1: Reagent Preparation

  • In an oven-dried microwave vial, combine 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (0.5 mmol, 121.5 mg) and the desired arylboronic acid (0.6 mmol, 1.2 eq).

  • Add the precatalyst

    
     (0.025 mmol, 5 mol%) to ensure efficient cross-coupling with sterically hindered substrates.
    
  • Add potassium carbonate (

    
    , 1.5 mmol, 3.0 eq) as the base.
    

Step 2: Reaction Conditions

  • Suspend the mixture in a degassed solvent system of 1,4-Dioxane/

    
     (4:1 v/v, 5 mL). Degassing is critical to prevent palladium oxidation and homocoupling of the boronic acid.
    
  • Seal the vial and subject it to microwave irradiation at 110°C for 30 minutes.

Step 3: Workup and Purification

  • Cool the reaction to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (3 x 10 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the coupled product.

The Self-Validating Analytical System

Trustworthiness in synthetic chemistry requires rigorous validation. Do not proceed to biological assays without confirming the following metrics:

  • UPLC-MS (Ultra-Performance Liquid Chromatography - Mass Spectrometry): Confirm the disappearance of the

    
     242/244 (1:1 isotopic pattern of Bromine) starting material peak. The product mass must match the calculated exact mass within 
    
    
    
    ppm.
  • 
    F NMR Spectroscopy:  Fluorine serves as a pristine diagnostic handle. The starting material exhibits a specific 
    
    
    
    F chemical shift (typically around -115 to -120 ppm). A successful coupling will shift this signal due to the change in the electronic environment at the adjacent C5 position, confirming regiochemistry without the ambiguity of overlapping
    
    
    aromatic signals.

Workflow Start 5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole (0.5 mmol) Reagents Add Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 in Dioxane/H2O Start->Reagents Reaction Microwave Irradiation (110°C, 30 min) Reagents->Reaction Workup Liquid-Liquid Extraction (EtOAc/Brine) Reaction->Workup Purification Flash Chromatography (Silica, Hexane/EtOAc) Workup->Purification Validation Self-Validation System (LC-MS, 1H/19F NMR) Purification->Validation

Caption: Step-by-step self-validating synthetic workflow for C9H8BrFN2 cross-coupling.

Conclusion

The C9H8BrFN2 indazole derivative (MW: 243.08 g/mol ) is a sophisticated molecular tool. By understanding the causality behind its physicochemical properties—specifically the metabolic shielding of fluorine and the halogen-bonding potential of bromine—researchers can leverage this scaffold to design highly potent, selective, and metabolically stable kinase inhibitors. Adhering to the self-validating experimental protocols ensures high synthetic fidelity, accelerating the transition from lead optimization to preclinical development.

References

  • Chem-Space Database: 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole - C9H8BrFN2.
  • Journal of Chemical Information and Modeling (ACS Publications): Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design.
  • Molecules (MDPI): Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

Exploratory

5-bromo-6-fluoro-1,3-dimethyl-1H-indazole SMILES and InChI key

Executive Summary & Chemical Identity 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole is a highly specialized heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors. As a substituted in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

5-bromo-6-fluoro-1,3-dimethyl-1H-indazole is a highly specialized heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors. As a substituted indazole, it serves as a privileged scaffold in medicinal chemistry, particularly for targeting receptor tyrosine kinases (e.g., VEGFR, PDGFR) and serine/threonine kinases.

The compound features a 1,3-dimethyl substitution pattern that locks the tautomeric equilibrium, ensuring a defined steric and electronic profile for protein-ligand interactions. The 5-bromo motif acts as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 6-fluoro substituent modulates metabolic stability and pKa.

Chemical Identifiers
Identifier TypeValue
IUPAC Name 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole
CAS Number 929885-09-6
SMILES CN1N=C(C)C2=CC(Br)=C(F)C=C12
InChI InChI=1S/C9H8BrFN2/c1-5-6-3-7(10)8(11)4-9(6)13(2)12-5/h3-4H,1-2H3
InChI Key YKKXTPMGWNSYAE-UHFFFAOYSA-N
Molecular Formula C₉H₈BrFN₂
Molecular Weight 243.08 g/mol

Chemical Informatics & Physicochemical Profile

Understanding the physicochemical properties is critical for predicting the compound's behavior in synthesis and biological assays.

PropertyValue (Calculated)Significance
LogP (Octanol/Water) ~3.1Indicates moderate lipophilicity; suitable for cell permeability but may require polar solubilizers (DMSO) for assays.
TPSA 17.82 ŲLow polar surface area suggests excellent membrane permeability (Rule of 5 compliant).
H-Bond Donors 0Lack of NH donors reduces non-specific binding and improves oral bioavailability.
H-Bond Acceptors 2Nitrogen N2 and Fluorine act as weak acceptors.
pKa (Conjugate Acid) ~1.5 (N2)The N2 nitrogen is weakly basic; protonation occurs only under strongly acidic conditions.

Synthetic Methodology

The synthesis of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole requires precise regiocontrol. Direct methylation of a 5-bromo-6-fluoro-1H-indazole parent often yields a mixture of N1- and N2-isomers.

Recommended Protocol: Cyclization of o-Haloacetophenones The most robust "self-validating" route utilizes 1-(5-bromo-2,4-difluorophenyl)ethanone and methylhydrazine . This method fixes the methyl positions during ring closure, avoiding isomer separation issues.[1]

Reaction Scheme (DOT Visualization)

SynthesisPathway Start 1-(5-bromo-2,4-difluorophenyl)ethanone Intermediate Hydrazone Intermediate (Transient) Start->Intermediate Condensation (EtOH, Reflux) Reagent Methylhydrazine (MeNHNH2) Reagent->Intermediate Product 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole Intermediate->Product SNAr Cyclization (-HF)

Figure 1: Regioselective synthesis via hydrazone cyclization. The nucleophilic nitrogen of methylhydrazine attacks the ketone, followed by intramolecular displacement of the ortho-fluorine.

Detailed Experimental Protocol

Objective: Synthesis of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole on a 10 mmol scale.

  • Reagents:

    • 1-(5-bromo-2,4-difluorophenyl)ethanone (2.35 g, 10 mmol)

    • Methylhydrazine (0.64 mL, 12 mmol) [Caution: Toxic/Carcinogen]

    • Triethylamine (Et₃N) (1.67 mL, 12 mmol)

    • Ethanol (anhydrous, 20 mL) or THF.

  • Procedure:

    • Step A (Setup): Charge a 100 mL round-bottom flask with the ketone and Ethanol. Stir to dissolve.

    • Step B (Addition): Cool the solution to 0°C. Add Triethylamine, followed by the dropwise addition of Methylhydrazine. Note: Exothermic reaction.

    • Step C (Reflux): Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting ketone peak should disappear.

    • Step D (Workup): Cool to room temperature. Concentrate the solvent under reduced pressure.

    • Step E (Purification): Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Step F (Isolation): Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

  • Validation Criteria:

    • 1H NMR (CDCl₃, 400 MHz): Look for two singlets: ~2.5 ppm (C3-Me) and ~3.9 ppm (N1-Me). Aromatic region should show two singlets (or doublets with F-coupling) representing H4 and H7.

    • 19F NMR: Single peak around -110 to -120 ppm.

Structural Biology & SAR Implications

In drug discovery, this scaffold is not merely a passive linker. Each substituent plays a functional role in Structure-Activity Relationship (SAR) optimization.

The Role of the 5-Bromo Handle

The bromine atom at C5 is electronically activated for cross-coupling.

  • Suzuki-Miyaura: Couples with aryl boronic acids to extend the scaffold into the kinase "hinge binder" or "solvent front" regions.

  • Buchwald-Hartwig: Amination at this position allows for the introduction of solubilizing groups (e.g., piperazines).

The Role of 6-Fluoro Substitution
  • Metabolic Blocking: The C6 position in indazoles is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this site, extending the compound's half-life (

    
    ).
    
  • Electronic Modulation: Fluorine withdraws electron density from the benzene ring, increasing the acidity of the C4 proton and potentially strengthening

    
    -stacking interactions with phenylalanine residues in the target protein's binding pocket.
    
The 1,3-Dimethyl Lock

Unsubstituted indazoles exist in a tautomeric equilibrium (1H vs. 2H).

  • Problem: Tautomerism complicates binding kinetics and crystal structure analysis.

  • Solution: Methylation at N1 and C3 "locks" the molecule into a single conformation. The C3-methyl group specifically fills hydrophobic pockets (e.g., the "gatekeeper" region in some kinases), often improving potency by 10-100 fold compared to the C3-H analog.

Safety & Handling

  • Hazards: The compound is an organobromide and fluorinated heterocycle. Treat as an irritant (H315, H319, H335).

  • Methylhydrazine Warning: If synthesizing from scratch, methylhydrazine is extremely toxic and a known carcinogen. All reactions must be performed in a fume hood with double-gloving.

  • Storage: Store at 2–8°C, protected from light. Stable for >2 years under these conditions.

References

  • PubChem. 5-Bromo-6-fluoro-1H-indazole Compound Summary. National Library of Medicine. [Link]

  • Chemspace. 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole Structure & Identifiers.[Link]

  • Beilstein J. Org.[2] Chem. Regioselective alkylation of a versatile indazole.[2][3][4][5] 2024, 20, 1940–1954. [Link]

Sources

Foundational

Technical Characterization Guide: 5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole

This is a comprehensive technical guide designed for researchers and drug development professionals. It focuses on the characterization, synthesis logic, and physical properties of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazo...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for researchers and drug development professionals. It focuses on the characterization, synthesis logic, and physical properties of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole , a critical intermediate in medicinal chemistry.

[1][2]

Executive Summary

The 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole scaffold (CAS 929885-09-6) represents a high-value pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., VEGFR, PDGFR modulation). Its structural utility lies in the orthogonal reactivity of its substituents: the C5-bromide allows for Suzuki-Miyaura coupling, the C6-fluorine modulates metabolic stability and pKa, and the 1,3-dimethylation pattern locks the tautomeric state, influencing binding affinity.

This guide provides a definitive reference for the physical properties, synthesis challenges (specifically N1 vs. N2 regioselectivity), and validation protocols required to work with this molecule.

Chemical Identity & Structural Analysis[3]

Identification Data
ParameterTechnical Specification
IUPAC Name 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole
CAS Number 929885-09-6
Molecular Formula C

H

BrFN

Molecular Weight 243.08 g/mol
SMILES Cn1c(C)c2cc(Br)c(F)cc21
InChI Key Unique identifier required for database registration (e.g., generated via ChemDraw)
Structural Electronic Effects

The 6-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), deactivating the C7 position and lowering the pKa of the conjugate acid. The 5-bromo group provides a handle for cross-coupling but also introduces significant lipophilicity. The 1,3-dimethyl substitution is critical; it eliminates the hydrogen bond donor capability of the N-H, fixing the molecule in the 1H-tautomeric form and significantly increasing permeability compared to the parent indazole.

Physical & Physicochemical Properties[3][4][5][6][7][8]

As specific experimental values for this intermediate are often proprietary to internal corporate databases, the following table synthesizes available experimental data with high-confidence computational models (ACD/Labs, ChemAxon) used in standard pharmaceutical workflows.

Property Summary Table
PropertyValue / RangeSource / Method
Physical State Solid (Crystalline powder)Experimental Observation [1]
Appearance Off-white to pale yellowStandard for brominated indazoles
Melting Point 85 – 115 °C (Predicted)Inferred from 1-Me analog (Solid) and 1H-parent
Boiling Point ~330 °C @ 760 mmHgCalculated (ACD/Labs)
Solubility (Water) Insoluble (< 0.1 mg/mL)Lipophilic nature (LogP > 3)
Solubility (Organic) Soluble in DMSO, DCM, MeOH, EtOAcExperimental Handling
LogP (Octanol/Water) 3.2 ± 0.4 Predicted (Consensus Model)
pKa (Conjugate Acid) ~1.5 (Very weak base)Predicted (N2 protonation)
H-Bond Donors 0Structural Analysis
H-Bond Acceptors 2 (N2, F)Structural Analysis

Note on Melting Point: While the non-methylated parent (5-bromo-6-fluoro-1H-indazole) has a higher melting point due to intermolecular Hydrogen bonding, the 1,3-dimethyl derivative relies on Van der Waals packing. Expect a sharp melting range if purity is >98%.

Synthesis & Impurity Profiling (The "How-To")

The Regioselectivity Challenge

The most critical technical hurdle in generating high-quality 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole is the N-methylation step . Alkylation of the 3-methyl-1H-indazole precursor typically yields a mixture of the desired N1-isomer (Thermodynamic) and the N2-isomer (Kinetic).[1]

  • N1-Isomer (Target): generally more stable, often the major product in high-temperature conditions.

  • N2-Isomer (Impurity): often forms in polar aprotic solvents with reactive electrophiles.

Synthesis & Characterization Workflow

The following Graphviz diagram visualizes the critical decision points in the synthesis and characterization workflow.

G Start Starting Material: 5-Bromo-6-fluoro-3-methyl-1H-indazole Reaction Methylation Reaction (MeI, K2CO3, DMF/Acetone) Start->Reaction Crude Crude Mixture (N1 + N2 Isomers) Reaction->Crude Separation Purification Strategy 1. Column Chromatography (Hex/EtOAc) 2. Recrystallization Crude->Separation Isomer1 Target: N1-Methyl (Elutes 2nd on Silica usually) Separation->Isomer1 Major Product Isomer2 Impurity: N2-Methyl (Elutes 1st on Silica usually) Separation->Isomer2 Minor Product Validation Validation Protocol: 1. HPLC (>98%) 2. NOESY NMR (Regio-assignment) Isomer1->Validation

Figure 1: Synthesis and purification workflow highlighting the critical separation of regioisomers.

Detailed Experimental Protocols

Protocol: Regioisomer Validation via NOESY NMR

Objective: To definitively distinguish the 1,3-dimethyl (Target) from the 2,3-dimethyl (Impurity) isomer. 1H NMR chemical shifts alone are often insufficient due to similarities.

Methodology:

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (preferred for resolution).

  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) sequence.

  • Analysis Logic:

    • Target (N1-Me): Look for NOE correlation between the N-Methyl protons (~4.0 ppm) and the C7-aromatic proton . There should be no correlation with the C3-Methyl group.

    • Impurity (N2-Me): Look for a strong NOE correlation between the N-Methyl protons and the C3-Methyl protons . This spatial proximity is unique to the N2 isomer.

Protocol: HPLC Purity Determination

Objective: Quantify purity and ensure removal of the N2-isomer.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/bond absorption).

  • Retention Time: The N1-isomer is typically more lipophilic (later eluting) than the N2-isomer in reverse-phase conditions, though this can reverse depending on the specific column chemistry [2]. Standard injection of both isomers is recommended for method development.

Protocol: Solubility Assessment
  • Weigh 5 mg of solid into a clear glass vial.

  • Add solvent (DMSO, MeOH, or Water) in 10 µL increments.

  • Vortex for 1 minute after each addition.

  • Endpoint: Clear solution with no visible particulates.

  • Calculation: Solubility (mg/mL) = Mass (mg) / Volume added (mL).

Safety & Handling

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3][2]

Handling Precautions: Due to the fluorinated and brominated nature, this compound should be treated as a potential sensitizer. Use a fume hood for all solid handling to prevent inhalation of dust. Nitrile gloves (0.11 mm) provide adequate splash protection.

References

  • ChemicalBook & Commercial Suppliers. 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole Product Entries. (Aggregated data from Bidepharm, Chemspace).

  • Meanwell, N. A., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 17, 1908–1919. (Authoritative source on N1 vs N2 separation logic).

  • BenchChem Application Notes. Methylation of 3-Methyl-6-nitro-1H-indazole. (Analogous chemistry describing thermodynamic vs kinetic control).

  • PubChem Compound Summary. 5-Bromo-6-fluoro-1H-indazole (Parent Analog). National Center for Biotechnology Information.

Sources

Exploratory

Solubility Profile &amp; Handling Guide: 5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole in DMSO

Executive Summary Compound: 5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole CAS: 929885-09-6 Molecular Weight: 243.08 g/mol Primary Solvent: Dimethyl Sulfoxide (DMSO) Recommended Stock Concentration: 10 mM (Standard) to 50 mM...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole CAS: 929885-09-6 Molecular Weight: 243.08 g/mol Primary Solvent: Dimethyl Sulfoxide (DMSO) Recommended Stock Concentration: 10 mM (Standard) to 50 mM (High)

This technical guide addresses the solubility, preparation, and handling of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole , a halogenated indazole derivative often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibition). Due to the methylation at the N1 and C3 positions, this molecule lacks hydrogen bond donors, significantly increasing its lipophilicity compared to its parent 1H-indazole. Consequently, while it exhibits high solubility in DMSO , it presents a high risk of aqueous precipitation ("crashing out") during biological assay preparation.

Part 1: Physicochemical Profile & Solubility Assessment

Structural Analysis

The solubility behavior of this compound is dictated by three structural features:

  • Indazole Core: A planar, aromatic bicycle.

  • Halogenation (5-Br, 6-F): Increases lipophilicity (LogP) and density, reducing water solubility.

  • 1,3-Dimethylation: The N1-methyl group removes the acidic N-H proton, eliminating the molecule's ability to act as a hydrogen bond donor. This makes the compound strictly hydrophobic , necessitating the use of aprotic polar solvents like DMSO for stock preparation.

Solubility Data Table
SolventSolubility RatingEstimated LimitContext
DMSO (Anhydrous) High > 50 mg/mL (> 200 mM)*Ideal for stock solutions.
Ethanol Moderate~10–20 mg/mLViable alternative, but volatile.
Water / PBS Insoluble < 0.01 mg/mLHigh Risk: Precipitates immediately upon dilution.

*Note: Solubility estimates are derived from structural analogs (e.g., 5-bromo-1H-indazole) which exhibit DMSO solubility >100 mM. The 1,3-dimethyl variant is expected to have superior organic solubility due to the disruption of intermolecular H-bonding.

Part 2: Experimental Protocol (The "Gold Standard")

Preparation of Stock Solution

Objective: Prepare a 10 mM stock solution in 100% Anhydrous DMSO. Why 10 mM? This concentration allows for easy serial dilution (e.g., 1:1000 dilution yields 10 µM) while remaining well below the saturation limit, preventing precipitation during freeze-thaw cycles.

Workflow Diagram

The following diagram outlines the critical path for preparing a stable stock solution, emphasizing the "Visual Check" gate.

StockPreparation Start Weigh Compound (Solid Powder) Calc Calculate DMSO Vol (Vol = Mass / MW * Conc) Start->Calc AddSolvent Add Anhydrous DMSO (Room Temp) Calc->AddSolvent Mix Vortex (30 sec) & Sonicate (if needed) AddSolvent->Mix Check Visual Inspection (Clear?) Mix->Check Aliquot Aliquot & Store (-20°C, Desiccated) Check->Aliquot Yes Troubleshoot Warm to 37°C Sonicate 5 min Check->Troubleshoot No (Particulates) Troubleshoot->Mix

Caption: Figure 1. Step-by-step workflow for preparing a stable DMSO stock solution. The visual inspection gate is critical to ensure homogeneity before storage.

Step-by-Step Methodology
  • Weighing: Weigh approximately 2–5 mg of the solid into a sterile, O-ring sealed cryovial. Record the exact mass (e.g., 2.43 mg).

  • Calculation: Calculate the required DMSO volume to achieve 10 mM.

    • Formula: Volume (mL) = [Mass (mg) / MW (243.08)] / Concentration (M)

    • Example: For 2.43 mg: (2.43 / 243.08) / 0.01 = 1.00 mL DMSO.

  • Solvation: Add the calculated volume of Anhydrous DMSO (Grade ≥ 99.9%).

    • Critical: Do not use "wet" DMSO (stored open), as water absorption reduces solubility.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes.

  • Inspection: Hold the vial against a light source. The solution must be perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Part 3: Biological Assay Application (The "Crash-Out" Risk)

When transferring the hydrophobic indazole from DMSO into an aqueous assay buffer (e.g., PBS, Cell Media), the solubility drops exponentially. This phenomenon is known as "crashing out."

Dilution Strategy

To maintain compound solubility in assays:

  • Intermediate Dilution: Perform serial dilutions in 100% DMSO first.

  • Final Step: Spike the DMSO solution into the aqueous buffer.

  • DMSO Limit: Ensure the final DMSO concentration in the assay is ≤ 1% (v/v) (or as tolerated by your specific cell line/protein).

Precipitation Mechanism Diagram

This diagram illustrates the thermodynamic risk when diluting hydrophobic stocks into aqueous media.

CrashOut Stock 10 mM Stock (100% DMSO) Dilution Intermediate Dilution (100% DMSO) Stock->Dilution Serial Dilution Mixing Mixing Step (Rapid Dispersion) Dilution->Mixing Add 1µL Aqueous Aqueous Buffer (PBS/Media) Aqueous->Mixing Add 99µL Result_Soluble Stable Dispersion (Micellar/Soluble) Mixing->Result_Soluble Low Conc (< 100µM) Result_Precip PRECIPITATION (Compound Aggregation) Mixing->Result_Precip High Conc (> 100µM) or Slow Mixing

Caption: Figure 2. The "Crash-Out" mechanism. Diluting high concentrations directly into water often leads to precipitation. Intermediate dilution in DMSO is recommended.

Part 4: Troubleshooting & Stability

Common Issues
  • Precipitation after Freezing: DMSO freezes at 18.5°C. Upon thawing, the compound may crystallize locally.

    • Solution: Warm the vial to 37°C and vortex before opening. Ensure the solution is clear before pipetting.

  • Hygroscopicity: DMSO absorbs water from the air. Over time, a "100% DMSO" stock can become 90% DMSO / 10% Water, causing the hydrophobic indazole to precipitate inside the storage vial.

    • Prevention: Use single-use aliquots and store over desiccants.

Safety Note

DMSO is a penetrant carrier. It can transport dissolved toxic compounds (like halogenated indazoles) directly through the skin. Always wear nitrile gloves and work in a fume hood.

References

  • Compound Identification

    • CAS 929885-09-6: 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole.[1][2][3][4]

    • Source:

    • Source:

  • General Solubility Protocols

    • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on solubility profiling).
    • BenchChem. (2025). Protocol for Preparing Stock Solutions in DMSO.

  • Indazole Chemistry

    • PubChem Compound Summary for 5-bromo-indazole derivatives.[5]

Sources

Foundational

difference between 1,3-dimethyl and 1-methyl indazole derivatives

This guide details the structural, synthetic, and pharmacological distinctions between 1-methylindazole and 1,3-dimethylindazole derivatives. It is designed for medicinal chemists and drug discovery scientists, focusing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural, synthetic, and pharmacological distinctions between 1-methylindazole and 1,3-dimethylindazole derivatives. It is designed for medicinal chemists and drug discovery scientists, focusing on the strategic implications of C3-methylation in the indazole scaffold.

Strategic Implications for Drug Design and Synthesis

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] The distinction between 1-methylindazole (N1-methylated, C3-unsubstituted) and 1,3-dimethylindazole (N1-methylated, C3-methylated) is not merely structural but functional.

  • 1-Methylindazole possesses an acidic C3-proton, making it a substrate for oxidative metabolism and a handle for late-stage functionalization (lithiation/halogenation).

  • 1,3-Dimethylindazole incorporates a "Magic Methyl" at C3, which blocks metabolic hotspots, alters lipophilicity (

    
    ), and induces conformational constraints that can enhance binding selectivity in kinase pockets.
    
Structural and Electronic Profiling

The core difference lies in the C3 position.[2] While N1-methylation fixes the tautomeric state (locking the 1H-form), the C3 substituent dictates the electronic environment of the pyrazole ring.

Feature1-Methylindazole1,3-Dimethylindazole
Formula


C3 Environment

C-H (Acidic,

-donor)

C-Me (Steric bulk, weak e- donor)
Electronic Effect C3-H allows

-stacking without steric clash.
C3-Me increases electron density in the pyrazole ring (+I effect).
Basicity (N2) Weakly basic (

of conj. acid ~1.0-1.5)
Slightly more basic due to inductive donation from C3-Me.
Metabolic Liability High: C3 is prone to oxidation (hydroxylation).Low: C3 is blocked; metabolism shifts to N-methyl demethylation or benzenoid ring oxidation.
2.1 Visualizing the Electronic Disparity

The following diagram illustrates the structural nodes and the impact of the C3-methyl group on reactivity and binding.

IndazoleStructure Figure 1: Structural divergence and functional consequences of C3-methylation. Base Indazole Scaffold N1_Me N1-Methylation (Fixes Tautomer) Base->N1_Me Alkylation C3_H 1-Methylindazole (C3-H) • Acidic Proton • Metabolic Soft Spot N1_Me->C3_H Default C3_Me 1,3-Dimethylindazole (C3-Me) • Metabolic Block • Hydrophobic Fill N1_Me->C3_Me C3-Functionalization Reactivity Reactivity C3_H->Reactivity Lithiation/Halogenation Stability Stability C3_Me->Stability CYP Resistance

[2]

Synthetic Architectures

Synthesizing these derivatives requires distinct strategies. The synthesis of 1,3-dimethylindazole is often more complex due to the need to install the C3-methyl group before N-alkylation or via organometallic chemistry.

3.1 The Regioselectivity Challenge (N1 vs. N2)

Alkylation of indazole typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.

  • 1-Methylindazole: Obtained by methylating indazole with MeI/NaH or MeI/K2CO3. N1:N2 ratio is typically ~60:40 to 90:10 depending on conditions.

  • 1,3-Dimethylindazole: Can be approached via two primary routes.

3.2 Route A: The "Pre-functionalized" Approach (Robust)

This is the preferred route for scale-up, avoiding cryogenic lithiation.

  • Precursor: Start with 2'-aminoacetophenone.

  • Cyclization: Diazotization (

    
    ) yields 3-methylindazole .
    
  • Methylation: Standard N-alkylation (

    
    ) yields 1,3-dimethylindazole .
    
3.3 Route B: Direct C3-Lithiation (Late-Stage)

Used when the indazole core is already built (e.g., diversifying a library).

  • Substrate: 1-Methylindazole.[3]

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) with TMEDA (tetramethylethylenediamine) or LDA.
  • Condition:

    
     in THF. The C3 proton is the most acidic.
    
  • Quench: Add Methyl Iodide (

    
    ).
    
Experimental Protocol: Synthesis of 1,3-Dimethylindazole via Route A

This protocol ensures high regioselectivity and yield.

Step 1: Formation of 3-Methylindazole

  • Dissolve 2'-aminoacetophenone (10 mmol) in 5M HCl (20 mL) and cool to -5°C.

  • Add sodium nitrite (11 mmol) in water dropwise, maintaining temperature <0°C.

  • Stir for 30 min, then reduce the diazonium salt with stannous chloride (

    
    , 25 mmol) in conc. HCl at 0°C. Note: Alternatively, allow the diazonium intermediate to cyclize spontaneously if using specific conditions, but reduction/cyclization is standard.
    
  • Result: 3-Methylindazole precipitates. Filter and recrystallize.

Step 2: N-Methylation

  • Dissolve 3-Methylindazole (5 mmol) in anhydrous DMF (15 mL).

  • Add Cesium Carbonate (

    
    , 7.5 mmol) followed by Methyl Iodide  (5.5 mmol).
    
  • Stir at Room Temperature for 12 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Column chromatography (Hexane/EtOAc). The N1-isomer (1,3-dimethyl) is less polar and elutes first; the N2-isomer is minor.

Pharmacological Implications (SAR)

The transition from 1-methyl to 1,3-dimethyl is a critical SAR (Structure-Activity Relationship) decision.

4.1 The "Magic Methyl" Effect

Adding a methyl group at C3 adds ~0.5 logP units, increasing lipophilicity and blood-brain barrier (BBB) penetration. More importantly, it impacts binding:

  • Conformational Lock: The C3-Me can restrict the rotation of substituents at N1 or C4, locking the molecule in a bioactive conformation.

  • Hydrophobic Filling: In kinase inhibitors (e.g., VEGFR, PDGFR targets like Pazopanib or Axitinib analogues), the C3 substituent often sits in a hydrophobic gatekeeper pocket. A simple proton (1-methylindazole) may not fill this pocket adequately, leading to lower affinity compared to the 1,3-dimethyl analog.

4.2 Metabolic Stability[4]
  • 1-Methylindazole: The C3-H is susceptible to metabolic oxidation by Cytochrome P450 enzymes, leading to 3-hydroxyindazoles which can undergo conjugation and clearance.

  • 1,3-Dimethylindazole: The C3-Me blocks this oxidation pathway. While the methyl group itself can be oxidized to a hydroxymethyl (-CH2OH), this is generally slower than direct C-H oxidation of the heteroaromatic ring.

SAR_Logic Figure 2: Pharmacological decision tree for Indazole substitution. Decision SAR Decision Point: C3-H vs C3-Me Branch_H Retain C3-H (1-Methylindazole) Decision->Branch_H Branch_Me Install C3-Me (1,3-Dimethylindazole) Decision->Branch_Me Outcome_H1 Lower Lipophilicity Branch_H->Outcome_H1 Outcome_H2 Metabolic Risk (C3-OH) Branch_H->Outcome_H2 Outcome_Me1 Increased Lipophilicity (+0.5 logP) Branch_Me->Outcome_Me1 Outcome_Me2 Metabolic Block (Extended t1/2) Branch_Me->Outcome_Me2 Outcome_Me3 Kinase Selectivity (Hydrophobic Pocket) Branch_Me->Outcome_Me3

Analytical Differentiation (NMR)[5]

Distinguishing these derivatives is straightforward using


 NMR.
Signal1-Methylindazole1,3-DimethylindazoleNote
H3 (C3-H) Singlet,

7.9 - 8.1 ppm
Absent The most diagnostic signal.
C3-Me AbsentSinglet,

2.5 - 2.6 ppm
Appears in aliphatic region.
N1-Me Singlet,

4.0 - 4.1 ppm
Singlet,

3.9 - 4.0 ppm
Slight upfield shift in 1,3-diMe due to sterics.
C3 (

)

~133 ppm

~140-145 ppm
Quaternary carbon in 1,3-diMe.

Key Identification Step: Look for the disappearance of the deshielded singlet at ~8.0 ppm (H3) and the appearance of a methyl singlet at ~2.5 ppm.

References
  • Regioselective Synthesis of Indazoles

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
    • Source: Beilstein J. Org. Chem. (2021).[5]

    • URL:[Link]

  • C3-Functionalization Strategies

    • Title: C3-Indazole Functionaliz
    • Source: Current Organic Chemistry (via Chim.it).
    • URL:[Link]

  • Indazole Pharmacology & Kinase Inhibition

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (2018).[6]

    • URL:[Link][7]

  • Lithiation Protocols

    • Title: Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
    • Source: Tetrahedron (via Semantic Scholar).
    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (CAS No. 929885-09-6), a specialized heterocyclic compound with significant potential in medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (CAS No. 929885-09-6), a specialized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field, offering insights into its procurement, synthesis, potential applications, and safe handling.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is a cornerstone in the design of numerous biologically active molecules due to its ability to mimic the purine core of ATP, a key molecule in cellular energy transfer and signaling.[2] This mimicry allows indazole derivatives to act as competitive inhibitors for a wide range of enzymes, particularly protein kinases.[2] The strategic placement of substituents on the indazole core allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

5-bromo-6-fluoro-1,3-dimethyl-1H-indazole is a distinct derivative featuring a bromine atom at the 5-position, a fluorine atom at the 6-position, and methyl groups at the 1 and 3 positions. These substitutions are anticipated to modulate its biological activity and physicochemical properties, making it a compound of interest for screening and lead optimization in drug discovery programs.

Procurement and Pricing Landscape

Identifying Suppliers

Initial searches confirm the availability of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole from various suppliers. Platforms such as Chemspace indicate the availability of this compound from multiple sources, and it is also listed by suppliers like Alchimica.[3][4]

Table 1: Key Identifiers for 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole

IdentifierValue
CAS Number 929885-09-6
Molecular Formula C₉H₈BrFN₂
IUPAC Name 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole
Pricing and Availability

Direct pricing for 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole is typically provided upon request for a quotation from the suppliers. However, pricing for structurally similar, less substituted indazole derivatives can offer a general market perspective. For instance, 5-bromo-6-fluoro-1-methyl-1H-indazole is priced in the range of €73.00 for 100mg to €557.00 for 5g.[5] It is reasonable to expect the pricing for the 1,3-dimethyl derivative to be in a comparable, if not slightly higher, range due to a potentially more complex synthesis.

Procurement Workflow

The procurement of a specialized chemical like 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole generally follows a structured workflow designed to ensure timely acquisition, quality control, and compliance.

Procurement Workflow A Identify Requirement (CAS: 929885-09-6) B Search Supplier Databases (e.g., Chemspace) A->B C Request Quotations (Price, Purity, Lead Time) B->C D Supplier Evaluation (Quality, Reliability) C->D E Purchase Order Generation D->E F Goods Receipt & QC (Confirm Identity & Purity) E->F G Inventory Management F->G Conceptual Synthetic Pathway cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Target Molecule A Substituted Aniline B Bromination A->B C Diazotization & Cyclization B->C D N-Methylation C->D E C-Methylation D->E F 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole E->F

A conceptual synthetic pathway for 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole.

Applications in Drug Discovery

The indazole scaffold is a well-established pharmacophore in the development of targeted therapies, particularly as kinase inhibitors. [2]The bromine atom at the 5-position of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole serves as a valuable synthetic handle for introducing further molecular diversity through cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of drug candidates.

Given the prevalence of the indazole core in kinase inhibitors, it is highly probable that 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole would be investigated for its potential to inhibit various protein kinases implicated in oncology, inflammation, and other disease areas. The specific substitution pattern of this compound may confer a unique selectivity profile against certain kinases.

Safety and Handling

Table 2: Inferred Hazard Profile and Recommended Precautions

Hazard CategoryAnticipated HazardRecommended Precautions
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Wear gloves, lab coat, and eye protection. Use in a fume hood.
Skin Corrosion/Irritation May cause skin irritation.Avoid skin contact. Wash hands thoroughly after handling.
Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses or goggles.
Respiratory Sensitization May cause respiratory irritation.Use in a well-ventilated area or with respiratory protection.

First Aid Measures (Inferred):

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

  • If inhaled: Move person into fresh air.

In all cases of exposure, it is recommended to seek medical attention.

Conclusion

5-bromo-6-fluoro-1,3-dimethyl-1H-indazole represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its substituted indazole core suggests potential as a kinase inhibitor, and the presence of a bromine atom provides a versatile point for further chemical modification. While specific data on its synthesis, pricing, and safety are not extensively documented publicly, this guide provides a comprehensive overview based on available information and logical scientific inferences from closely related compounds. Researchers and drug development professionals are encouraged to source this compound from reputable suppliers and conduct their own thorough characterization and safety assessments.

References

  • 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (1 x 1 g) | Alchimica. (URL: [Link])

  • 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole - C9H8BrFN2 | CSSB00015695774. (URL: [Link])

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
  • 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem. (URL: [Link])

  • CN107805221A - Method for preparing 1H-indazole derivative - Google P
  • CAS 864773-66-0 | 5-Bromo-6-fluoro-3-methyl-1H-indazole - Hoffman Fine Chemicals. (URL: [Link])

Sources

Foundational

Strategic Utilization of 5-Bromo-6-Fluoroindazole in Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Executive Summary The 5-bromo-6-fluoro-1H-indazole scaffold (CAS: 105391-70-6) represents a "privileged structure" in modern medicinal chemistry, particularly within the onc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery

Executive Summary

The 5-bromo-6-fluoro-1H-indazole scaffold (CAS: 105391-70-6) represents a "privileged structure" in modern medicinal chemistry, particularly within the oncology and inflammation therapeutic areas.[1] Its utility is derived from a synergistic substitution pattern: the C6-fluorine atom confers metabolic stability and electronic modulation, while the C5-bromine atom serves as a versatile synthetic handle for orthogonal functionalization.[1]

This guide analyzes the structural rationale, synthetic accessibility, and specific application of this core in the development of c-MET , JNK , and PARP inhibitors.[1] By leveraging this scaffold, medicinal chemists can optimize lead compounds for potency, selectivity, and pharmacokinetic (PK) profiles.[1][2]

Structural Rationale & Pharmacophore Logic

The efficacy of the 5-bromo-6-fluoroindazole core is not accidental; it is a result of precise electronic and steric engineering designed to address common failure modes in drug discovery.[1]

The "Fluorine Effect" at C6
  • Metabolic Blocking: The C6 position of the indazole ring is electronically enriched and prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4). Substitution with fluorine, a bioisostere of hydrogen with high electronegativity (3.98 Pauling scale), effectively blocks this metabolic "soft spot," significantly extending the half-life (

    
    ) of the molecule.
    
  • Electronic Tuning (pKa Modulation): The electron-withdrawing nature of the C6-fluorine reduces the electron density of the pyrazole ring. This lowers the pKa of the N1-proton, potentially strengthening hydrogen bond interactions with the hinge region of kinase domains (e.g., the backbone carbonyl of the gatekeeper residue).

The "Bromine Handle" at C5[3]
  • Vector for Diversity: The C5 position points towards the solvent-exposed region or the hydrophobic pocket II in many kinase ATP-binding sites.[1] The bromine atom allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]

Pharmacophore Mapping

The following diagram illustrates the strategic roles of the substituents within a kinase binding pocket.

Pharmacophore Core Indazole Core (ATP Mimic) Hinge Hinge Region (H-Bonding) Core->Hinge N1/N2 Interaction Metabolism Metabolic Soft Spot (C6 Position) Core->Metabolism Susceptible to Oxidation Solvent Solvent Front/Hydrophobic Pocket (C5 Extension) Core->Solvent Extended via Bromine (Br) Metabolism->Core Blocked by Fluorine (F)

Figure 1: Pharmacophore mapping of the 5-bromo-6-fluoroindazole core within a generic kinase binding site.[1]

Synthetic Accessibility & Workflows

Synthesizing the core and its derivatives requires robust protocols that tolerate the halogenated motif.

Synthesis of the Core (5-bromo-6-fluoro-1H-indazole)

While commercially available, large-scale preparation typically proceeds via the Bartoli indole synthesis or diazotization/cyclization of substituted anilines.[1]

Key Precursor: 4-Bromo-5-fluoro-2-methylaniline.[1] Mechanism: Diazotization of the aniline followed by spontaneous intramolecular cyclization onto the methyl group (Jacobson indazole synthesis variant).

Functionalization Workflow

The orthogonality of the bromine and the acidic N-H allows for controlled sequential functionalization.

Synthesis SM 5-Bromo-6-fluoro-1H-indazole (Core) Step1 Step 1: N-Alkylation/Protection (NaH, R-X or SEM-Cl) SM->Step1 Base/Electrophile Int1 N-Substituted Intermediate (Regioselectivity N1 vs N2) Step1->Int1 Step2 Step 2: C5-Functionalization (Pd-Catalyzed Coupling) Int1->Step2 Suzuki/Buchwald (Boronic Acid/Amine) Product Final Drug Candidate (Kinase Inhibitor) Step2->Product

Figure 2: Step-wise functionalization strategy for library generation.

Case Studies: Applications in Drug Discovery

c-MET Tyrosine Kinase Inhibitors
  • Context: c-MET deregulation is implicated in gastric, lung, and colorectal cancers.[1]

  • Application: In patents such as US8822468B2 and EP3893872 , the 5-bromo-6-fluoroindazole core is used to synthesize triazolopyridazine and imidazopyridazine derivatives.[1]

  • Mechanism: The indazole acts as the hinge-binding moiety.[1] The C6-fluorine improves lipophilic efficiency (LipE), while the C5-bromine is coupled to complex heterocycles (e.g., quinolines) to occupy the ATP pocket's back cleft.

  • Outcome: Compounds in this class demonstrate nanomolar potency (

    
     nM) against c-MET and improved metabolic stability compared to non-fluorinated analogs.
    
JNK Protein Kinase Inhibitors[4]
  • Context: c-Jun N-terminal kinases (JNK) regulate apoptosis and inflammation.[1]

  • Application: US6982274B2 describes the use of 5-bromo-6-fluoroindazole to generate inhibitors that prevent JNK-mediated neurodegeneration.[1]

  • Chemistry: The core is coupled via hydrazine to form tricyclic systems, where the fluorine atom is critical for selectivity against closely related MAP kinases.

PARP Inhibitors
  • Context: Poly(ADP-ribose) polymerase (PARP) inhibitors are standard of care for BRCA-mutated cancers.

  • Application: Recent disclosures (e.g., WO2024067694A1 ) utilize the scaffold to create next-generation PARP1 selective inhibitors. The fluorine substitution aids in penetrating the blood-brain barrier (BBB) by modulating the polar surface area (PSA).

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Validated for 5-bromo-6-fluoro-1H-indazole (CAS 105391-70-6)[1]

Objective: To introduce a solubility-enhancing group or protective group at N1 without affecting the halogens.

  • Reagents:

    • 5-Bromo-6-fluoro-1H-indazole (1.0 eq)[1][3]

    • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)[1][4]

    • Iodomethane (MeI) or SEM-Cl (1.2 eq)

    • Anhydrous THF (0.1 M concentration)

  • Procedure:

    • Step 1: Charge a flame-dried round-bottom flask with 5-bromo-6-fluoro-1H-indazole and anhydrous THF under

      
       atmosphere. Cool to 0°C.[5]
      
    • Step 2: Add NaH portion-wise over 10 minutes. Evolution of

      
       gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases (deprotonation of indazole NH).
      
    • Step 3: Add the electrophile (e.g., MeI) dropwise.

    • Step 4: Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

    • Step 5: Quench with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       solution. Extract with Ethyl Acetate (3x).[5] Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The N1-isomer is typically the major product (vs. N2) due to thermodynamic stability, but regioisomers must be confirmed via NOESY NMR.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Standard procedure for library generation

Objective: To couple an aryl/heteroaryl boronic acid to the C5-position.

  • Reagents:

    • N-alkyl-5-bromo-6-fluoroindazole (1.0 eq)[1]

    • Aryl Boronic Acid (1.5 eq)

    • 
       (0.05 eq)
      
    • 
       (2.0 M aqueous solution, 3.0 eq)[1]
      
    • Dioxane (0.1 M)

  • Procedure:

    • Step 1: Degas the solvent (Dioxane) with nitrogen for 15 minutes.

    • Step 2: Add the indazole, boronic acid, base, and catalyst to a microwave vial or pressure tube.[1]

    • Step 3: Heat to 90-100°C for 4–16 hours (or 120°C for 30 min in microwave).

    • Step 4: Filter through a Celite pad, dilute with EtOAc, and wash with water.[1]

  • Note: The C6-fluorine remains intact under these conditions, preserving the metabolic blocking group.

Data Summary: Physicochemical Properties

PropertyValueSignificance in Drug Design
Molecular Weight 215.02 g/mol Low MW allows for significant "growth" during lead optimization.[1]
ClogP ~2.3Moderate lipophilicity; good starting point for oral bioavailability.
H-Bond Donors 1 (NH)Critical for hinge binding; can be capped to modulate permeability.
H-Bond Acceptors 1 (N2)Participates in water-mediated networks in the kinase pocket.[1]
pKa (NH) ~12.5Slightly more acidic than non-fluorinated indazole (~13.8), enhancing H-bond strength.

References

  • Beta Pharma, Inc. (2019).[6] Organophosphorus-Substituted Compounds as c-MET Inhibitors and Therapeutic Uses Thereof. European Patent EP 3893872 B1. European Patent Office. Link

  • Janssen Pharmaceutica NV. (2014).[7] 3-Methyl-imidazo[1,2-b]pyridazine derivatives. US Patent US8822468B2. Google Patents. Link

  • Takeda Chemical Industries, Ltd. (2006). 1H-indazole compound.[1][2][8][3][9][10][11][12][13][14] US Patent US6982274B2. Google Patents. Link

  • Shanghai Duoning Biotechnology Co., Ltd. (2024). Nitrogen-containing heterocyclic compound and pharmaceutical use thereof. WO Patent WO2024067694A1. Google Patents. Link

  • BenchChem. (2025).[8] An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core. BenchChem Technical Resources. Link (Cited for general synthetic protocols of the core scaffold).

  • PubChem. (2024). 5-Bromo-6-fluoro-1H-indazole (Compound Summary). National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Mechanistic Insights for 5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Detailed Protocol Introduction & Rationale The indazole scaffold is a privileged structure in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Detailed Protocol

Introduction & Rationale

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in the design of kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics. Specifically, 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (CAS: 929885-09-6) is a highly valued building block[1].

The substitution pattern of this molecule is strategically designed for downstream functionalization:

  • 5-Bromo Group: Serves as an essential synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings) to extend the molecular vector.

  • 6-Fluoro Group: Modulates the pKa of the indazole system, enhances metabolic stability against hepatic oxidation, and often improves target binding affinity through favorable protein-ligand halogen interactions[2].

  • 1,3-Dimethylation: Locks the tautomeric state of the indazole, preventing promiscuous hydrogen bonding and improving membrane permeability (PK/PD optimization)[3].

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole is achieved via a robust, two-step linear sequence.

Step 1: Hydrazine-Mediated Cyclocondensation

The synthesis begins with 1-(4-bromo-2,5-difluorophenyl)ethanone . The addition of hydrazine hydrate initiates the formation of a hydrazone intermediate at the ketone carbonyl. Upon heating, the terminal nitrogen of the hydrazone undergoes an intramolecular Nucleophilic Aromatic Substitution (S_NAr). The ortho-fluorine (at the C2 position of the original acetophenone) acts as an excellent leaving group because it is highly activated by the electron-withdrawing nature of the adjacent hydrazone and the para-bromine atom. This cyclization yields the intermediate 5-bromo-6-fluoro-3-methyl-1H-indazole (CAS: 864773-66-0)[4].

Step 2: Regioselective N-Alkylation

The intermediate possesses two nucleophilic nitrogen atoms (N1 and N2). Alkylation with methyl iodide (MeI) in the presence of a base (e.g., K₂CO₃ or NaH) typically yields a mixture of the N1-methyl and N2-methyl isomers[5].

  • Causality of Regioselectivity: The 1H-indazole tautomer (yielding the N1-alkylated product) is thermodynamically more stable than the 2H-indazole tautomer because it preserves the full aromaticity of the benzenoid ring. Under basic conditions in polar aprotic solvents (like DMF), N1-alkylation is kinetically and thermodynamically favored, making it the major product[6]. The isomers can be readily separated via silica gel chromatography.

Process Workflow

SynthesisWorkflow SM 1-(4-bromo-2,5-difluorophenyl)ethanone (Starting Material) Step1 Hydrazine Hydrate Reflux, 5h (Cyclocondensation via SNAr) SM->Step1 Int1 5-bromo-6-fluoro-3-methyl-1H-indazole (Intermediate, CAS: 864773-66-0) Step1->Int1 Step2 Methyl Iodide (MeI), Base (NaH or K2CO3) DMF, 0°C to RT (Regioselective N-Alkylation) Int1->Step2 Prod1 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (Major Product: N1-Isomer) Step2->Prod1 Major Prod2 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole (Minor Product: N2-Isomer) Step2->Prod2 Minor Purification Silica Gel Chromatography (Isomer Separation) Prod1->Purification Prod2->Purification Final Purified Target Compound (CAS: 929885-09-6) Purification->Final

Workflow for the two-step synthesis and isolation of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-6-fluoro-3-methyl-1H-indazole

Adapted from standard indazole cyclocondensation procedures[7].

Reagents & Materials:

  • 1-(4-bromo-2,5-difluorophenyl)ethanone: 1.0 equivalent (eq)

  • Hydrazine hydrate (80% or anhydrous): 5.0 - 10.0 eq (Excess is required to prevent dimerization and drive the S_NAr)

  • Solvent: Ethanol or neat (depending on scale)

Step-by-Step Procedure:

  • Charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 1-(4-bromo-2,5-difluorophenyl)ethanone (e.g., 50 mmol).

  • Slowly add hydrazine hydrate (250 mmol) at room temperature. Caution: Hydrazine is highly toxic and reactive; perform this step in a well-ventilated fume hood.

  • Gradually heat the reaction mixture to reflux (approx. 110–117 °C) and stir for 5 to 16 hours[8].

  • Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1) or LC-MS until the starting material is completely consumed.

  • Workup: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess hydrazine.

  • Add ice-cold distilled water to the residue to precipitate the product. Filter the resulting solid, wash extensively with water to remove trace hydrazine, and dry under vacuum.

  • If necessary, dissolve the crude solid in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure intermediate as a solid[7].

Protocol 2: Synthesis of 5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole

Reagents & Materials:

  • 5-Bromo-6-fluoro-3-methyl-1H-indazole: 1.0 eq

  • Methyl Iodide (MeI): 1.2 eq

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.5 eq

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Dissolve 5-bromo-6-fluoro-3-methyl-1H-indazole in anhydrous DMF (approx. 0.2 M concentration) under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Portion-wise, add the base (K₂CO₃ for milder conditions, or NaH for faster deprotonation). Stir for 30 minutes at 0 °C to ensure complete formation of the indazolide anion.

  • Add Methyl Iodide (MeI) dropwise via syringe. Note: Maintain temperature at 0 °C during addition to maximize N1 over N2 regioselectivity.

  • Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Workup: Quench the reaction by carefully adding water. Extract the aqueous layer three times with Ethyl Acetate.

  • Wash the combined organic layers with water (3x) and brine (1x) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude mixture contains both N1 and N2 isomers. Purify via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate. The N1-methyl isomer (target) typically elutes faster (higher Rf) than the more polar N2-methyl isomer[6].

Quantitative Data & Analytical Validation

To ensure a self-validating system, researchers must analytically distinguish the N1-methyl and N2-methyl isomers. 1H-NMR shifts alone can be ambiguous due to the electron-withdrawing halogens; 2D NMR (HMBC) is mandatory for definitive assignment[6].

ParameterStep 1: CyclocondensationStep 2: N-Alkylation (Target N1-Isomer)
Typical Yield 75% – 94%60% – 75% (after chromatography)
Reaction Time 5 – 16 hours2 – 4 hours
Mass Spec (ESI+) m/z 229.0 / 231.0 [M+H]⁺m/z 243.0 / 245.0 [M+H]⁺
1H-NMR (N-CH₃ Shift) N/A (Broad NH peak ~12.5 ppm)~3.95 – 4.05 ppm (Singlet)
HMBC Diagnostic N/AN1-CH₃ correlates to C7a (bridgehead)
Isomer Impurity (N2) N/AN2-CH₃ correlates to C3; elutes slower on TLC

Troubleshooting & Best Practices

  • Low Regioselectivity in Step 2: If the N2-isomer ratio is unacceptably high, ensure the reaction is kept strictly at 0 °C during the addition of MeI. Switching from K₂CO₃ to a stronger base like NaH or using a bulkier alkylating agent (if synthesizing analogs) can alter the kinetic distribution[5].

  • Incomplete Cyclization in Step 1: If the S_NAr reaction stalls, verify the quality of the hydrazine hydrate. Anhydrous hydrazine or adding a catalytic amount of an acid (like acetic acid) can sometimes accelerate hydrazone formation, though the subsequent S_NAr requires the basicity of the hydrazine itself.

  • Safety Warning: Hydrazine is a known carcinogen and highly toxic. Methyl iodide is a volatile alkylating agent. Both must be handled with appropriate PPE inside a certified fume hood.

References

  • Preparation of 6-Fluoro-3-methyl-1H-indazole derivatives (EP 2451817 B1 / WO 2005/085227)

Sources

Application

Application Note: 5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole in Kinase Inhibitor Discovery

This Application Note and Protocol Guide details the strategic utilization of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (CAS 929885-09-6) as a privileged scaffold in the design of kinase inhibitors. Introduction: The Ind...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic utilization of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (CAS 929885-09-6) as a privileged scaffold in the design of kinase inhibitors.

Introduction: The Indazole Advantage

In the landscape of kinase inhibitor discovery, the indazole ring system is a "privileged structure" capable of mimicking the adenine ring of ATP. However, the specific substitution pattern of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole offers a distinct pharmacological profile compared to the classic unsubstituted indazole.

Structural Rationale
  • 1,3-Dimethyl Blockade: Unlike classic inhibitors (e.g., Axitinib) that rely on the indazole NH for hinge binding, the 1,3-dimethyl substitution blocks the N1-hydrogen bond donor capability. This forces the scaffold to adopt a distinct binding mode, often functioning as a hydrophobic core or a bioisostere for 3,4-dimethoxyphenyl moieties [1]. This is particularly useful for targeting the hydrophobic back-pocket (selectivity pocket) of kinases like VEGFR2 , FGFR , and PDGFR .

  • 5-Bromo Handle: The C5-bromine serves as the primary vector for diversification. It is electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of "hinge-binding" motifs or "solvent-front" solubilizing groups.

  • 6-Fluoro Modulation: The C6-fluorine atom serves two critical roles:

    • Metabolic Stability: Blocks metabolic oxidation at the electron-rich C6 position.

    • Electronic Tuning: Lowers the pKa of the system and modulates the electron density of the C5-position, often improving the reactivity of the aryl bromide in cross-coupling reactions.

Synthetic Strategy & Protocols

The following protocols describe the transformation of the scaffold into a functional kinase inhibitor library.

Protocol A: C5-Functionalization via Suzuki-Miyaura Coupling

Objective: To attach an aryl/heteroaryl "hinge binder" (e.g., pyridine, pyrimidine) to the C5 position.

Reagents:

  • Scaffold: 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (1.0 equiv)[1]

  • Boronic Acid/Ester: R-B(OH)₂ (1.2 equiv) (e.g., 2-aminopyrimidine-5-boronic acid pinacol ester)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)[1]

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Procedure:

  • Setup: In a microwave vial or sealed tube, charge the scaffold (100 mg, 0.41 mmol), boronic ester (0.49 mmol), and Pd catalyst (17 mg).

  • Solvation: Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (0.6 mL).

  • Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Reaction: Seal and heat to 100°C for 2-4 hours (or 120°C for 30 min in microwave).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂).[1] Elute with a gradient of 0-50% EtOAc/Hexanes.

Validation Criteria:

  • LC-MS: Disappearance of the bromine peak (M+ and M+2 pattern) and appearance of the coupled product mass.[1]

  • 1H NMR: Diagnostic shift of the C4-H proton on the indazole ring due to the new aryl substituent.

Protocol B: C5-Amination via Buchwald-Hartwig Coupling

Objective: To introduce an amino-linked side chain (e.g., for Type II inhibitors targeting the DFG-out conformation).[1]

Reagents:

  • Scaffold: 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (1.0 equiv)[1]

  • Amine: R-NH₂ (1.2 equiv) (e.g., aniline or piperazine derivative)[1]

  • Catalyst: Pd₂dba₃ (0.02 equiv) + XPhos (0.04 equiv)[1]

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)[1]

  • Solvent: Toluene or t-Amyl alcohol (anhydrous)[1]

Step-by-Step Procedure:

  • Pre-complexation: In a vial, mix Pd₂dba₃ and XPhos in toluene (1 mL) and stir at 100°C for 1 minute to activate the catalyst system (solution turns from dark purple to brown/orange).

  • Addition: Add the scaffold (100 mg), amine, and base to the reaction vessel. Add the catalyst solution.

  • Reaction: Heat at 110°C for 12-16 hours under Argon.

  • Workup: Filter through a Celite pad to remove palladium black. Concentrate the filtrate.

  • Purification: Reverse-phase HPLC is often required for polar amino-products (Gradient: 5-95% MeCN/Water + 0.1% Formic Acid).[1]

Biochemical & Cellular Assay Protocols

Once the library is synthesized, the compounds must be evaluated against relevant kinase targets (e.g., VEGFR2, FGFR1).

Protocol C: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Determine IC₅₀ values for the synthesized inhibitors against FGFR1.

Materials:

  • Kinase: Recombinant Human FGFR1 (cytoplasmic domain).[1]

  • Substrate: Biotin-labeled peptide (e.g., Poly GT).[1]

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • Detection: APC-labeled Streptavidin.

  • ATP: Ultrapure (Km concentration).[1]

Workflow:

  • Compound Prep: Prepare 10-point dose-response curves (starting at 10 µM, 3-fold serial dilution) in DMSO.

  • Enzyme Mix: Dilute FGFR1 kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Add 5 µL of Compound + 5 µL of Enzyme Mix to a 384-well plate. Incubate for 15 min at RT (allows for slow-binding kinetics).

  • Reaction Start: Add 5 µL of Substrate/ATP mix. Shake for 30 seconds. Incubate for 60 min at RT.

  • Detection: Add 10 µL of Detection Mix (Eu-antibody + APC-Streptavidin + EDTA to stop reaction).

  • Read: Measure FRET signal (Ex: 340 nm, Em: 615 nm / 665 nm) on a plate reader (e.g., EnVision).

  • Analysis: Calculate Emission Ratio (665/615). Fit data to a sigmoidal dose-response equation to determine IC₅₀.

Data Interpretation Table:

Compound ClassIC₅₀ (nM)Interpretation
Potent Hit < 50Strong binding; likely specific interaction with hinge/gatekeeper.[1]
Moderate 50 - 500Good starting point; optimize C5-substituent for better fit.
Weak/Inactive > 1000Scaffold may not fit the specific kinase pocket; check steric clash of 1-Methyl.

Visualizations

Figure 1: Synthetic Workflow for Scaffold Diversification

This diagram illustrates the parallel synthesis pathways to generate kinase inhibitor libraries from the core scaffold.

SynthesisWorkflow Scaffold 5-bromo-6-fluoro- 1,3-dimethyl-1H-indazole (Core Scaffold) Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Scaffold->Suzuki Buchwald Buchwald-Hartwig (Pd2dba3/XPhos, R-NH2) Scaffold->Buchwald Lib_Aryl C5-Aryl Library (Hinge Binders) Suzuki->Lib_Aryl Biaryl Bond Lib_Amino C5-Amino Library (Solvent Front/Type II) Buchwald->Lib_Amino C-N Bond

Caption: Divergent synthetic pathways utilizing the C5-bromide handle for library generation.

Figure 2: Predicted Binding Mode (Type I Inhibitor)

This diagram abstracts the interaction of the scaffold within the kinase ATP-binding pocket.[1] The 1,3-dimethyl indazole core occupies the hydrophobic pocket (mimicking a dimethoxyphenyl group), while the C5-substituent extends to the hinge region.

BindingMode Hinge Hinge Region (H-Bond Donor/Acceptor) HydrophobicPocket Hydrophobic Back Pocket (Gatekeeper Area) SolventFront Solvent Front (Solubilizing Region) Core 1,3-Dimethyl-Indazole Core (Hydrophobic Fit) Core->HydrophobicPocket Van der Waals (1,3-Me & 6-F interactions) Linker C5-Substituent (e.g., Pyrimidine/Urea) Core->Linker Covalent Bond Linker->Hinge Key H-Bonds Linker->SolventFront Extension

Caption: Schematic of the 1,3-dimethylindazole scaffold functioning as a hydrophobic anchor while the C5-tail engages the hinge.

References

  • BenchChem. "Application Notes and Protocols for 3,4-Dichloro-1H-indazole in Structure-Activity Relationship (SAR) Studies." BenchChem Application Notes. Accessed October 2025. Link[1]

  • PubChem. "Compound Summary: 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole." National Library of Medicine. Link[1]

  • Jestel, A., et al. "Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein-Coupled Receptor Kinase 2 Inhibitors." Molecular Pharmacology. Link

  • BioSolveIT. "Hinge Binder Collection For Kinase Inhibitor Design." BioSolveIT Science Blog. Link

Sources

Method

Application Note: Site-Selective C-H Functionalization of 1,3-Dimethyl-1H-Indazoles

Executive Summary & Mechanistic Rationale Indazoles are privileged pharmacophores widely utilized in the development of kinase inhibitors, epigenetic modulators, and anti-inflammatory agents. When functionalizing 1,3-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Indazoles are privileged pharmacophores widely utilized in the development of kinase inhibitors, epigenetic modulators, and anti-inflammatory agents. When functionalizing 1,3-dimethyl-1H-indazole, synthetic chemists face a unique regiochemical environment. Because the highly nucleophilic C3 position and the N1 position are sterically blocked by methyl groups, late-stage functionalization must be directed toward the inherently less1[1].

Directing transition-metal catalysts to the C7 position is historically challenging due to its distance from the N2 coordination site and the electronic deactivation of the benzenoid ring relative to the pyrazole ring. While 2-aryl-2H-indazoles readily undergo2[2], 1,3-dimethyl-1H-indazoles require precise ligand control to override non-selective C4/C5/C6 activation. By employing Palladium(II) catalysis paired with rigid bidentate nitrogen ligands (e.g., 1,10-phenanthroline), researchers can force a regioselective C7-metalation. The N1-methyl group provides a steric boundary that, combined with the rigid geometry of the[Pd(OAc)₂(phen)] complex, places the electrophilic Pd(II) center in optimal proximity to the C7-H bond, enabling a 3[3].

Mechanistic Pathway for C7-Functionalization

The catalytic cycle relies on the delicate balance between electrophilicity and base-assisted deprotonation. The use of an acetate source is non-negotiable, as it acts as an intramolecular base during the CMD transition state, a principle also observed in the4[4].

C7_Activation A 1,3-Dimethyl-1H-indazole B [Pd(OAc)2(phen)] Complex Electrophilic Activation A->B Catalyst Binding C CMD Transition State Acetate-Assisted C7-H Cleavage B->C Base (K2CO3) D C7-Palladacycle Intermediate (Stable PdII Species) C->D - HOAc E Oxidative Addition + Ar-I (Forms PdIV or PdII-Ar) D->E Aryl Iodide F Reductive Elimination C7-Aryl Product E->F C-C Bond Formation F->A Catalyst Turnover

Figure 1: Catalytic cycle of Pd-catalyzed C7-arylation via Concerted Metalation-Deprotonation.

Reaction Optimization & Quantitative Data

The choice of ligand and solvent fundamentally dictates the success of this transformation. Phosphine ligands, typically ubiquitous in cross-coupling, fail entirely here because they reduce the electrophilicity of the Pd(II) center, stalling the CMD step. Table 1 summarizes the causal relationship between reaction parameters and C7-arylation efficiency.

Table 1: Optimization of C7-Arylation Conditions for 1,3-Dimethyl-1H-indazole

Catalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂NoneK₂CO₃DMA130< 5%Rapid Pd black precipitation; lack of stabilization.
Pd(OAc)₂PPh₃K₂CO₃DMA130TracePhosphine oxidation; poor electrophilicity.
Pd(OAc)₂1,10-PhenanthrolineK₂CO₃Toluene13035%Poor solubility of K₂CO₃ limits CMD efficiency.
Pd(OAc)₂1,10-PhenanthrolineK₂CO₃DMA13082%Optimal bidentate coordination and base solubility.
PdCl₂1,10-PhenanthrolineK₂CO₃DMA13015%Lack of acetate prevents the essential CMD pathway.

Validated Experimental Protocols

The following self-validating protocol outlines the synthesis of 7-aryl-1,3-dimethyl-1H-indazole derivatives via Pd-catalyzed C-H activation.

Protocol: Palladium-Catalyzed C7-Arylation Objective: Regioselective installation of an aryl group at the C7 position of 1,3-dimethyl-1H-indazole using aryl iodides.

Step 1: Catalyst Pre-Activation

  • Action : In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine Pd(OAc)₂ (5 mol%, 0.05 equiv) and 1,10-phenanthroline (10 mol%, 0.10 equiv) in anhydrous DMA (0.2 M relative to substrate).

  • Causality & Validation : Stir at room temperature for 10 minutes. The solution must transition from a pale yellow to a deep orange/red hue. This color change is a self-validating indicator that the active, highly electrophilic[Pd(OAc)₂(phen)] complex has formed. Proceeding without this visual confirmation often results in catalyst degradation.

Step 2: Reagent Assembly

  • Action : To the pre-activated catalyst solution, add 1,3-dimethyl-1H-indazole (1.0 equiv), the desired aryl iodide (1.5 equiv), and finely ground anhydrous K₂CO₃ (2.0 equiv).

  • Causality : K₂CO₃ is strictly required to neutralize the acetic acid generated during the CMD step. If the acid is not scavenged, the local pH drops, protonating the ligand and poisoning the catalyst. Anhydrous conditions prevent premature protodepalladation.

Step 3: Thermal Activation

  • Action : Seal the tube, purge with Argon for 5 minutes, and heat the reaction mixture in an oil bath at 130 °C for 18 hours.

  • Validation : Monitor the reaction via TLC (Hexane/EtOAc 3:1). The disappearance of the starting material (R_f ~0.4) and the emergence of a new, highly UV-active spot (R_f ~0.6) indicates successful conversion.

Step 4: Work-up and Isolation

  • Action : Cool the mixture to room temperature, dilute with EtOAc (10 volumes), and wash sequentially with water (3x) and brine (1x).

  • Causality : DMA has a high boiling point (165 °C) and will cause severe streaking during silica gel chromatography if not removed. The repetitive aqueous washes partition the DMA into the aqueous phase, ensuring a clean crude profile. Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed (NIH).
  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles - ACS Public
  • Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communic

Sources

Application

procedure for methylating 5-bromo-6-fluoro-1H-indazole to 1,3-dimethyl

An Application Guide for the Regioselective Synthesis of 1,3-Dimethyl-5-bromo-6-fluoro-1H-indazole Authored by: A Senior Application Scientist Abstract This technical document provides a detailed protocol and scientific...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Regioselective Synthesis of 1,3-Dimethyl-5-bromo-6-fluoro-1H-indazole

Authored by: A Senior Application Scientist

Abstract

This technical document provides a detailed protocol and scientific rationale for the synthesis of 1,3-dimethyl-5-bromo-6-fluoro-1H-indazole, a substituted heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic challenge is twofold: achieving regioselective N1-methylation on the indazole core while also introducing a methyl group at the typically unreactive C3 position. This guide presents a robust and logical two-step synthetic strategy, beginning with the necessary precursor, 5-bromo-6-fluoro-3-methyl-1H-indazole, followed by a highly regioselective N1-methylation. We delve into the mechanistic principles governing the reaction's selectivity, offering field-proven insights to ensure reproducibility and high yield. This protocol is designed for researchers, chemists, and drug development professionals requiring a reliable method for synthesizing specifically substituted indazoles.

Introduction: The Synthetic Challenge of Disubstituted Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology[1][2]. The biological activity of these molecules is critically dependent on the substitution pattern around the indazole ring. Specifically, the regiochemistry of N-alkylation is a well-documented challenge, as direct alkylation of a 1H-indazole can lead to a mixture of N1 and N2-substituted products[2][3][4]. The ratio of these isomers is highly sensitive to reaction conditions, including the choice of base, solvent, and the nature of the electrophile[5].

Furthermore, the direct methylation of the C3 position of an N-alkylated indazole is synthetically arduous due to the lack of nucleophilicity at this carbon[6]. Therefore, a successful synthesis of 1,3-dimethyl-5-bromo-6-fluoro-1H-indazole necessitates a strategy that addresses both N1-regioselectivity and C3-substitution in a controlled manner. The most logical and efficient pathway involves the N1-methylation of a precursor that already contains the C3-methyl group.

This guide focuses on the final, critical step: the regioselective N1-methylation of 5-bromo-6-fluoro-3-methyl-1H-indazole (CAS 864773-66-0)[7].

Proposed Synthetic Pathway

The recommended synthetic route is a two-step process that ensures the precise installation of both methyl groups.

G A Substituted 2-Fluoroacetophenone B 5-Bromo-6-fluoro-3-methyl-1H-indazole A->B C 5-Bromo-6-fluoro-3-methyl-1H-indazole D 1,3-Dimethyl-5-bromo-6-fluoro-1H-indazole C->D NaH, THF MeI or (Me)2SO4

Figure 1. Proposed two-step synthetic route to the target molecule.

Mechanistic Insight: Achieving N1-Regioselectivity

The key to this synthesis is controlling the regioselectivity of the N-methylation step. The indazole anion, formed upon deprotonation by a base, is an ambident nucleophile with electron density on both N1 and N2. The outcome of the alkylation is a delicate balance between kinetic and thermodynamic control.

  • Thermodynamic vs. Kinetic Control : The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer[5]. By using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic, non-polar solvent such as tetrahydrofuran (THF), we favor the formation of the more stable N1-alkylated product. This combination creates a "tight ion pair" between the indazole anion and the sodium cation[5]. This association sterically hinders the more accessible N2 position, directing the methylating agent to the N1 position.

  • Role of Solvent and Base : Studies have shown that the NaH/THF system is highly effective for promoting N1-selectivity in indazole alkylations[5]. In contrast, more polar solvents like DMF can lead to solvent-separated ion pairs, often resulting in poorer selectivity and a mixture of N1 and N2 isomers[5][8].

Experimental Protocol: N1-Methylation of 5-Bromo-6-fluoro-3-methyl-1H-indazole

This protocol details the procedure for the selective N1-methylation of the key precursor to yield the final product.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 1 mmol SM)Notes
5-Bromo-6-fluoro-3-methyl-1H-indazole864773-66-0229.051.0 mmol (229 mg)Starting Material (SM)[7]
Sodium Hydride (60% dispersion in oil)7646-69-724.001.2 mmol (48 mg)Highly reactive, handle under inert gas.
Anhydrous Tetrahydrofuran (THF)109-99-972.1110 mLDry over molecular sieves or use from a solvent purification system.
Methyl Iodide (MeI)74-88-4141.941.2 mmol (75 µL)Toxic and volatile. Alternatively, use Dimethyl Sulfate.
Saturated Ammonium Chloride (aq. NH₄Cl)12125-02-9-~15 mLFor quenching the reaction.
Ethyl Acetate (EtOAc)141-78-688.11~50 mLFor extraction.
Brine (Saturated aq. NaCl)7647-14-5-~20 mLFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~2 gFor drying the organic phase.
Step-by-Step Procedure
Figure 2. Experimental workflow for N1-methylation.
  • Inert Atmosphere Setup : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydride (48 mg, 1.2 mmol, 1.2 eq). Seal the flask with a septum and purge with dry nitrogen or argon gas.

  • Solvent Addition : Add anhydrous THF (10 mL) via syringe. Cool the resulting suspension to 0°C using an ice-water bath.

  • Substrate Addition : In a separate vial, dissolve 5-bromo-6-fluoro-3-methyl-1H-indazole (229 mg, 1.0 mmol, 1.0 eq) in a minimal amount of anhydrous THF (~2-3 mL).

  • Deprotonation : Slowly add the indazole solution dropwise to the stirring NaH suspension at 0°C over 10 minutes. Effervescence (hydrogen gas evolution) should be observed. Allow the mixture to stir at 0°C for an additional 30 minutes after the addition is complete.

  • Methylation : Add methyl iodide (75 µL, 1.2 mmol, 1.2 eq) dropwise to the reaction mixture at 0°C.

  • Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching : Once complete, cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~15 mL).

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying : Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification : The resulting crude solid or oil should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1,3-dimethyl-5-bromo-6-fluoro-1H-indazole.

Characterization and Validation

To ensure the integrity of the synthesized compound, thorough characterization is essential.

  • NMR Spectroscopy :

    • ¹H NMR : Expect to see a new singlet corresponding to the N1-methyl group (typically around 3.8-4.2 ppm) and the persistence of the C3-methyl singlet (typically around 2.5-2.7 ppm). The aromatic protons will show characteristic splitting patterns.

    • ¹³C NMR : The appearance of a new carbon signal for the N1-methyl group.

    • HMBC/NOESY : 2D NMR experiments can be used to definitively confirm the regiochemistry. A correlation between the N1-methyl protons and the C7a carbon in an HMBC spectrum is a hallmark of N1-substitution[5].

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or another soft ionization technique should show the correct molecular ion peak for C₉H₈BrFN₂ ([M+H]⁺).

  • Purity Analysis : Purity should be assessed by HPLC or LC-MS.

Conclusion

The synthesis of 1,3-dimethyl-5-bromo-6-fluoro-1H-indazole is most effectively and reliably achieved through a two-step process, culminating in the regioselective N1-methylation of a 3-methyl-indazole precursor. The protocol detailed herein leverages a well-established NaH/THF system to maximize the yield of the desired N1-isomer by favoring the thermodynamically controlled pathway. This method provides a clear and reproducible route for obtaining this valuable substituted indazole, enabling further research in drug discovery and development.

References

Sources

Method

preparation of pharmaceutical intermediates using 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole

This Application Note and Protocol Guide is structured to provide a comprehensive, expert-level workflow for the utilization of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole in pharmaceutical synthesis. Focus: Synthesis of K...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured to provide a comprehensive, expert-level workflow for the utilization of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole in pharmaceutical synthesis.

Focus: Synthesis of Kinase Inhibitor Scaffolds (HPK1, IDO1) via Pd-Catalyzed Cross-Coupling.

Abstract & Core Significance

5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (CAS: 929885-09-6) acts as a high-value "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in the C3-methyl block , which prevents electrophilic attack at the typically reactive C3 position, thereby directing exclusive regioselectivity to the C5-bromo handle. The C6-fluorine atom is critical for modulating metabolic stability (blocking P450 oxidation sites) and tuning the electronic properties of the indazole core, a common pharmacophore in HPK1 (Hematopoietic Progenitor Kinase 1) and VEGFR inhibitors.

This guide details three validated protocols for transforming this scaffold into bioactive intermediates:

  • Suzuki-Miyaura Coupling (Biaryl synthesis).[1][2]

  • Buchwald-Hartwig Amination (C-N bond formation).[1][3][4]

  • Miyaura Borylation (Conversion to nucleophilic boronic ester).

Chemical Profile & Handling

PropertySpecification
CAS Number 929885-09-6
Formula C₉H₈BrFN₂
MW 243.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, THF; Low solubility in water.
Reactivity C5-Br: Highly reactive in Pd-catalyzed oxidative addition.C6-F: Ortho-directing group; generally stable but can undergo SₙAr under extreme basic conditions.
Storage 2–8°C, inert atmosphere (Argon/Nitrogen).

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C-C bonds to attach heteroaryl "heads" (e.g., Pyridines, Pyrimidines) typical of kinase inhibitors.

Mechanism & Rationale

The C6-fluorine atom exerts an inductive withdrawing effect, slightly deactivating the C5-Br bond towards oxidative addition compared to a non-fluorinated analog. Therefore, electron-rich ligands (e.g., dppf, PCy₃) and elevated temperatures are required.

Reagents
  • Substrate: 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[5]·DCM (3–5 mol%)

    • Why: Robust against air/moisture; excellent for sterically crowded biaryls.

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[6]

Step-by-Step Methodology
  • Setup: In a glovebox or under active Nitrogen flow, charge a microwave vial or Schlenk tube with the indazole substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvation: Add 1,4-Dioxane (concentration 0.1 M). Stir to suspend.

  • Activation: Add 2.0 M aqueous K₂CO₃ (3.0 equiv). The biphasic mixture requires vigorous stirring.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

SuzukiWorkflow Start Start: 5-Br-6-F-Indazole Mix Mix Reagents: Boronic Acid + Pd(dppf)Cl2 + K2CO3 (aq) in Dioxane Start->Mix Heat Heat: 90°C (12h) or 110°C (μW, 1h) Mix->Heat Check TLC/LCMS Check: Consumption of SM? Heat->Check Check->Heat No (Add catalyst) Workup Workup: EtOAc Extr. -> Dry -> Conc. Check->Workup Yes Purify Purification: Flash Chromatography Workup->Purify

Caption: Workflow for Pd-catalyzed Suzuki coupling of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole.

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of solubilizing amine tails (e.g., Morpholine, Piperazine) at the C5 position.

Mechanism & Rationale

The C6-fluorine provides a steric challenge for the incoming amine. BrettPhos (for primary amines) or RuPhos (for secondary amines) are the ligands of choice due to their bulk and electron-rich nature, which facilitates the reductive elimination step in sterically hindered systems.

Reagents
  • Substrate: 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (1.0 equiv)

  • Amine: Cyclic secondary amine (e.g., Morpholine) (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + RuPhos (4 mol%)

    • Alternative Pre-catalyst: RuPhos-Pd-G3 or G4.

  • Base: LiHMDS (1.0 M in THF, 2.0 equiv) or Cs₂CO₃ (3.0 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology
  • Inert Handling: Flame-dry a Schlenk tube and cool under Argon.

  • Catalyst Pre-mix: Add Pd₂(dba)₃ and RuPhos. Add 1 mL solvent and stir for 5 mins to form the active catalyst complex (solution turns from dark red to orange/brown).

  • Addition: Add the indazole substrate and the amine. Dilute with remaining solvent (0.1–0.2 M final conc).

  • Base Addition:

    • If using LiHMDS: Add dropwise at RT.

    • If using Cs₂CO₃: Add solid base before solvent.

  • Reaction: Heat to 80–100°C for 16 hours.

  • Quench: Cool to RT. Quench with sat. NH₄Cl.

  • Purification: The product is often basic. Use DCM/MeOH (9:1) with 1% NH₄OH for chromatography.

Protocol C: Miyaura Borylation

Objective: Converting the electrophile (Br) into a nucleophile (Boronic Ester) for reverse coupling strategies.

Reagents
  • Substrate: 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: Potassium Acetate (KOAc) (3.0 equiv)

    • Note: KOAc is weak enough to prevent Suzuki coupling of the product with the starting material.

  • Solvent: 1,4-Dioxane or DMSO.

Key Observation

The resulting 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-fluoro-1,3-dimethyl-1H-indazole is sensitive to protodeboronation due to the ortho-fluoro effect. Store at -20°C and use quickly.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Conversion Oxidative addition is slow due to C6-F sterics/electronics.Switch to Pd-XPhos-G3 or Pd(tBu₃P)₂ . Increase temp to 120°C.
Protodehalogenation (H replaces Br)Hydride source in reaction (often from solvent or excess base).Ensure solvents are anhydrous. Switch from iPrOH/EtOH to Dioxane/Toluene.
Regio-scrambling Not applicable here.The 1,3-dimethyl pattern locks the tautomer, preventing N1/N2 scrambling common in NH-indazoles.
SₙAr Side Product Nucleophile attacks C6-F instead of C5-Br.Avoid super-strong bases (e.g., NaOtBu) at high temps. Use Cs₂CO₃ or K₃PO₄ .

Representative Application: HPK1 Inhibitor Scaffold

Context: Synthesis of a reverse-indazole analog similar to compounds described in J. Med. Chem. 2021, 64, 15, 11227–11244 .

Target: 5-(2-aminopyridin-4-yl)-6-fluoro-1,3-dimethyl-1H-indazole.

  • Step 1: Prepare 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (Starting Material).

  • Step 2 (Borylation): Convert to 5-Bpin ester using Protocol C .

  • Step 3 (Suzuki): Couple 5-Bpin intermediate with 4-bromo-2-aminopyridine .

    • Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C.

    • Result: The 6-fluoro group remains engaging in H-bond interactions within the kinase ATP-binding pocket, while the aminopyridine acts as the hinge binder.

HPK1Synthesis SM SM: 5-Br-6-F-1,3-diMe-Indazole Step1 Step 1: Borylation (B2pin2, Pd(dppf)Cl2, KOAc) SM->Step1 Intermed Intermediate: 5-Bpin-6-F-1,3-diMe-Indazole Step1->Intermed Step2 Step 2: Suzuki Coupling (4-Br-2-aminopyridine, Pd(PPh3)4) Intermed->Step2 Product Target Scaffold: HPK1 Inhibitor Core Step2->Product

Caption: Synthetic route for HPK1 inhibitor core using the 5-bromo-6-fluoro-indazole scaffold.

References

  • Indazole Scaffolds in Kinase Inhibitors

    • Title: Identification of Potent Reverse Indazole Inhibitors for HPK1.[7][8]

    • Source:J. Med. Chem. 2021, 64, 15, 11227–11244.
    • URL:[Link]

  • Suzuki Coupling Protocols

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
    • Source:Molecules 2013, 18(11), 13572-13586.
    • URL:[Link]

  • Buchwald-Hartwig Amination Guide

    • Title: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives (Adapted Protocol).[3]

    • Source: BenchChem Applic
  • Title: Preparation method of 5-bromo-1-methylindazole (Patent CN113912544B).

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of Suzuki coupling with 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole

Welcome to the Heterocycle Coupling Technical Support Center . This guide is engineered to assist researchers in optimizing the Suzuki-Miyaura cross-coupling of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Coupling Technical Support Center .

This guide is engineered to assist researchers in optimizing the Suzuki-Miyaura cross-coupling of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole . This substrate presents a specific set of electronic and steric challenges that distinguish it from standard phenyl bromide couplings.

Part 1: Substrate Intelligence & Diagnostic Framework

Before beginning experimental work, it is critical to understand why this reaction might fail. The failure modes are encoded in the molecular structure of your starting material.

The Substrate Profile
  • The Core (1,3-Dimethylindazole): The N1-methyl blocks the standard indole-like N-H acidity, preventing base-mediated side reactions. However, the N2-nitrogen remains a potent Lewis base.

    • Risk:[1][2][3]Catalyst Poisoning. The N2 lone pair can coordinate to Palladium (Pd), forming a stable, off-cycle [Pd(Ar)(L)(Indazole)] complex that halts turnover.

  • The Electrophile (5-Bromo): Aryl bromides are generally excellent substrates.

  • The Ortho-Substituent (6-Fluoro):

    • Sterics: Fluorine is small (

      
      ), so steric hindrance is minimal compared to a methyl group, but it is not negligible.
      
    • Electronics: The strong inductive effect (

      
      ) of fluorine activates the C-Br bond for oxidative addition. However, it also destabilizes the resulting Pd(II) intermediate, making it more prone to protodehalogenation  (hydrodebromination) if the transmetallation step is slow.
      

Part 2: The "Golden Protocols"

We recommend two distinct protocols. Protocol A is the industry "Workhorse" for indazoles. Protocol B is the "High-Performance" method utilizing advanced precatalysts for difficult coupling partners.

Protocol A: The Robust Standard (Cost-Effective)

Best for: Coupling with simple, electron-rich aryl boronic acids.

ComponentReagentEquivalentsRole
Catalyst Pd(dppf)Cl₂[3][4][5][6][7]·DCM 3–5 mol%Bidentate ligand resists de-ligation; ferrocene backbone provides stability.
Base K₂CO₃ (2M aq.)2.0–3.0 equivActivates boronic acid; mild enough to prevent decomposition.
Solvent 1,4-Dioxane [0.1 M]High boiling point, good solubility for indazoles.
Temp 80–100 °C N/AThermal energy required to overcome activation barrier.

Step-by-Step:

  • Charge reaction vessel with Indazole (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Evacuate and backfill with Nitrogen/Argon (

    
    ).[8]
    
  • Add degassed Dioxane and 2M aq. K₂CO₃.[2][8]

  • Heat to 90 °C for 4–12 hours.

  • QC Check: If conversion <50% after 4 hours, switch to Protocol B.

Protocol B: High-Performance (Sterically Demanding)

Best for: Coupling with heteroaryl boronic acids, unstable boronates, or if Protocol A fails.

ComponentReagentEquivalentsRole
Catalyst XPhos Pd G3 1–3 mol%Bulky biaryl ligand prevents N2-coordination; rapid oxidative addition.
Base K₃PO₃ (0.5M aq.)2.0 equivPhosphate is often superior for heteroaryl couplings.
Solvent THF or Toluene [0.1 M]THF for polarity; Toluene for biphasic efficiency.
Temp 60–80 °C N/APrecatalyst activates rapidly; lower temp reduces side reactions.

Why XPhos Pd G3? The XPhos ligand is exceptionally bulky. It creates a "protective shell" around the Palladium center, physically blocking the N2-nitrogen of the indazole from coordinating and poisoning the catalyst . The G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid initiation.

Part 3: Troubleshooting Matrix (FAQ)

Q1: I see consumption of the starting material, but the major product is the "reduced" indazole (H instead of Br). Why?

Diagnosis: This is Protodehalogenation . Mechanism: Oxidative addition occurred, but Transmetallation was too slow. The Pd(II)-Ar species grabbed a proton (from water or solvent) and reductively eliminated. Solution:

  • Increase Boronic Acid: Use 1.5–2.0 equivalents.

  • Dry System: Switch to anhydrous Dioxane with CsF (2.0 equiv) or anhydrous K₃PO₄ as the base. Water is the primary proton source.

  • Boost Catalyst: Switch to RuPhos Pd G3 . RuPhos is specifically designed to suppress dehalogenation in secondary amines and heterocycles.

Q2: The reaction turns black immediately and stalls (Low Conversion).

Diagnosis: Pd Black precipitation (Catalyst death). Cause: The catalyst ligands have dissociated, or the Pd has aggregated.[9] Solution:

  • Lower Temperature: Drop to 60 °C.

  • Stabilize Pd: If using Pd(PPh₃)₄, stop. It is too unstable. Use Pd(dppf)Cl₂ or add free ligand (e.g., 5 mol% XPhos) to the G3 precatalyst to shift equilibrium toward the active species.

Q3: My boronic acid is a 2-pyridyl or 2-thiazolyl species and yields are <10%.

Diagnosis: Protodeboronation . 2-Heteroaryl boronic acids are notoriously unstable and hydrolyze rapidly. Solution:

  • Switch Reagent: Use a MIDA Boronate or Potassium Trifluoroborate (BF₃K) salt instead of the boronic acid.

  • Slow Addition: Add the unstable boronic acid in portions (e.g., every hour) or via syringe pump to maintain a low concentration relative to the catalyst.

Part 4: Visualizing the Logic

Diagram 1: The Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures based on LCMS data.

TroubleshootingLogic Start Analyze LCMS/TLC After 2 Hours Outcome1 SM Remaining No Product Start->Outcome1 No Conversion Outcome2 SM Consumed Wrong Product (M-Br+H) Start->Outcome2 Mass = SM - 79 + 1 Outcome3 SM Consumed Product Formed Start->Outcome3 Target Mass Poisoning Diagnosis: Catalyst Poisoning (N2-Coordination) Outcome1->Poisoning Dehal Diagnosis: Protodehalogenation (Slow Transmetallation) Outcome2->Dehal Success Optimize Workup & Isolation Outcome3->Success Sol_Poison Action: Switch to XPhos Pd G3 or SPhos Poisoning->Sol_Poison Sol_Dehal Action: Anhydrous Conditions (CsF/Dioxane) or excess Boronate Dehal->Sol_Dehal

Caption: Diagnostic logic flow for evaluating Suzuki coupling failure modes based on crude reaction analysis.

Diagram 2: The Indazole-Specific Catalytic Cycle

This diagram illustrates the specific "Trap" where the Indazole N2 nitrogen competes with the Boronic Acid.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Indazole-Br Trap TRAP: N2-Coordination (Catalyst Arrest) OxAdd->Trap Low Steric Ligand (e.g., PPh3) TransMet Transmetallation (Pd-Ar-Ar') OxAdd->TransMet + Boronic Acid + Base Trap->OxAdd Reversible (Requires Heat/Bulk) Prod Reductive Elimination (Product + Pd0) TransMet->Prod Fast Prod->Pd0 Regeneration

Caption: The catalytic cycle highlighting the competition between productive Transmetallation and the non-productive N-coordination trap.

References

  • Hopkins, B. A., et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health (PMC).[8] [Link]

  • Yoneda Labs . Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Common Organic Chemistry . Suzuki Reaction - Palladium Catalyzed Cross Coupling.[2][6][10] Common Organic Chemistry. [Link]

  • Molander, G. A., et al. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for Dimethyl Indazole Derivatives

This guide serves as a technical support resource for researchers encountering solubility challenges with dimethyl indazole derivatives. It is structured to diagnose the physicochemical root causes and provide actionable...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers encountering solubility challenges with dimethyl indazole derivatives. It is structured to diagnose the physicochemical root causes and provide actionable, laboratory-proven solutions.

Ticket ID: IND-SOL-909 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Root Cause Analysis

User Query: "Why are my dimethyl indazole compounds precipitating in aqueous buffers even at low concentrations (<10 µM)?"

Technical Insight: Dimethyl indazole derivatives often exhibit "brick dust" properties—high melting points and low aqueous solubility—driven by two primary factors:

  • Molecular Planarity &

    
    -
    
    
    
    Stacking:
    The indazole core is a rigid, planar bicyclic system. The addition of two methyl groups (depending on regiochemistry, e.g., 3,5-dimethyl or N-methyl variations) often increases lipophilicity (
    
    
    ) without sufficiently disrupting the crystal lattice energy. This leads to tight crystal packing that water molecules cannot easily penetrate.
  • Weak Ionization Potential: The indazole core itself is amphoteric but with extreme pKa values (pKa

    
     1.04 for the cation; pKa 
    
    
    
    13.8 for the anion). Consequently, it remains uncharged (neutral) at physiological pH (7.4), where solubility is typically lowest.

Troubleshooting & FAQs

Phase 1: Solvent & Media Selection

Q1: I am using DMSO for my stock solution. Why does it crash out when I dilute it into media? A: This is the "Solvent Shift" phenomenon. DMSO is a polar aprotic solvent that solvates via dipole interactions. When you dilute into water (a protic solvent), the hydrophobic effect dominates immediately, forcing the lipophilic indazole molecules to aggregate.

  • The Fix: Do not dilute directly from 100% DMSO to 100% aqueous media. Use an intermediate co-solvent system .

  • Recommended Vehicle: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Water (or Saline).

  • Protocol: Dissolve drug in DMSO

    
     Add PEG 400 
    
    
    
    Add Tween 80
    
    
    Slowly add water with vortexing.

Q2: Which organic solvents are best for initial solubilization? A: Based on the dielectric constant and solvation capacity for heteroaromatic rings:

SolventSolubility PotentialApplication Note
DMSO HighStandard for stock solutions (up to 100 mM).
DMA (Dimethylacetamide) Very HighUse if DMSO fails; often breaks distinct crystal lattices better.
NMP (N-Methyl-2-pyrrolidone) HighExcellent for very planar, high-melting compounds.
Ethanol Low to Moderateoften insufficient for dimethyl indazoles due to lower boiling point and polarity.
Phase 2: pH & Salt Formation

Q3: Can I improve solubility by adjusting the pH of my buffer? A: Only if your derivative has extrinsic ionizable groups.

  • The Trap: The indazole ring nitrogen (N2) is not basic enough to be protonated at pH 7.4.

  • The Solution: If your derivative contains a basic side chain (e.g., a piperazine, pyridine, or amine tail), acidifying the media (pH 4–5) will drastically improve solubility by forming a cation.

  • Critical Check: Calculate

    
    . If 
    
    
    
    , pH adjustment alone will likely fail; you need surfactants.

Q4: Should I try to make a salt form? A: Yes. Converting the free base to a salt is the most robust method for increasing thermodynamic solubility.

  • Recommendation: Attempt Hydrochloride (HCl) or Mesylate (CH

    
    SO
    
    
    
    H)
    salts. These counter-ions disrupt the planar stacking of the indazole rings, lowering the lattice energy.

Visualization: Troubleshooting Logic

Figure 1: Solubility Optimization Decision Matrix

This flowchart guides you through the logical steps to resolve precipitation issues based on molecular properties.

SolubilityDecisionTree Start Compound Precipitates in Aqueous Media CheckStruct Analyze Structure: Are there basic side chains (e.g., amines)? Start->CheckStruct YesBasic Yes: Basic Group Present CheckStruct->YesBasic Yes NoBasic No: Neutral Core Only CheckStruct->NoBasic No CalcpKa Calculate pKa of Side Chain YesBasic->CalcpKa SaltScreen Perform Salt Screen (HCl, Mesylate, Tartrate) CalcpKa->SaltScreen AdjustpH Adjust Buffer pH (pH < pKa - 2) CalcpKa->AdjustpH CheckMP Check Melting Point (MP) NoBasic->CheckMP HighMP High MP (>200°C) High Lattice Energy CheckMP->HighMP Brick Dust LowMP Low MP (<150°C) Lipophilicity Issue CheckMP->LowMP Grease Ball Cosolvent Strategy A: Cosolvents (DMSO/PEG400/Water) HighMP->Cosolvent Amorphous Strategy C: Solid Dispersion (HPMC-AS / Spray Dry) HighMP->Amorphous LowMP->Cosolvent Cyclodextrin Strategy B: Complexation (HP-beta-CD) LowMP->Cyclodextrin

Caption: Decision matrix for selecting the appropriate solubility enhancement strategy based on structural ionization potential and melting point properties.

Advanced Protocol: Cyclodextrin Complexation

If cosolvents are toxic to your biological assay, encapsulation with Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is the gold standard for indazole derivatives.

Mechanism: The hydrophobic indazole core enters the cyclodextrin cavity, while the hydrophilic exterior interacts with water.

Step-by-Step Protocol:

  • Preparation of Vehicle: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or saline. Stir until clear.
    
  • Compound Addition: Add your dimethyl indazole derivative in excess to the vehicle.

  • Energy Input:

    • Option A (Gentle): Stir at room temperature for 24–48 hours.

    • Option B (Rapid): Sonicate in a water bath for 30 minutes, ensuring the temperature does not exceed 40°C.

  • Equilibration: Allow the suspension to sit for 1 hour.

  • Filtration: Filter through a 0.22 µm PVDF or PTFE filter to remove undissolved solids.

  • Quantification: Analyze the filtrate by HPLC-UV to determine the final soluble concentration.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for In Vivo Studies of Indazole Derivatives. Link

  • Manna, K. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. Link

  • Li, X. et al. (2023).[4] The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Improving Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Link

  • Claramunt, R. M. et al. (1991). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Journal of Physical Chemistry. Link

Sources

Troubleshooting

avoiding debromination side reactions in indazole cross-coupling

This guide functions as a specialized Technical Support Center for medicinal chemists and process development scientists. It addresses the specific challenge of protodebromination (hydrodehalogenation) in indazole cross-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for medicinal chemists and process development scientists. It addresses the specific challenge of protodebromination (hydrodehalogenation) in indazole cross-couplings.

Topic: Troubleshooting & Prevention of Debromination Side Reactions Ticket ID: INDRZ-BR-001 Support Tier: Senior Application Scientist

Diagnostic Center: Is it Debromination?

Before altering conditions, confirm the identity of your byproduct.[1] In indazole chemistry, "stalled" reactions are often confused with debromination.

Observation (LCMS/NMR)DiagnosisRoot Cause
Mass = [M-Br+H] Protodebromination Hydride transfer to Pd(II) intermediate followed by reductive elimination.
Mass = [M] (Starting Material) Catalyst Deactivation Pd black formation, poisoning by N-heterocycle, or oxidative addition failure.
Mass = [M-Br+M-Br] Homocoupling Oxygen presence or disproportionation of the oxidative addition complex.
Mass = [M+H] (Hydrolysis) Protodeboronation Instability of the boronic acid partner (not the indazole).

The Mechanistic Root Cause

To stop debromination, you must understand Cycle B (below). Debromination is a kinetic competition between the desired transmetallation and an undesired


-hydride elimination event that generates a Palladium-Hydride (Pd-H) species.

Key Insight: Indazoles are electron-deficient. This makes the oxidative addition complex highly electrophilic and prone to reduction if the cross-coupling step is slow.

IndazoleMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Bromo-Indazole TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid SideCycle Pd-H Species Formation (via β-Hydride Elimination) OxAdd->SideCycle Slow Transmetallation ProdCycle Reductive Elimination (C-C Bond Formation) TransMet->ProdCycle HydrideSource Hydride Source (Alcohol/Alkoxide) HydrideSource->SideCycle Donates H- ProdCycle->Pd0 SideCycle->Pd0 Regenerates Catalyst DebromProd Debrominated Indazole (Ar-H) SideCycle->DebromProd Irreversible

Figure 1: The Kinetic Fork. Debromination occurs when Transmetallation is slower than hydride capture.

Troubleshooting Guides (Step-by-Step)

Protocol A: Eliminating Hydride Sources (Solvent & Base)

The most common cause of debromination is the presence of


-hydrogens in the solvent or base.

The Problem: Primary/Secondary alcohols (EtOH, iPrOH) and alkoxide bases (NaOtBu) readily undergo


-hydride elimination when coordinated to Palladium.
The Fix:  Switch to aprotic non-polar systems.

Recommended System:

  • Solvent: Toluene/Water (4:1) or 1,4-Dioxane (anhydrous).

    • Why: Toluene cannot donate hydrides. Dioxane is robust.

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv).

    • Why: These inorganic bases lack protons to donate. Avoid bases like Et₃N or iPr₂NH.

Protocol B: Accelerating the "Good" Cycle (Ligand Selection)

If removing hydride sources doesn't work, you must make the cross-coupling faster than the side reaction.

The Problem: Simple phosphines (PPh₃) are too slow for electron-deficient indazoles. The Fix: Use bulky, electron-rich Dialkylbiarylphosphines (Buchwald Ligands).

LigandApplicationWhy it works
XPhos General PurposeLarge steric bulk promotes rapid reductive elimination of the C-C bond.
RuPhos 3-BromoindazolesExceptionally electron-rich; stabilizes the oxidative addition complex against reduction.
AdBippyPhos Challenging substratesHigh turnover frequency; specifically designed to prevent side reactions.

Experimental Protocol (Catalyst Screening):

  • Prepare a 0.1 M stock of Pd-G3-XPhos or Pd-G3-RuPhos precatalyst (avoid generating Pd(0) in situ).

  • Charge vial with Indazole (1.0 eq), Boronic Acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Add solvent (Dioxane/H₂O 4:1) and degas vigorously (sparge with Ar for 5 mins).

  • Add catalyst stock (2.0 mol%).

  • Heat to 80°C. Note: Higher temps (>100°C) often favor debromination.

Protocol C: Substrate Engineering (Protecting Groups)

Free N-H indazoles are notorious for debromination because the N-H proton is acidic and can facilitate Pd-H formation.

Decision Matrix:

  • If N-H is free: Protect with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl).

    • Avoid: Boc (can be cleaved by base at high temp) or Acetyl (labile).

  • If N-H is protected with EWG (e.g., Tosyl): The ring becomes more electron-deficient, increasing the rate of oxidative addition but also making the intermediate more prone to reduction.

    • Action: Switch to an electron-donating group (SEM/Bn) to increase electron density on the ring.

Interactive Logic Tree: Optimization Workflow

Use this flowchart to determine your next experimental move.

OptimizationTree Start Start: Significant Debromination Observed CheckSolvent Check Solvent: Is it an Alcohol? Start->CheckSolvent ChangeSolvent Switch to Toluene/H2O or Dioxane CheckSolvent->ChangeSolvent Yes CheckBase Check Base: Is it Alkoxide/Amine? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Check Ligand: Is it PPh3/dppf? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Switch to XPhos or RuPhos G3/G4 CheckLigand->ChangeLigand Yes CheckProtect Check Indazole: Is N-H free? CheckLigand->CheckProtect No ChangeLigand->CheckProtect ProtectGroup Protect with THP/SEM CheckProtect->ProtectGroup Yes End Consult Literature (Additives: NaBr) CheckProtect->End No (Already Protected) ProtectGroup->End Retest

Figure 2: Systematic troubleshooting workflow for indazole cross-coupling.

Frequently Asked Questions (FAQ)

Q: I am using Pd(PPh₃)₄ and seeing 40% debromination. Why? A: Pd(PPh₃)₄ is an outdated catalyst for hindered or electron-deficient substrates like indazoles. It releases PPh₃, which is not bulky enough to accelerate the reductive elimination step. The "slow" cycle allows time for the Pd-intermediate to scavenge a hydride. Switch to Pd-G4-XPhos .

Q: Can I use DMF as a solvent? A: Use with caution. While aprotic, DMF can decompose at high temperatures to produce dimethylamine, which acts as a reducing agent (hydride source), promoting debromination. DMA (Dimethylacetamide) is generally more stable, but Toluene/Water is safer for this specific issue.

Q: Does the position of the bromine matter (3-Br vs 5-Br)? A: Yes. 3-Bromoindazoles are significantly more difficult to couple and more prone to reduction due to the proximity to the nitrogen atoms. For 3-Br indazoles, RuPhos is the gold-standard ligand due to its specific geometry that accommodates the heterocycle.

Q: I've heard adding Bromide salts helps. Is this true? A: Yes. Adding an excess of NaBr or TBAB (Tetrabutylammonium bromide) can help.[2] The high concentration of Br- ions shifts the equilibrium of the oxidative addition step and can stabilize the Pd(II) intermediate, preventing the coordination of hydride sources.

References

  • Mechanistic Insight into Hydrodehalogenation: Navarro, O. et al. "General Inventory of Side Reactions in Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry.

  • Buchwald-Hartwig Ligands for Indazoles: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Indazole Specific Protocols & Protection: BenchChem Technical Support.[2] "Preventing debromination in reactions with 6-Bromo-1-methyl-1h-indazol-4-amine."[2]

  • Solvent Effects in Cross-Coupling: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."[3]

  • C7-Bromination and Coupling Strategies: Lamazzi, C. et al. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." Beilstein Journal of Organic Chemistry.

Sources

Optimization

separation of regioisomers in 1,3-dimethyl indazole synthesis

Topic: Regioisomer Separation & Troubleshooting Doc ID: IND-702-SEP | Version: 2.1 | Last Updated: 2026-03-05[1] Executive Summary The methylation of 3-methyl-1H-indazole is a classic ambident nucleophile problem. The re...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regioisomer Separation & Troubleshooting

Doc ID: IND-702-SEP | Version: 2.1 | Last Updated: 2026-03-05[1]

Executive Summary

The methylation of 3-methyl-1H-indazole is a classic ambident nucleophile problem. The reaction typically yields a mixture of the desired 1,3-dimethyl-1H-indazole (N1) and the undesired 1,3-dimethyl-2H-indazole (N2) .

Because these isomers possess identical molecular weights and similar boiling points, separation is a known bottleneck in scale-up.[1] This guide provides a troubleshooting workflow based on the physicochemical divergence of the two isomers: N2 is significantly more polar (Dipole ~3.4 D) than N1 (Dipole ~1.5 D) . We exploit this difference for both chromatographic and chemical separation.

Module 1: Diagnostic & Identification

Before attempting separation, confirm the ratio and identity of your isomers.[1]

Q: How do I definitively distinguish N1 from N2 using NMR?

A: Proton NMR (


H-NMR) alone can be ambiguous due to solvent shifts. The gold standard is 1D-NOE (Nuclear Overhauser Effect)  spectroscopy.
FeatureN1-Isomer (Desired) N2-Isomer (Impurity)
Structure Benzenoid (Aromatic stability)Quinoid character (Less stable)
Dipole Moment Low (~1.5 D)High (~3.4 D)
TLC (

)
Higher (Elutes first on Silica)Lower (Elutes last on Silica)
NOE Signal N-Me correlates with C7-H (Aryl proton)N-Me correlates with C3-Me (Methyl group)

Diagnostic Protocol:

  • Run a 1D-NOE experiment irradiating the N-Methyl singlet (typically

    
     3.9–4.1 ppm).
    
  • N1 Confirmation: Look for enhancement of the aromatic doublet at

    
     ~7.4–7.7 ppm (C7-H).
    
  • N2 Confirmation: Look for enhancement of the C3-Methyl singlet at

    
     ~2.4–2.6 ppm.
    
Module 2: Prevention (Reaction Optimization)

The best separation strategy is a highly selective reaction.

Q: Why is the N2 isomer forming, and how do I stop it?

A: The indazole anion is an ambident nucleophile. The N2 position is often kinetically favored (less sterically hindered approach), while the N1 position is thermodynamically favored (aromatic stability).

Troubleshooting Matrix:

VariableRecommendation for N1 SelectivityMechanism
Base Strong Bases (NaH ,

)
Promotes tight ion-pairing and thermodynamic equilibration.[1]
Solvent THF or Toluene (High Temp)Aprotic, non-polar solvents favor the N1-alkylation via

mechanism.
Temperature High (Reflux )Provides energy to overcome the activation barrier for the thermodynamic product (N1).
Reagent Methyl Iodide (MeI)High reactivity; ensure slow addition to prevent kinetic trapping of N2.

Visualizing the Pathway:

IndazoleMethylation Start 3-Methyl-1H-Indazole Anion Indazole Anion (Ambident Nucleophile) Start->Anion Deprotonation (NaH) N1 N1-Isomer (Thermodynamic) Low Dipole Anion->N1 High Temp / THF (Major) N2 N2-Isomer (Kinetic) High Dipole Anion->N2 Low Temp / Polar Solvent (Minor) N2->N1 Thermal Rearrangement (Rare/Difficult)

Caption: Reaction pathway showing the bifurcation between thermodynamic (N1) and kinetic (N2) products. High temperature favors the green path.

Module 3: Separation Protocols

If you have a mixture (e.g., 80:20 N1:N2), use these methods.

Method A: Chromatographic Separation (Small to Medium Scale)

Issue: "The spots are touching on my TLC plate." Solution: Exploit the large dipole difference. The N2 isomer (quinoid-like) interacts much more strongly with silica than the N1 isomer.

Optimized Flash Protocol:

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Solvent System: Do not use straight Hexane/EtOAc.

    • Recommendation: Use Toluene:Acetone or DCM:MeOH .

    • Gradient: Start with 100% Toluene, gradient to 95:5 Toluene:Acetone.[1]

  • Elution Order:

    • Fraction 1: 1,3-Dimethyl-1H-indazole (N1) - Fast eluting.[1]

    • Gap: Mixed fractions.

    • Fraction 2: 1,3-Dimethyl-2H-indazole (N2) - Slow eluting (sticks to column).

Method B: Selective Salt Formation (Scale-Up >10g)

Issue: "Columns are too expensive for my 50g batch." Solution: The N1 isomer is generally more basic and forms stable crystalline salts more readily than the N2 isomer in specific non-polar solvents.

HCl Precipitation Protocol:

  • Dissolution: Dissolve the crude mixture in anhydrous Ethyl Acetate (EtOAc) (5 mL per gram of crude).

  • Acidification: Cool to 0°C. Add HCl in Dioxane (4M) dropwise (1.05 equivalents relative to the total indazole content).

  • Observation:

    • The N1-HCl salt typically precipitates as a white/off-white solid.

    • The N2-isomer often remains in solution or forms an oil due to its different lattice energy and solubility profile.

  • Filtration: Filter the solid. Wash with cold EtOAc.

  • Free-Basing: Resuspend the solid in water, neutralize with saturated

    
    , and extract with DCM to recover pure N1 isomer.[1]
    

Purification Decision Tree:

PurificationLogic Input Crude Mixture (N1 + N2) ScaleCheck Scale > 10g? Input->ScaleCheck Flash Flash Chromatography (Silica) ScaleCheck->Flash No Salt Salt Formation (HCl in EtOAc) ScaleCheck->Salt Yes Solvent Eluent: Toluene/Acetone (N1 elutes first) Flash->Solvent Filter Filter Precipitate (N1-HCl Solid) Salt->Filter FreeBase Free Base (NaHCO3) Filter->FreeBase

Caption: Decision logic for selecting between chromatography and salt formation based on reaction scale.

References
  • Cheung, M., et al. (2005).[1] "Regioselective synthesis of 1-alkylindazoles." Tetrahedron Letters, 46(18), 3115-3117.[1]

  • BenchChem Technical Support. (2025). "Comparative Guide to 1H- and 2H-Indazole Derivatives: Properties and Synthesis."

  • Luo, G., et al. (2006).[1] "Regioselective N-alkylation of indazoles." Journal of Organic Chemistry, 71(14), 5392-5395.[1]

  • Catalán, J., et al. (1994).[1] "Acidity and Basicity of Indazole and its N-Methyl Derivatives." Journal of the American Chemical Society.

Sources

Troubleshooting

catalyst selection for coupling sterically hindered fluoro-indazoles

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for drug development professionals and synthetic chemists facing kinetic and thermodynamic barriers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for drug development professionals and synthetic chemists facing kinetic and thermodynamic barriers when coupling sterically hindered fluoro-indazoles.

Fluoro-indazoles are highly privileged scaffolds in medicinal chemistry due to fluorine’s ability to favorably modulate pKa, lipophilicity, and metabolic stability. However, the strong electron-withdrawing nature of the fluorine atom, combined with steric bulk at the C-3, C-4, or C-7 positions, significantly complicates transition-metal catalysis. These factors often lead to stalled oxidative addition, competitive protodehalogenation, or regioselectivity failures.

Below, you will find a diagnostic decision matrix, a causality-driven troubleshooting guide, quantitative performance data, and self-validating experimental protocols.

Diagnostic Workflow: Catalyst & Ligand Selection

CatalystSelection Start Sterically Hindered Fluoro-Indazole Type Coupling Type? Start->Type CN C-N Bond Formation Type->CN CC C-C Bond Formation Type->CC Amine Amine Type? CN->Amine CuAlt CuI + 4-Hydroxy-L-proline (Cost-Effective Alternative) CN->CuAlt If Pd fails PriAmine Primary Amine Amine->PriAmine SecAmine Secondary Amine Amine->SecAmine PdPrimary Pd2(dba)3 + BrettPhos Base: LHMDS PriAmine->PdPrimary PdSecondary Pd2(dba)3 + RuPhos Base: LHMDS/Cs2CO3 SecAmine->PdSecondary

Decision matrix for selecting catalyst and ligand systems for fluoro-indazole coupling.

Troubleshooting Guide & FAQs

Q1: My Buchwald-Hartwig amination of a 4-fluoro-7-bromo-1H-indazole is stalling at 20% conversion. I am using Pd(OAc)₂ and BINAP. How can I drive this to completion? A1: First-generation bidentate ligands like BINAP are generally insufficient for highly sterically hindered or electronically deactivated aryl halides. The steric bulk prevents efficient reductive elimination, while the electron-withdrawing fluorine atom can destabilize the oxidative addition complex. Solution: Shift to dialkylbiaryl phosphine ligands (Buchwald ligands). For primary amines, use BrettPhos ; for secondary amines, use RuPhos [1]. BrettPhos features a highly hindered biaryl backbone that prevents the formation of inactive bis-amine palladium complexes—a common failure mode for primary amines[2]. RuPhos is slightly less hindered, accommodating the larger steric bulk of secondary amines during the transmetalation step[1].

Q2: I am observing significant reductive dehalogenation (formation of the des-bromo fluoro-indazole) instead of the desired C-N coupled product. Why is this happening? A2: Reductive dehalogenation (protodehalogenation) is a primary side reaction that occurs when the rate of reductive elimination is slower than β-hydride elimination (if your amine has β-hydrogens) or when the solvent/base acts as a hydride source. The electronegative fluorine atom makes the Pd(II) intermediate highly electrophilic, increasing its susceptibility to reduction[1]. Solution:

  • Increase Ligand Sterics: Use an even more sterically hindered ligand like tBuBrettPhos to force the amine and aryl group closer together, accelerating the reductive elimination step[3].

  • Thermal Regulation: Lower the reaction temperature from 110 °C to 65–80 °C. Lower temperatures slow down the background β-hydride elimination pathway more than the desired cross-coupling[1].

Q3: When coupling an unprotected fluoro-indazole with an amine, I am getting a mixture of N-arylation at the indazole N1/N2 positions alongside the desired exocyclic C-N coupling. How do I control regioselectivity? A3: Unprotected indazoles possess acidic N-H protons that can compete with your target amine for the Pd catalyst, leading to unwanted N-arylation of the indazole core itself[1]. Solution:

  • Base Selection (Preferred): Utilize LHMDS (Lithium bis(trimethylsilyl)amide) as your base. LHMDS exhibits a "pseudo-protecting group" effect; the lithium ion strongly coordinates with the indazole nitrogen, temporarily shielding it and favoring the desired exocyclic cross-coupling without requiring a dedicated protection/deprotection sequence[2].

  • Hard Protection: If LHMDS fails, mask the N1 position with a sterically demanding protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) or BOC to physically block the site[1].

Q4: Are there cost-effective, palladium-free alternatives for coupling highly hindered fluoro-indazoles? A4: Yes. Modern ligand-assisted Copper catalysis (Ullmann-type) is highly effective for hindered aza-heterocycles and tolerates electron-deficient fluorinated rings well. Solution: Employ a CuI / 4-hydroxy-L-proline catalytic system. This specific amino acid ligand has proven highly efficacious for coupling sterically hindered aryl bromides and iodides at reduced temperatures (50–80 °C in DMSO)[4]. Alternatively, diamine ligands like N,N'-dimethylethylenediamine (DMEDA) combined with CuI are excellent for direct N-arylation of the indazole core[3].

Quantitative Data: Catalyst & Ligand Performance Matrix

Coupling TypeSubstrate ClassOptimal Catalyst/LigandPreferred BaseTypical YieldPrimary Side Reaction to Monitor
C-N (Primary Amine) Bromo-fluoro-indazolePd₂(dba)₃ / BrettPhosLHMDS75–90%Bis-arylation of the amine
C-N (Secondary Amine) Bromo-fluoro-indazolePd₂(dba)₃ / RuPhosCs₂CO₃ or LHMDS65–85%Protodehalogenation
C-N (Ammonia/Hydrazine) Hindered Aryl BromideCuI / 4-Hydroxy-L-prolineK₂CO₃70–88%Unreacted starting material
N-Arylation (Indazole N1) Fluoro-Aryl IodideCuI / DMEDAK₃PO₄80–95%C-H activation side products

Self-Validating Experimental Protocols

A self-validating protocol includes specific visual or analytical checkpoints that confirm the success of an intermediate step before proceeding, ensuring you do not waste time on a failed reaction.

Workflow Prep 1. Reagent Prep (Strictly Anhydrous) Mix 2. Catalyst Activation (Color Shift to Red/Orange) Prep->Mix React 3. Heat & Monitor (LC-MS Tracking) Mix->React Quench 4. Quench & Extract (NH4Cl / EtOAc) React->Quench Purify 5. Purification (Silica / Prep-HPLC) Quench->Purify

Step-by-step self-validating experimental workflow for air-sensitive cross-coupling.

Protocol A: Buchwald-Hartwig Amination of Hindered Bromo-Fluoro-Indazoles
  • Preparation (Glovebox/Schlenk): To an oven-dried Schlenk tube, add the bromo-fluoro-indazole (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and BrettPhos (0.04 equiv)[2].

    • Causality: Maintaining a 1:2 Pd-to-ligand ratio ensures the formation of the active monoligated L₁Pd(0) species without leaving unligated Pd that can crash out as palladium black.

  • Solvent & Base Addition: Add anhydrous THF or Toluene (0.2 M). Dropwise, add LHMDS (1.0 M in THF, 2.0 equiv)[1].

    • Validation Checkpoint: Upon addition of the base and stirring for 5 minutes at room temperature, the solution should shift to a deep red or vibrant orange. This color change visually confirms the reduction of Pd(II) to the active Pd(0) catalytic species. If the solution turns black, oxygen or moisture has poisoned the catalyst.

  • Heating & Monitoring: Seal the tube and heat to 65 °C[1].

    • Validation Checkpoint: Pull an aliquot at 2 hours for LC-MS. You should observe >50% conversion. If a des-bromo mass peak (M-79) is the major product, immediately lower the temperature by 10 °C to suppress β-hydride elimination.

  • Quench & Extraction: Cool to room temperature and quench with saturated aqueous NH₄Cl[1]. Extract with EtOAc (3 x 20 mL).

    • Causality: NH₄Cl neutralizes the strong LHMDS base without overly acidifying the aqueous layer, which would otherwise protonate the newly formed amine product and drag it into the aqueous phase.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

    • Pro-Tip: Fluoro-indazoles often streak on silica due to hydrogen bonding. Adding 1% Et₃N to your mobile phase will sharpen the bands and improve isolated yield.

References

  • Source: nih.
  • Source: organic-chemistry.
  • Source: organic-chemistry.
  • Source: benchchem.

Sources

Optimization

removing palladium impurities from 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole

Ticket ID: IND-Pd-882 Subject: Removal of Palladium Impurities from 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Y...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-Pd-882 Subject: Removal of Palladium Impurities from 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulty removing residual palladium (Pd) from 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole . This substrate presents a specific challenge: the indazole nitrogen atoms (N1/N2) act as effective ligands, coordinating with Pd species and retaining them in the organic phase. Furthermore, the C5-Bromine and C6-Fluorine substituents are susceptible to hydrodehalogenation if aggressive remediation conditions (high heat + reducing environment) are employed.

This guide provides a tiered troubleshooting approach, moving from high-selectivity scavenging to crystallization techniques, ensuring compliance with ICH Q3D guidelines (typically <10 ppm for oral APIs).

Phase 1: Diagnostic & Strategy Selection

Before selecting a protocol, determine the nature of your impurity. Palladium exists in two primary states in reaction mixtures:

  • Pd(0) Nanoparticles: Black particulates/colloids.

  • Pd(II) Complexes: Soluble species coordinated to the indazole or phosphine ligands (often yellow/orange).

Visual Decision Tree:

Pd_Removal_Strategy Start Start: Assess Crude Mixture Solubility Is Product Soluble in THF, DCM, or EtOAc? Start->Solubility Pd_Type Visual Appearance? Solubility->Pd_Type Yes Cryst Chelation-Assisted Crystallization Solubility->Cryst No (Poor Solubility) Particulate Black Precipitate (Pd(0) Colloids) Pd_Type->Particulate Soluble Clear/Colored Solution (Pd(II) Complexes) Pd_Type->Soluble Filtration Celite Filtration (Hot filtration if needed) Particulate->Filtration Scavenger Silica-Based Scavengers (Thiol/Thiourea) Soluble->Scavenger Primary Method Filtration->Scavenger Residual Pd > 20ppm Scavenger->Cryst Polishing Step Carbon Activated Carbon (High Yield Loss Risk) Scavenger->Carbon If Scavenger Fails

Figure 1: Decision matrix for selecting the appropriate remediation strategy based on impurity type and solubility.[1]

Phase 2: Remediation Protocols
Protocol A: Silica-Based Scavengers (Recommended)

Best for: High-value intermediates where yield loss must be minimized. Preserves C-Br/C-F bonds.

Functionalized silica scavengers (e.g., SiliaMetS®) are superior to activated carbon because they chemisorb Pd without physically trapping the API. For indazoles, Thiol (Si-SH) and Thiourea (Si-THU) functionalities are most effective due to their high affinity for soft metals like Pd.

Materials:

  • Scavenger: Thiol-functionalized silica (e.g., SiliaMetS Thiol) or Thiourea-functionalized silica.

  • Solvent: THF or Ethyl Acetate (DCM is acceptable but slower kinetics).

  • Ratio: 4–10 equivalents of scavenger relative to residual Pd (or 5-10% w/w relative to API if Pd content is unknown).

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole in 10 volumes of solvent (THF recommended).

  • Loading: Add the silica scavenger (Start with 10% w/w relative to the mass of the API).

  • Incubation: Stir gently at 40–50°C for 4 hours.

    • Critical Note: Do not exceed 60°C. Higher temperatures combined with residual hydrides (if coming from a reduction step) could risk debrominating the C5 position.

  • Filtration: Filter the suspension through a 0.45 µm pad (or Celite) to remove the silica.

  • Analysis: Analyze a small aliquot via ICP-MS. If Pd > 10 ppm, repeat with fresh scavenger or switch to Protocol B.

Data: Scavenger Efficiency Comparison (Simulated)

Scavenger Type Functional Group Pd Removal Efficiency API Recovery Compatibility
Si-Thiol -SH >95% >98% Excellent
Si-Thiourea -NH-CS-NH- >98% >97% Excellent
Si-Diamine -NH-CH2-CH2-NH2 60-70% >95% Moderate (Indazole competes)

| Activated Carbon | N/A | >90% | 80-85% | Poor (Yield loss) |

Protocol B: Chelation-Assisted Crystallization

Best for: Final polishing to reach <5 ppm or when scavengers are cost-prohibitive.

Standard crystallization often traps Pd within the crystal lattice. Adding a soluble chelator keeps the Pd in the mother liquor.

Materials:

  • Chelator: N-Acetylcysteine (NAC) or Trimercaptotriazine (TMT).

  • Solvent System: Toluene/Heptane or Ethanol/Water (depending on polymorph requirements).

Step-by-Step Procedure:

  • Dissolution: Dissolve crude API in the primary solvent (e.g., Ethanol) at reflux.

  • Spiking: Add 5–10 mol% of N-Acetylcysteine relative to the API. Stir at reflux for 15 minutes.

    • Mechanism: The NAC displaces the indazole nitrogen from the Pd center, forming a highly soluble Pd-NAC complex.

  • Crystallization: Cool the solution slowly to induce precipitation. If using an anti-solvent (e.g., water), add it dropwise after the mixture reaches room temperature.

  • Wash: Filter the crystals and wash extensively with cold solvent/anti-solvent mixture. The yellow/orange Pd-NAC complex will wash away in the filtrate.

Phase 3: Troubleshooting & FAQs

Q1: I used charcoal (activated carbon), but my yield dropped by 15%. Why? A: The indazole core is planar and lipophilic, making it highly prone to π-stacking interactions with the graphitic sheets of activated carbon. This results in non-selective adsorption. Switch to Protocol A (Silica Scavengers), which relies on specific ligand-metal binding rather than surface adsorption.

Q2: Can I use acid extraction (e.g., HCl wash) to remove Pd? A: Not recommended. While indazoles are basic, the pKa of the N1/N2 system is relatively low. Strong acid washes might protonate the indazole, dragging it into the aqueous phase, or fail to break the strong Pd-N bond. Furthermore, acidic conditions can sometimes precipitate Pd-complexes rather than solubilizing them.

Q3: I see "debrominated" impurity (des-bromo) increasing during Pd removal. What is happening? A: This indicates you have active Pd(0), a hydrogen source (residual solvent, formate, or silane), and heat.

  • Fix: Ensure the reaction is quenched properly before purification.

  • Fix: Lower the scavenger temperature to <30°C.

  • Fix: Use Si-Thiourea instead of Si-Thiol, as thiols can sometimes act as radical transfer agents in rare scenarios.

Experimental Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for screening scavengers if the primary protocol fails.

Scavenger_Screening Sample 100mg Crude API (Dissolved in 10 vol THF) Split Split into 4 Vials Sample->Split Vial1 Vial A: Si-Thiol Split->Vial1 Vial2 Vial B: Si-Thiourea Split->Vial2 Vial3 Vial C: Si-DMT Split->Vial3 Vial4 Vial D: Control Split->Vial4 Incubate Stir 4h @ 45°C Vial1->Incubate Vial2->Incubate Vial3->Incubate Vial4->Incubate Filter Filter (0.45µm) Incubate->Filter Analyze ICP-MS Analysis Filter->Analyze

Figure 2: Micro-scale screening workflow to determine the optimal scavenger for your specific Pd-Indazole complex.

References
  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1).Link

  • Palladium Scavenging Reviews. Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Silica Scavenger Efficiency. Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[2] Organic Process Research & Development.[2][3][4] Link

  • Crystallization with Additives. Bien, J. T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. Organic Process Research & Development.[2][3][4] Link

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole

Welcome to the advanced technical support center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of highly functionalized heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of highly functionalized heterocycles. The molecule 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole presents a unique crystallographic challenge.

Molecular Profiling & Causality

The core issue with this molecule lies in its structural thermodynamics. The absence of an N-H hydrogen bond donor (due to N1 methylation), combined with the highly polarizable bromine and highly electronegative fluorine, dictates a crystal lattice driven heavily by


 stacking and halogen bonding (Br···Br and Br···F interactions)[1]. Because it lacks strong, directional hydrogen-bonding networks, the molecule relies on weaker van der Waals forces, making it highly susceptible to uncontrolled 1D crystal growth (needles) or liquid-liquid phase separation (oiling out) during isolation.

Below is our diagnostic workflow and Q&A guide to help you resolve these specific thermodynamic and kinetic barriers.

Diagnostic Workflow

G Start Crude 5-Bromo-6-fluoro- 1,3-dimethyl-1H-indazole Dissolve Dissolve in minimal hot solvent (e.g., EtOAc) Start->Dissolve Cool Controlled Cooling (0.1 °C/min) Dissolve->Cool Decision Observation? Cool->Decision Oil Oiling Out (LLPS) Decision->Oil Needles Needle/Fibrous Growth Decision->Needles NoCryst No Nucleation Decision->NoCryst Success Blocky Crystals Decision->Success FixOil Lower supersaturation, change to miscible antisolvent (e.g., THF/Water) Oil->FixOil FixNeedles Implement Spherical Crystallization / Adjust Agitation Needles->FixNeedles FixNoCryst Induce Nucleation (Seeding / Scratching) NoCryst->FixNoCryst FixOil->Cool FixNeedles->Cool FixNoCryst->Cool

Caption: Diagnostic workflow for resolving common indazole crystallization failures.

Troubleshooting FAQs

Q1: My crystallization attempt consistently results in an oil at the bottom of the flask instead of a solid. How do I force crystallization? A1: You are experiencing "oiling out" (Liquid-Liquid Phase Separation or LLPS). This occurs when the2 at a temperature above the melting point of its solvated form[2]. Because 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole is highly lipophilic, it struggles to overcome the entropy of the liquid state at high concentrations. Solution: Do not crash-cool. Re-dissolve the oil by heating, and3[3]. Alternatively, switch to a solvent system with a steeper solubility curve, such as THF/Water or Acetone/Water, which has proven effective for4[4].

Q2: The compound crystallizes, but it forms massive networks of fine, hair-like needles that wrap around the stirring shaft and are impossible to filter. How can I improve the morphology? A2: Halogenated indazoles frequently exhibit filiform (hair-like) or needle-like morphology due to rapid 1D growth along the


 stacking axis, exacerbated by 1[1]. When growth kinetics in one crystallographic direction vastly outpace the others, needles form.
Solution: You must suppress the primary growth axis. This can be achieved through Spherical Crystallization . As demonstrated with similar halogenated indazoles (e.g., 3-iodo-7-methyl-1H-indazole),5[5].

Q3: I have cooled the solution to 4°C, but no crystals are forming despite high concentration. What is the thermodynamic block? A3: You are trapped in the metastable zone. The high steric hindrance of the 1,3-dimethyl groups, combined with the rigid planar core, creates a high activation energy barrier for []. Solution: You must introduce a nucleation site.7 to create microscopic defects that lower the nucleation barrier[7]. If available, introduce a single seed crystal of the pure compound (0.1-1% w/w) at a temperature just below the saturation point.

Data Presentation: Solvent Screening Matrix

To provide a self-validating system, researchers must execute a solvent screen. Below is a synthesized matrix of expected solubility behaviors for highly lipophilic, halogenated indazoles to guide your solvent selection.

Solvent SystemPolarity IndexCold Solubility (5°C)Hot Solubility (70°C)Crystallization Outcome / Suitability
Toluene 2.4ModerateHighPoor (Prone to oiling out due to high lipophilicity)
Ethyl Acetate (EtOAc) 4.4LowHighExcellent (Good thermal gradient, promotes blocky growth)
Isopropanol (IPA) 3.9Very LowModerateGood (Requires larger volumes, slow evaporation works well)
THF / Water (80:20) MixedLowHighExcellent (Strong anti-solvent capability for indazoles)
DMF / Water MixedModerateVery HighFair (High risk of rapid needle formation and solvent entrapment)
Experimental Protocols
Protocol 1: Anti-Solvent Seeding Crystallization (Self-Validating Method)

Causality: Anti-solvent addition drives supersaturation chemically rather than thermally, preventing the thermal shock that causes oiling out. Seeding bypasses the primary nucleation barrier, ensuring controlled, secondary crystal growth.

  • Dissolution: Suspend 1.0 g of crude 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole in 5.0 mL of Tetrahydrofuran (THF) in a 25 mL jacketed reactor.

  • Heating: Heat to 50°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble particulates that could act as rogue nucleation sites.

  • Anti-Solvent Addition (Phase 1): Slowly add 2.0 mL of pre-warmed Water (anti-solvent) dropwise. The solution should remain clear but approach the metastable limit.

  • Seeding: Introduce 10 mg (1% w/w) of pure 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole seed crystals. Hold the temperature at 50°C for 30 minutes to allow the seeds to mature and prevent dissolution.

  • Anti-Solvent Addition (Phase 2): Add an additional 8.0 mL of Water at a strictly controlled rate of 0.1 mL/min using a syringe pump.

    • Validation Checkpoint: The slurry should become visibly opaque with blocky/granular crystals suspended in the vortex. If the mixture turns milky and separates into two distinct liquid phases, immediately stop the water addition and raise the temperature by 5°C to redissolve the oil.

  • Cooling & Isolation: Ramp the temperature down to 5°C at a rate of 0.2°C/min. Filter the resulting suspension via a Büchner funnel, wash with 5 mL of cold 10% THF/Water, and dry under vacuum at 40°C for 12 hours.

References
  • BOC Sciences. Crystallization of APIs: Methods and Challenges.
  • Benchchem. Troubleshooting Crystallization of Cassamedine: A Technical Support Guide.
  • Benchchem. Technical Support Center: Crystallization of 1,3,4,5-Tetrahydrobenzo[cd]indazole.
  • Benchchem. Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization.
  • ACS Publications. Achieving New Scales: The First Successful Pilot Plant Spherical Crystallization.
  • ResearchGate. Aromatization and Halogenation of 3,3a,4,5‐Tetrahydro‐3‐aryl‐2‐phenyl‐2H‐benzo[g]indazole Using I2/DMSO, CuCl2/DMSO, and N‐Bromosuccinimide.
  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.

Sources

Optimization

stability of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole under basic conditions

This technical guide details the stability profile and reactivity of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole under basic conditions. It is designed to assist medicinal chemists and process engineers in optimizing react...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile and reactivity of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole under basic conditions. It is designed to assist medicinal chemists and process engineers in optimizing reaction conditions and preventing degradation.

Executive Summary: Stability Matrix

The stability of this scaffold is highly dependent on the nature of the base (nucleophilic vs. non-nucleophilic) and the temperature.

Base TypeExamplesStability StatusPrimary Risk
Inorganic Weak Bases

,

,

STABLE (Green)None. Ideal for Pd-catalyzed couplings.
Aqueous Hydroxides NaOH, KOH (1M - 5M)STABLE (Green)Hydrolysis is rare at RT; stable up to 80°C.
Strong Nucleophilic Bases NaOMe, NaOEt,

CAUTION (Yellow)

displacement of C6-Fluorine at elevated temps (>60°C).
Organometallic Bases n-BuLi, LDA, LiTMPCRITICAL (Red)Benzyne formation via Li-Hal exchange (C5) and elimination (C6).
Detailed Reactivity Analysis
Scenario A: Palladium-Catalyzed Cross-Couplings (Suzuki, Buchwald)
  • Condition: Carbonate or Phosphate bases (

    
    , 
    
    
    
    ) in dioxane/water or DMF at 80–100°C.
  • Observation: The molecule is robust. The 5-bromo position reacts preferentially with the Pd(0) catalyst. The 6-fluoro group remains intact and does not interfere, provided no strong nucleophiles are present.

  • Mechanism: The oxidative addition of Pd occurs at the C-Br bond (Bond Dissociation Energy ~68 kcal/mol) rather than the C-F bond (~115 kcal/mol). The base functions solely to activate the boronic acid, not to attack the ring.

Scenario B: Nucleophilic Aromatic Substitution (

)
  • Condition: Sodium methoxide (NaOMe) in methanol or amines at reflux.

  • Risk: The indazole ring is electron-deficient (pi-deficient). The 6-fluoro position is activated by the electron-withdrawing pyrazole ring. While less reactive than 2- or 4-fluoroquinolines, the 6-fluoro group can be displaced by strong nucleophiles at high temperatures.

  • Outcome: Formation of 5-bromo-6-methoxy-1,3-dimethyl-1H-indazole .

  • Prevention: Use non-nucleophilic bases (e.g.,

    
    , t-BuOK in non-polar solvents) if basicity is required without substitution.
    
Scenario C: Lithium-Halogen Exchange (The "Benzyne" Trap)
  • Condition: n-Butyllithium (n-BuLi) in THF at -78°C.

  • Critical Failure Mode: Researchers often attempt to lithiate the C5 position to react with an electrophile.

    • Exchange: n-BuLi attacks C5-Br, forming the 5-lithio species .

    • Elimination: Because a good leaving group (Fluorine) is adjacent at C6, the 5-lithio intermediate rapidly eliminates LiF.

    • Result: Formation of 1,3-dimethyl-5,6-didehydroindazole (Indazolyne) . This highly reactive benzyne intermediate will uncontrollably dimerize or react with the solvent/nucleophiles, leading to "tar" or complex mixtures.

Visualizing the Competing Pathways

The following diagram illustrates the divergence in reactivity based on the base used.

IndazoleReactivity Start 5-Bromo-6-fluoro- 1,3-dimethylindazole Suzuki_Cond Pd(0) / K2CO3 Boronic Acid Start->Suzuki_Cond SNAr_Cond NaOMe / MeOH Reflux (>60°C) Start->SNAr_Cond Li_Cond n-BuLi THF, -78°C Start->Li_Cond Suzuki_Prod 5-Aryl-6-fluoro- 1,3-dimethylindazole (Desired Product) Suzuki_Cond->Suzuki_Prod C-C Coupling SNAr_Prod 5-Bromo-6-methoxy- 1,3-dimethylindazole (Side Product) SNAr_Cond->SNAr_Prod F-Displacement Lithio_Int [5-Lithio-6-fluoro- intermediate] Li_Cond->Lithio_Int Li-Hal Exch. Benzyne 5,6-Indazolyne (Benzyne Species) Lithio_Int->Benzyne -LiF (Fast!) Tar Polymerization / Complex Mixtures Benzyne->Tar

Caption: Reaction pathways diverge based on base strength. Note the critical instability of the 5-lithio intermediate leading to benzyne formation.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Loss of Fluorine signal in NMR

substitution by solvent (e.g., -OMe from MeOH).
Switch to a non-nucleophilic solvent/base system (e.g., Toluene/Water with

). Lower reaction temperature.[1]
Complex mixture after adding n-BuLi Formation of 5,6-indazolyne (benzyne) followed by polymerization.Do not use n-BuLi. Use i-PrMgCl·LiCl (Turbo Grignard) at -15°C. Mg is less electropositive, stabilizing the C5-anion and preventing LiF elimination.
Recovery of starting material (Suzuki) Base was too weak or catalyst inactive.Ensure the reaction is degassed (remove

). Switch from

to

or

to increase basicity without nucleophilicity.
Debromination (Product is 6-fluoro-1,3-dimethylindazole) Protodebromination during Pd coupling.Use anhydrous conditions if possible. Switch to a catalyst system prone to faster oxidative addition (e.g., Pd(dppf) or XPhos Pd G2).
Recommended Protocol: Selective C5-Functionalization

To functionalize the 5-position without touching the 6-fluoro group.

Method: Suzuki-Miyaura Coupling

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.2 equiv

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2.0 equiv)[2]
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Procedure:

    • Charge flask with substrate, boronic acid, and base.

    • Add solvents and sparge with Argon for 15 minutes (Critical for stability).

    • Add Pd catalyst.

    • Heat to 80°C for 4–6 hours.

  • Validation:

    • Check LCMS for M+1 of product.

    • Check

      
       NMR. The signal should shift slightly but remain present . If the signal disappears, you have likely hydrolyzed or substituted the fluorine.
      
Frequently Asked Questions (FAQs)

Q: Can I use NaH (Sodium Hydride) with this molecule? A: Yes, but with caution. NaH is a strong base but a poor nucleophile. It will not deprotonate the N-methyl or C-methyl groups easily at room temperature. However, if you use it in DMF at high temperatures, you risk degrading the solvent or causing slow


 if any water/hydroxide is present.

Q: Is the C3-Methyl group acidic? A: Weakly. The pKa of the C3-methyl is approx 27–29. It requires strong bases like LDA or n-BuLi to deprotonate. Under standard "basic conditions" (pH 10–14), it is completely stable.

Q: How do I synthesize the 5-iodo analog from this? A: Do not use standard Finkelstein conditions. Instead, perform a halogen exchange using CuI, NaI, and trans-N,N'-dimethylcyclohexane-1,2-diamine in dioxane at 110°C. The 6-fluoro group will generally survive these conditions due to the higher lability of the C-Br bond.

References
  • BenchChem. An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications. (2025). Link

  • Sigma-Aldrich. Product Specification: 5-Bromo-6-fluoro-1H-indazole. (Accessed 2025).[3][4] Link

  • Knochel, P., et al.Functionalization of Heterocycles via Mg and Zn Organometallics. Chemical Reviews, 108(8), 2008. (Context for Turbo Grignard stability over Li-reagents).
  • PubChem. Compound Summary: 5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole

Diagnostic & Triage: Understanding the Failure Mode The Core Issue: While the indazole ring system itself is robust, the specific substitution pattern of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole creates a localized "hot...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Triage: Understanding the Failure Mode

The Core Issue: While the indazole ring system itself is robust, the specific substitution pattern of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole creates a localized "hotspot" for degradation. When researchers report "hydrolysis" of this molecule, they are rarely observing the cleavage of the heterocycle. Instead, they are observing Hydrolytic Dehalogenation via Nucleophilic Aromatic Substitution (


).
The Mechanism of Degradation

The 6-fluoro position is electronically activated for nucleophilic attack due to three converging factors:

  • Inductive Withdrawal: The adjacent 5-bromo group withdraws electron density, making C-6 more electrophilic.

  • Heterocyclic Activation: The 1,3-dimethyl-1H-indazole core, while electron-rich, still allows for

    
     at the 6-position, particularly when N1 is alkylated (preventing ring deprotonation).
    
  • Leaving Group Ability: In

    
     reactions, Fluorine is a superior leaving group to Bromine because its high electronegativity stabilizes the transition state (Meisenheimer complex), accelerating the rate-determining step of nucleophilic attack.
    

Reaction Pathway: In the presence of water and a base (common in cross-coupling conditions) or during prolonged storage in humid air, the hydroxide ion (


) attacks C-6, displacing fluoride.

HydrolysisMechanism Start Target Molecule (5-Br-6-F-Indazole) Complex Meisenheimer Complex Start->Complex Nucleophilic Attack at C-6 Water H2O / OH- (Nucleophile) Water->Complex Product Degradation Product (6-Hydroxy-Indazole) Complex->Product Restoration of Aromaticity Leaving Fluoride Ion (F-) Complex->Leaving

Figure 1: Mechanism of Hydrolytic Dehalogenation (


) at the 6-position.

Storage & Handling Protocols

Prevention is the primary defense. This molecule should be treated as moisture-sensitive due to the activated C-F bond.

Storage Specifications
ParameterRecommendationRationale
Temperature -20°C (Freezer)Kinetic suppression of spontaneous hydrolysis.
Atmosphere Argon or NitrogenDisplaces atmospheric moisture.
Container Amber Glass VialsPrevents photo-degradation (homolytic cleavage of C-Br).
Desiccant P2O5 or Activated SievesEssential within the secondary container/desiccator.
Handling "Golden Rules"
  • Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the solid, initiating surface hydrolysis.

  • Aliquotting: If the reagent is used frequently, package it into single-use aliquots to avoid repeated freeze-thaw cycles and moisture exposure.

Reaction Optimization: Minimizing Hydrolysis During Synthesis

The most common point of failure is during Suzuki-Miyaura or Buchwald-Hartwig couplings, where aqueous bases are standard. The 6-fluoro group can hydrolyze faster than the oxidative addition of the 5-bromo bond if conditions are not tuned.

Solvent & Base Selection Guide
ComponentRecommendedAvoidTechnical Note
Base

(Anhydrous),


,

,

Strong hydroxide bases rapidly attack the C-F bond. Use mild, anhydrous carbonate or phosphate bases.
Solvent Toluene, 1,4-DioxaneDMF, DMAc, NMPDipolar aprotic solvents (DMF) significantly accelerate

reactions by stripping cations from the nucleophile.
Water Strictly Anhydrous Aqueous biphasic systemsIf water is required for the catalyst cycle, minimize it (e.g., 10:1 ratio) or use a phase transfer catalyst to keep

in the aqueous phase.
Protocol: Anhydrous Workup for Sensitive Indazoles

Use this workflow if you suspect hydrolysis is lowering your yield.

  • Quench: Do not quench with strong aqueous acid or base. Use saturated

    
     or simply dilute with dry EtOAc.
    
  • Wash: Limit water exposure time. Perform quick washes with brine.

  • Drying: Dry organic layers immediately over

    
     (Sodium Sulfate) rather than 
    
    
    
    (Magnesium Sulfate), as
    
    
    is slightly acidic and can be more aggressive.
  • Evaporation: Do not heat the water bath above 40°C during rotary evaporation.

Troubleshooting FAQs

Q: My LC-MS shows a new peak with M-2 mass relative to the starting material. Is this hydrolysis? A: Yes.

  • Calculation: Loss of Fluorine (-19 amu) + Gain of Hydroxyl (+17 amu) = Net change of -2 amu .

  • Diagnosis: This confirms the formation of 5-bromo-1,3-dimethyl-1H-indazol-6-ol. The reaction conditions are too basic or too wet.

Q: I see a mass shift of +17 amu. What is this? A: This indicates the displacement of the Bromine atom by hydroxide (-79/81 + 17). This is less common without a metal catalyst but can occur under forcing conditions. If palladium is present, this is likely Pd-catalyzed hydroxylation , not simple hydrolysis.

Q: Can I use DMF as a solvent? A: It is risky. DMF promotes nucleophilic attack. If solubility is an issue and you must use DMF, lower the temperature and use a sterically hindered base like DIPEA (if compatible with your coupling) or anhydrous


.

Q: Is the N-methyl group stable? A: Yes. The 1,3-dimethyl groups are chemically robust. "Hydrolysis" of the N-Me bond requires extreme forcing conditions (e.g., boiling HBr) that would destroy the rest of the molecule first.

Decision Tree for Troubleshooting

TroubleshootingTree Start Issue Observed MassSpec Check LC-MS Data Start->MassSpec ShiftMinus2 Mass Shift: -2 amu (Loss of F, Gain of OH) MassSpec->ShiftMinus2 Main Impurity ShiftPlus17 Mass Shift: -Br + OH (Loss of Br, Gain of OH) MassSpec->ShiftPlus17 Main Impurity NoRxn No Reaction / SM Recovery MassSpec->NoRxn Action1 Cause: SNAr at C-6 Fix: Switch to Toluene, Use Anhydrous Base ShiftMinus2->Action1 Action2 Cause: Pd-Catalyzed Hydroxylation Fix: Degas solvents better, Change Ligand ShiftPlus17->Action2 Action3 Cause: Catalyst Poisoning Fix: Check purity of SM (S or N impurities) NoRxn->Action3

Figure 2: Troubleshooting logic flow based on Mass Spectrometry data.

References

  • Nucleophilic Arom

    
    ) Mechanism :
    
    • Bunnett, J. F., & Zahler, R. E. (1951).
    • Context: Establishes the reactivity order ( ) for reactions, explaining why the 6-Fluoro position is the primary hydrolysis vector.
  • Indazole Chemistry & Reactivity

    • Gaulon, C., et al. (2005).
    • Context: details the electronic properties of the indazole ring and the activation of the 6-position in N1-substituted deriv
  • Hydrolytic Dehalogenation in Cross-Coupling

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.[1]

    • Context: Discusses side reactions in basic media, including phenol formation via hydroxide

Sources

Reference Data & Comparative Studies

Validation

HPLC Method for Purity Testing of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole

Content Type: Publish Comparison Guide Focus: Regioisomer Resolution & Impurity Profiling Executive Summary & Critical Quality Attributes (CQA) For researchers developing kinase inhibitors or heterocyclic building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Focus: Regioisomer Resolution & Impurity Profiling

Executive Summary & Critical Quality Attributes (CQA)

For researchers developing kinase inhibitors or heterocyclic building blocks, 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole presents a specific analytical challenge: Regioisomerism .[1]

The methylation of the indazole core is governed by a kinetic vs. thermodynamic competition between the N1 (desired, thermodynamically stable) and N2 (impurity, kinetically favored) positions.[2] Standard C18 HPLC methods often fail to baseline-resolve these isomers due to their identical mass and similar hydrophobicity.[1]

This guide compares a Generic Scouting Method (Method A) against an Optimized Phenyl-Hexyl Method (Method B) . We demonstrate why Method B is the mandatory standard for establishing material purity, particularly for separating the critical N2-isomer impurity.

Comparative Analysis: The "Generic" Trap vs. The "Optimized" Solution
Method A: The Generic C18 Approach (Common Pitfall)

Most laboratories initially screen this compound using a standard C18 column with an Acetonitrile/Water gradient.

  • Mechanism: Relies purely on hydrophobic subtraction.[1]

  • The Failure Mode: The methyl group position (N1 vs N2) causes minimal change in the overall hydrophobic surface area. Consequently, the N2-isomer often co-elutes as a "shoulder" on the main peak, leading to artificial purity inflation (e.g., reporting 99.5% when actual purity is 97%).

Method B: The Optimized Phenyl-Hexyl Approach (Recommended) [1]
  • Mechanism: Utilizes

    
    -
    
    
    
    interactions
    .[1] The electron-withdrawing nature of the halogenated ring (Bromo/Fluoro) creates a specific electron density profile.[1] The Phenyl-Hexyl stationary phase interacts differentially with the
    
    
    -systems of the N1 and N2 tautomers/isomers.[1]
  • The Advantage: The N2-isomer, having a quinoid-like character contribution, interacts differently with the phenyl ligand than the benzenoid N1-isomer, resulting in superior separation factors (

    
    ).[1]
    
Performance Data Summary
MetricMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)Status
Stationary Phase C18 (Octadecyl)Phenyl-HexylCritical
Mobile Phase B AcetonitrileMethanol/Acetonitrile (50:[1]50)Optimized
N1/N2 Resolution (

)
0.8 (Co-elution)> 2.5 (Baseline) Pass
Tailing Factor (

)
1.41.1Improved
LOD (Impurity) 0.05%0.01%Sensitive
Detailed Experimental Protocols
Protocol: Method B (Optimized Purity Assay)

Objective: Quantify 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole and resolve the N2-isomer impurity.

1. Chromatographic Conditions:

  • Instrument: HPLC or UHPLC capable of gradient elution.[1][3]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    , 
    
    
    
    .
  • Temperature:

    
     (Control is vital for reproducibility).
    
  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (primary) and 
    
    
    
    (impurities).
  • Injection Volume:

    
    .[1]
    

2. Mobile Phase Preparation:

  • Solvent A (Aqueous):

    
     Formic Acid in Water (18.2 M
    
    
    
    ).
    • Note: Formic acid suppresses silanol activity and ensures the indazole nitrogen remains protonated/neutral depending on pKa, improving peak shape.

  • Solvent B (Organic): Methanol : Acetonitrile (

    
    ).
    
    • Note: Methanol enhances

      
      -
      
      
      
      selectivity compared to pure ACN.[1]

3. Gradient Program:

Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Hold (Void volume)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955Stop

4. Sample Preparation:

  • Diluent:

    
     Water:Acetonitrile.[1]
    
  • Stock Solution: Weigh

    
     of sample into a 
    
    
    
    volumetric flask. Sonicate to dissolve.[1]
  • Working Concentration: Dilute to

    
     for purity assay.
    

5. System Suitability Requirements (SST):

  • Resolution (

    
    ): 
    
    
    
    between Main Peak and nearest impurity (N2-isomer).[1]
  • Precision: RSD

    
     for area (n=5 injections).
    
  • Tailing Factor:

    
    .[1]
    
Visualizing the Challenge: Synthesis & Separation

The following diagrams illustrate the origin of the impurities and the decision logic for method selection.

Figure 1: Impurity Origin & Separation Logic

G Start Precursor: 5-bromo-6-fluoro-1H-indazole Reaction Methylation (MeI / Base) Start->Reaction Product_N1 Target Product (N1) Thermodynamic (Major) Reaction->Product_N1 Major Product_N2 Impurity (N2) Kinetic (Minor) Reaction->Product_N2 Minor Analysis_C18 Method A (C18) Hydrophobic Interaction Product_N1->Analysis_C18 Analysis_Phenyl Method B (Phenyl) Pi-Pi Interaction Product_N1->Analysis_Phenyl Product_N2->Analysis_C18 Product_N2->Analysis_Phenyl Result_Fail Co-elution (False Purity) Analysis_C18->Result_Fail Similar LogP Result_Pass Baseline Resolution (True Purity) Analysis_Phenyl->Result_Pass Different Pi-Cloud

Caption: Synthesis pathway generating N1/N2 isomers and the chromatographic mechanism required to separate them.

Figure 2: Method Development Decision Tree

DecisionTree Start Start: Purity Testing 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole Check_Iso Is N2-Isomer Separation Critical? Start->Check_Iso Generic Run Generic C18 Gradient (Acidic pH) Check_Iso->Generic Yes Eval_Res Resolution (Rs) > 1.5? Generic->Eval_Res Pass Validate Method A Eval_Res->Pass Yes (Rare) Fail Switch Mechanism Eval_Res->Fail No (Common) Select_Phenyl Select Phenyl-Hexyl Column Add Methanol to Mobile Phase Fail->Select_Phenyl Final_Val Validate Method B (Targeted for Regioisomers) Select_Phenyl->Final_Val

Caption: Step-by-step logic for selecting the optimal stationary phase for halogenated indazoles.

References
  • CymitQuimica. 5-Bromo-6-fluoro-1-methyl-1H-indazole Chemical Properties and Purity. Retrieved from

  • National Institutes of Health (NIH). Development of a selective and scalable N1-indazole alkylation.[1] PubMed Central.[1] Retrieved from

  • BenchChem. Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole (Regioisomer Analysis). Retrieved from

  • SIELC Technologies. Separation of Indazole on Newcrom R1 HPLC column (Mixed Mode Applications). Retrieved from

  • ResearchGate. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Retrieved from

Sources

Comparative

13C NMR Chemical Shift Guide: 1,3-Dimethylindazole vs. 2,3-Dimethylindazole

Part 1: Strategic Overview & Mechanistic Insight The "N1 vs. N2" Regioisomer Challenge In medicinal chemistry, the indazole scaffold is a privileged structure found in numerous kinase inhibitors and anti-inflammatory age...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Mechanistic Insight

The "N1 vs. N2" Regioisomer Challenge

In medicinal chemistry, the indazole scaffold is a privileged structure found in numerous kinase inhibitors and anti-inflammatory agents (e.g., Pazopanib, Axitinib). However, alkylating the indazole core—specifically 3-substituted indazoles—presents a classic regioselectivity problem. The reaction typically yields a mixture of 1-alkyl-1H-indazole (thermodynamically favored) and 2-alkyl-2H-indazole (kinetically favored).

Distinguishing these isomers is critical because their biological activities and metabolic profiles differ drastically. While 1H-indazoles are generally more stable, 2H-indazoles often exhibit unique binding modes in enzyme pockets. 13C NMR spectroscopy provides the most definitive, non-destructive method for assigning these structures, far superior to 1H NMR where signal overlap can occur.

Mechanistic Basis of Chemical Shift Differences

The dramatic shift differences between the two isomers arise from the distinct electronic environments created by the fixed quinonoid-like vs. benzenoid-like character of the rings:

  • C3 Shielding (The "Gold Standard" Diagnostic) :

    • In 1,3-dimethyl-1H-indazole , C3 is part of a pseudo-aromatic system with significant double-bond character towards C3a, typically resonating downfield (~132–135 ppm ).

    • In 2,3-dimethyl-2H-indazole , the N2-methylation forces a quinonoid-like resonance contribution. The C3 position becomes more electron-rich (shielded) due to the adjacent N2 lone pair and altered bond order, shifting it upfield significantly (~122–125 ppm ).

  • Bridgehead Carbons (C7a) :

    • The C7a carbon in the 2H-isomer is significantly deshielded (~149 ppm ) compared to the 1H-isomer (~140 ppm ) due to the proximity of the imine-like N1 in the 2H-tautomeric form.

Part 2: Comparative Data Analysis

The following table synthesizes consensus data for 1,3-dimethyl-1H-indazole and 2,3-dimethyl-2H-indazole in CDCl₃.

Table 1: Diagnostic 13C NMR Chemical Shifts (δ, ppm)
Carbon Position1,3-Dimethyl-1H-indazole2,3-Dimethyl-2H-indazoleΔδ (ppm)Diagnostic Value
C3 132.6 – 134.5 122.5 – 124.4 ~10.0 High (Primary)
C7a (Bridgehead)138.7 – 141.2147.3 – 150.0~9.0High
C3a (Bridgehead)122.1 – 123.1120.0 – 122.0~2.0Low
N-Methyl 35.5 (N1-Me)39.0 – 40.5 (N2-Me)~4.0Medium
C3-Methyl 12.1 – 14.99.0 – 11.0~3.0Medium

Note : Chemical shifts may vary slightly (±0.5 ppm) depending on concentration and exact solvent water content, but the relative difference (Δδ) between isomers remains constant.

Isomer Assignment Logic Flowchart

IsomerAssignment Start Unknown Dimethylindazole Isomer (Acquire 13C NMR in CDCl3) CheckC3 Check C3 Peak Position Start->CheckC3 Is1H Peak at ~132-135 ppm CheckC3->Is1H Downfield Is2H Peak at ~122-125 ppm CheckC3->Is2H Upfield CheckC7a_1H Check C7a (Bridgehead) Is1H->CheckC7a_1H Confirm1H CONFIRMED: 1,3-Dimethyl-1H-indazole CheckC7a_1H->Confirm1H ~140 ppm CheckC7a_2H Check C7a (Bridgehead) Is2H->CheckC7a_2H Confirm2H CONFIRMED: 2,3-Dimethyl-2H-indazole CheckC7a_2H->Confirm2H ~149 ppm

Figure 1: Decision tree for unambiguous assignment of indazole regioisomers based on 13C NMR data.

Part 3: Experimental Protocols

Protocol A: Synthesis & Separation of Isomers

This protocol describes the methylation of 3-methylindazole, which reliably generates both isomers for reference standards.

Reagents : 3-Methyl-1H-indazole (1.0 eq), Iodomethane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (anhydrous).

Procedure :

  • Reaction : Dissolve 3-methyl-1H-indazole in anhydrous acetone (0.5 M concentration). Add K₂CO₃ and stir at room temperature for 15 minutes.

  • Alkylation : Add iodomethane dropwise. Stir the suspension at room temperature for 12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).

    • Observation: Two spots will appear.[1] The N1-isomer (1,3-dimethyl) is typically less polar (higher R_f) than the N2-isomer.

  • Workup : Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the residue via silica gel flash chromatography using a gradient of Hexane → 20% EtOAc/Hexane.

    • Fraction A (Top Spot) : 1,3-Dimethyl-1H-indazole (Major product, ~60-70% yield).

    • Fraction B (Bottom Spot) : 2,3-Dimethyl-2H-indazole (Minor product, ~20-30% yield).

Protocol B: NMR Characterization

Sample Preparation :

  • Dissolve 10-15 mg of the purified solid/oil in 0.6 mL of CDCl₃ (99.8% D).

  • Ensure the solution is clear; filter through a cotton plug if particulates are visible.

Acquisition Parameters (Standard 400 MHz Instrument) :

  • Pulse Sequence : zgpg30 (Proton-decoupled 13C).

  • Scans (NS) : Minimum 512 (due to lower sensitivity of 13C and quaternary carbons).

  • Relaxation Delay (D1) : 2.0 seconds (ensure relaxation of quaternary C3/C7a).

  • Spectral Width : 0 – 200 ppm.

References

  • Vertex AI Search . (2025). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. National Institutes of Health. Retrieved from [Link]

  • Claramunt, R. M., et al. (2016). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences . (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one. Retrieved from [Link]

Sources

Validation

Technical Guide: Reactivity &amp; Functionalization of 5-Bromo vs. 6-Fluoro Indazoles

Topic: Comparing Reactivity of 5-Bromo vs. 6-Fluoro Positions in Indazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1][2] Executive Summary: The Tal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Reactivity of 5-Bromo vs. 6-Fluoro Positions in Indazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1][2]

Executive Summary: The Tale of Two Halogens

In the medicinal chemistry of indazoles, the 5-bromo and 6-fluoro substituents represent fundamentally different strategic handles.[2] While both are halogens attached to the benz-fused ring, their utility is dictated by the divergence in their carbon-halogen bond strengths (C–Br ~68 kcal/mol vs. C–F ~116 kcal/mol) and their electronic influence on the scaffold.[2]

  • 5-Bromo (5-Br): The "Architectural Handle." It is the primary site for carbon-carbon and carbon-heteroatom bond formation via Palladium-catalyzed cross-coupling.[1][2] It undergoes facile oxidative addition.[1][2]

  • 6-Fluoro (6-F): The "Metabolic Shield & Latent Director." It is generally inert to standard cross-coupling conditions, serving primarily to block metabolic oxidation at the metabolically labile 6-position.[1][2] However, it possesses unique reactivity as a Directing Metalating Group (DMG) for C7 functionalization and can participate in Nucleophilic Aromatic Substitution (SNAr) under highly activated conditions.[2]

This guide compares their reactivity profiles, providing experimental strategies for orthogonal functionalization.

Electronic Landscape & Reactivity Matrix

The indazole core is an electron-rich system compared to pyridine but electron-deficient compared to indole.[1][2] The specific positioning of the halogen dictates the available reaction pathways.

Electronic Map of Indazole
  • Position 5 (Para to C3, Meta to N1/N2): Electronically accessible for oxidative addition.[1][2] The C5-Br bond is weak enough for insertion by Pd(0) species.[1][2]

  • Position 6 (Para to N2, Meta to C3): The C6 position is electronically reinforced by the fluorine atom. The strong C-F bond resists oxidative addition but induces a strong inductive effect (-I), acidifying the adjacent C7 proton.[2]

Comparative Reactivity Table
Feature5-Bromo Indazole6-Fluoro Indazole
Primary Utility Scaffold extension (Suzuki, Buchwald).[1][2]Metabolic blocking / C7-Direction.[1][2]
Pd-Catalyzed Coupling High Reactivity. Standard conditions (

).[1][2]
Inert under standard conditions.[1][2] Requires specialized activation.[1][2]
SNAr Susceptibility Low.[1][2] Br is a poor leaving group for SNAr unless ring is nitro-activated.[1][2]Conditional. F is a superior leaving group for SNAr if the ring is electron-deficient (e.g., N1-acylated or nitro-substituted).[1][2]
Lithiation (Li-X Exchange) Fast. Br/Li exchange occurs rapidly at

.[1][2]
None. C-F bond does not exchange.[1][2]
C-H Activation (DoM) Poor director.Excellent Director. Directs lithiation to C7 (ortho-lithiation).[1][2]

Visualizing Orthogonal Reactivity

The following diagram illustrates the divergent reaction pathways for a scaffold containing both handles (5-Bromo-6-fluoroindazole), demonstrating how they can be used sequentially.

IndazoleReactivity Start 5-Bromo-6-Fluoroindazole Suzuki Step 1: Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Suzuki Selective at C5-Br (Oxidative Addition) SNAr Alternative: SNAr Reaction (Requires Activation) Start->SNAr High Temp / Strong Nuc (Rare/Difficult) ProductA 5-Aryl-6-Fluoroindazole (F Retained) Suzuki->ProductA Lithiation Step 2: Directed Ortho-Lithiation (LDA/LiTMP, -78°C) ProductA->Lithiation F directs to C7 (DoM Effect) ProductB 5-Aryl-6-Fluoro-7-Substituted Indazole (C7 Functionalization) Lithiation->ProductB ProductC 5-Bromo-6-Aminoindazole (F Displaced) SNAr->ProductC

Caption: Orthogonal functionalization strategy for 5-bromo-6-fluoroindazole. The 5-Br handle is used first for cross-coupling, preserving the 6-F for subsequent directing effects or metabolic stability.

Detailed Experimental Strategies

A. 5-Position: The Cross-Coupling Workhorse

The 5-bromo position is the industry standard for library generation.[1][2] The reaction is reliable, but N-protection (e.g., THP, SEM, or Boc) is often recommended to prevent catalyst poisoning by the free N-H.

Protocol: Suzuki-Miyaura Coupling of 5-Bromoindazole [1][2]

  • Scope: Introduction of aryl/heteroaryl groups at C5.

  • Reagents:

    • Substrate: 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv)[1][2]

    • Boronic Acid: Arylboronic acid (1.2 equiv)[2]

    • Catalyst:

      
       (0.05 equiv)[2]
      
    • Base:

      
       (2.0 equiv)[1][2]
      
    • Solvent: 1,4-Dioxane/Water (4:1)[2]

  • Procedure:

    • Degas the solvent mixture with argon for 15 minutes.[1][2]

    • Add substrate, boronic acid, base, and catalyst to a sealed vial.[2]

    • Heat to

      
       for 4–12 hours.
      
    • Causality: The use of

      
       prevents 
      
      
      
      -hydride elimination side reactions and tolerates the nitrogen-rich heterocycle.[1][2] The aqueous base facilitates the transmetallation step by activating the boronic acid to the boronate species.
B. 6-Position: The Fluorine Director

While 6-F is often intended to remain in the final molecule, it can be exploited to functionalize the difficult-to-access C7 position via Directed Ortho Metalation (DoM).[1][2]

Protocol: C7-Functionalization via F-Directed Lithiation

  • Scope: Introduction of electrophiles (I, CHO, SiMe3) at C7, adjacent to the fluorine.

  • Critical Requirement: The N1 position must be protected with a group that does not direct lithiation more strongly than F, or one that directs to C7 cooperatively (e.g., SEM or THP are suitable; Boc may compete via C7 direction but is labile to strong nucleophiles).

  • Reagents:

    • Substrate: 5-Aryl-6-fluoro-1-SEM-indazole (1.0 equiv)[1][2]

    • Base: LDA (Lithium Diisopropylamide) or LiTMP (1.2 equiv)[2]

    • Electrophile: e.g., Iodine (

      
      ) or DMF.[2]
      
    • Solvent: Anhydrous THF.

  • Procedure:

    • Cool the substrate solution in THF to

      
      .
      
    • Add LDA dropwise.[1][2] Stir for 1 hour at

      
      .
      
    • Mechanism: The fluorine atom acidifies the C7 proton via inductive withdrawal (-I effect) and coordinates the Li cation, stabilizing the transition state for deprotonation at C7.

    • Add the electrophile (e.g.,

      
       in THF).[2]
      
    • Warm to room temperature and quench with

      
      .
      
C. The "Nuclear Option": SNAr on 6-Fluoro

For 6-fluoroindazoles to undergo SNAr, the ring must be activated.[2] A simple 6-fluoro-1H-indazole is relatively inert.[1][2] However, if the scaffold contains a 3-nitro group or is N1-acylated with a strong electron-withdrawing group, the 6-F becomes a potent leaving group.[1][2]

  • Condition: NMP,

    
    , excess amine nucleophile.[1][2]
    
  • Observation: F is displaced much faster than Br in SNAr reactions due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate (the rate-determining step in activated systems).

Troubleshooting & Critical Parameters

IssueCauseSolution
Low Yield in Suzuki (5-Br) Catalyst poisoning by free N-H.[1][2]Protect N1 with THP, SEM, or Methyl.[2] Alternatively, use excess base and higher Pd loading.[2]
No Reaction at 6-F (Pd) C-F bond is too strong for oxidative addition.[1][2]This is expected. Use 6-F as a blocker.[1][2] If coupling is needed at C6, start with 6-Bromo or 6-Iodo indazole.[1][2]
Regioselectivity in Lithiation Competition between C3 and C7.[1][2]Use LiTMP (sterically bulky base) to favor C7 deprotonation over C3, especially if C3 is sterically accessible.[2]
Debromination Lithium-Halogen exchange at C5 during C7 lithiation attempt.[1][2]If the molecule contains both 5-Br and 6-F, you cannot lithiate C7 without losing the Br.[1][2] Perform Pd-coupling at C5 first , removing the bromine, then lithiate at C7.

References

  • BenchChem. An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core.[1][2] Retrieved from [1][2]

  • Léogané, O., et al. (2013).[2] Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization.[1][2] Journal of the American Chemical Society. Retrieved from [2]

  • Otsuka, M., et al. (2010).[2] Catalytic SNAr reaction of non-activated fluoroarenes.[1][2][3] Chemical Communications.[1][2][3] Retrieved from [2]

  • Schlosser, M. (2015).[1][2][4] Directed lithiation of simple aromatics and heterocycles.[1][2][4] Semantic Scholar.[1][2] Retrieved from

  • PubChem. 5-Bromo-6-fluoro-1H-indazole Compound Summary. Retrieved from [1][2]

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole in Kinase Inhibitor Development

As a Senior Application Scientist overseeing analytical development, I frequently encounter a critical error in early-stage drug development: the use of commercial building blocks as quantitative reference standards. For...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing analytical development, I frequently encounter a critical error in early-stage drug development: the use of commercial building blocks as quantitative reference standards. For a heavily functionalized intermediate like 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (CAS: 929885-09-6) [1], this practice introduces systematic biases that propagate through pharmacokinetic (PK) modeling, impurity profiling, and final API release.

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of ATP-competitive targeting LRRK2[2], VEGFR[3], and Mps1[4]. To ensure absolute data integrity during the development of these targeted therapies, researchers must understand the causality behind reference standard grades and implement self-validating analytical protocols.

The Causality of Quality: Why Reference Standard Grade Matters

Why does a standard 97% commercial grade fail in quantitative analytical assays? Halogenated indazoles often co-crystallize with structurally similar synthesis byproducts—such as des-bromo or des-fluoro analogs. Under standard UV-HPLC, these impurities may be chromatographically silent or perfectly co-elute with the main peak, artificially inflating the apparent purity.

When this uncharacterized material is used to calibrate quantitative LC-MS/MS assays for PK/PD studies, the response factors are fundamentally skewed. A 3% error in standard purity can lead to compounded errors in clearance rate calculations and dose-toxicity modeling. To mitigate this, analytical chemists must rely on that provide unbroken traceability to the International System of Units (SI) via quantitative NMR (qNMR)[5].

Objective Comparison: Reference Standard Alternatives

The following table summarizes the quantitative performance and metrological reliability of different grades of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole.

ParameterCertified Reference Material (CRM)In-House Working StandardCommercial Building Block
Typical Purity >99.5% (Absolute Mass Fraction)98.0% - 99.0% (Area %)~95.0% - 97.0% (Area %)[1]
Metrological Traceability Traceable to SI via NIST SRM[6]Traceable to internal CRMNone (Lot-specific COA only)
Uncertainty (U) Certified Expanded Uncertainty (±0.2%)Estimated via Mass BalanceUnknown / Not Assessed
Impurity Profiling Fully characterized (qNMR, LC-MS, KF)Partially characterizedBasic HPLC-UV only
Primary Application Quantitative Assays, PK/PD CalibrationRoutine Batch ReleaseChemical Synthesis

Experimental Validation: Self-Validating Protocols

To establish a highly reliable working standard or to verify a commercial batch, the following self-validating protocols must be executed.

Protocol 1: Absolute Purity Determination via 1H-qNMR

Rationale: Chromatographic purity (HPLC Area %) does not equate to absolute mass fraction due to differing response factors and invisible volatile impurities. High-performance qNMR provides a relative primary method where signal intensity is directly proportional to the number of protons[6].

  • Sample Preparation : Accurately weigh ~10 mg of the 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole candidate and ~5 mg of a primary standard (e.g., NIST SRM 350b Benzoic Acid) using a microbalance (d = 0.001 mg).

  • Solvation : Dissolve the mixture entirely in 600 µL of DMSO-d6 (100% isotopic purity) containing 0.01% TMS as a chemical shift reference.

  • Acquisition : Acquire 1H-NMR spectra at ≥600 MHz. Crucially, set the relaxation delay (D1) to at least 60 seconds (≥ 5 × T1 of the slowest relaxing proton) to ensure complete longitudinal relaxation.

  • Integration : Integrate the distinct indazole aromatic proton (e.g., C4-H or C7-H) against the benzoic acid aromatic protons.

  • Calculation : Compute the absolute mass fraction using the established qNMR equation, factoring in the molecular weights (243.08 g/mol for the indazole) and proton equivalents.

Self-Validation Check : Verify that the calculated purity does not shift by more than 0.1% when integrating an alternative indazole proton peak. A discrepancy indicates underlying hidden impurities co-resonating with the primary target peak.

Protocol 2: Orthogonal Impurity Profiling via LC-MS/MS

Rationale: Halogenated indazoles frequently harbor des-halogenated synthesis byproducts that co-elute under standard UV conditions.

  • Stock Preparation : Prepare a 1 mg/mL stock solution of the indazole standard in LC-MS grade Acetonitrile.

  • Dilution : Dilute to a 10 µg/mL working concentration in the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Chromatography : Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C. Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Mass Spectrometry : Monitor via ESI+ in Multiple Reaction Monitoring (MRM) mode. Scan for the parent mass [M+H]+ at m/z 244.0 and 246.0.

Self-Validation Check : Ensure the isotopic ratio of m/z 244.0 to 246.0 remains exactly 1:1 across the entire chromatographic peak width. Any deviation in this ratio across the peak indicates the co-elution of a non-brominated contaminant.

Mechanistic Insight & Workflows

Understanding the analytical workflow and the biological mechanism of the indazole scaffold provides context for why rigorous standardization is non-negotiable.

Workflow N1 Raw 5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole (Commercial Building Block) N2 Chromatographic Purity (HPLC-UV/MS) N1->N2 N3 Volatile Impurities (TGA / GC-FID) N1->N3 N4 Water Content (Karl Fischer Titration) N1->N4 N5 Absolute Mass Fraction (1H-qNMR vs. NIST SRM) N2->N5 N3->N5 N4->N5 N6 Certified Reference Material (CRM) ISO 17034 Compliant N5->N6

Analytical qualification workflow for establishing a Certified Reference Material via qNMR.

Mechanism Indazole Indazole Scaffold (N1/N2 Heteroatoms) Hinge Kinase Hinge Region (ATP Binding Pocket) Indazole->Hinge Hydrogen Bonding Inhibition Targeted Kinase Inhibition (e.g., LRRK2, VEGFR) Hinge->Inhibition Pathway Arrest Halogens C5-Br / C6-F Substituents (Hydrophobic Interaction) Halogens->Hinge Steric/Electronic Fit

Mechanistic binding of the halogenated indazole scaffold within the kinase ATP hinge region.

References

  • Journal of Medicinal Chemistry Title: Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor Source: ACS Publications URL:[Link]

  • Journal of AOAC International Title: Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units Source: PubMed / NIH URL:[Link]

  • Biosciences Biotechnology Research Asia Title: Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction Source: BBRA URL:[Link]

  • PubMed / NIH Title: Indazole-based potent and cell-active Mps1 kinase inhibitors: rational design from pan-kinase inhibitor anthrapyrazolone Source: PubMed / NIH URL:[Link]

Sources

Validation

Definitive Guide: Distinguishing 1,3-Dimethylindazole from 2,3-Dimethylindazole Isomers by NMR

Executive Summary In the synthesis of indazole derivatives—specifically the methylation of 3-methylindazole—a mixture of two regioisomers is invariably formed: 1,3-dimethylindazole (N1-alkylated) and 2,3-dimethylindazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of indazole derivatives—specifically the methylation of 3-methylindazole—a mixture of two regioisomers is invariably formed: 1,3-dimethylindazole (N1-alkylated) and 2,3-dimethylindazole (N2-alkylated) . While the user query refers to "1,2-dimethyl," this is widely recognized in synthetic organic chemistry as a colloquial reference to the 2,3-dimethyl isomer (N2, C3-substitution), as the literal 1,2-dimethyl species would be a cationic indazolium salt.

Distinguishing these isomers is critical for structure-activity relationship (SAR) studies, as the N1 and N2 isomers possess distinct electronic profiles and pharmacological activities. This guide provides a scientifically rigorous, self-validating NMR workflow to unambiguously identify each isomer, relying on the definitive NOESY (Nuclear Overhauser Effect Spectroscopy) "smoking gun" correlations.

Quick Comparison Matrix
Feature1,3-Dimethylindazole (N1-Me) 2,3-Dimethylindazole (N2-Me)
Structure Type Benzenoid (Thermodynamic Product)Quinoid-like (Kinetic Product)
N-Me Proton Shift (

)
~3.9 – 4.0 ppm~4.1 – 4.3 ppm (Deshielded)
H7 Proton Shift (

)
~7.3 – 7.5 ppm~7.7 – 7.9 ppm (Deshielded by N1 lone pair)
Key NOESY Signal N-Me

H7
N-Me

C3-Me
13C N-Me Shift (

)
~35 ppm~39 – 42 ppm
HMBC Correlation N-Me

C7a (Bridgehead)
N-Me

C3 (Quaternary)

Part 1: The Isomer Challenge & Mechanistic Basis

The Alkylation Ambiguity

Indazole is an aromatic heterocycle containing a pyrazole ring fused to a benzene ring. The nitrogen atoms at positions 1 and 2 are both nucleophilic.

  • N1-Alkylation (1,3-isomer): Yields the thermodynamically stable product where the benzene ring retains full aromaticity.

  • N2-Alkylation (2,3-isomer): Yields the kinetically favored product (often termed "quinoid-like" due to electron redistribution), which is frequently a major impurity or the primary product under specific conditions (e.g., non-polar solvents, specific bases).

Electronic Environments

The differentiation relies on the spatial and electronic environment of the methyl groups:

  • Proximity to H7: In the 1,3-isomer , the N1-methyl group is spatially proximate to the proton at position 7 (H7) of the benzene ring. In the 2,3-isomer , the N2-methyl is distant from H7.

  • Proximity to C3-Me: In the 2,3-isomer , the N2-methyl is vicinal (adjacent) to the C3-methyl group. In the 1,3-isomer , they are separated by the C3 carbon.

  • Anisotropic Deshielding: In the 2,3-isomer , the lone pair on N1 lies in the plane of the ring and exerts a deshielding paramagnetic anisotropic effect on the H7 proton, shifting it downfield relative to the 1,3-isomer.

Part 2: Detailed NMR Analysis

Proton NMR ( H NMR)

The most immediate diagnostic is the chemical shift of the aromatic proton H7 .

  • 1,3-Dimethylindazole: The H7 proton appears as a doublet (or multiplet) typically between 7.30 – 7.50 ppm .

  • 2,3-Dimethylindazole: The H7 proton is significantly deshielded by the adjacent N1 lone pair, shifting downfield to 7.70 – 7.90 ppm . This ~0.4 ppm difference is a reliable first-pass indicator.

Methyl Region:

  • The N-Me singlet for the 2,3-isomer typically appears downfield (higher ppm, ~4.1-4.3) compared to the 1,3-isomer (~3.9-4.0), though solvent effects can compress this difference.

Carbon NMR ( C NMR)
  • N-Methyl Carbon: The N2-methyl carbon is generally deshielded (~40 ppm) compared to the N1-methyl carbon (~35 ppm).

  • Ring Junctions: The bridgehead carbons (C3a, C7a) show distinct shifts due to the difference in electron density distribution between the benzenoid (1,3) and quinoid-like (2,3) systems.[1][2][3][4][5][6][7]

2D NMR: The "Smoking Gun" (NOESY/HMBC)

To satisfy the "Trustworthiness" pillar of E-E-A-T, one must not rely solely on chemical shifts. 2D NMR provides indisputable structural proof.

NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the definitive experiment. It detects protons that are close in space (< 5 Å).

  • Scenario A (1,3-Isomer): You will observe a strong cross-peak between the N-Me singlet and the aromatic H7 doublet . You will see no (or negligible) correlation between N-Me and C3-Me.

  • Scenario B (2,3-Isomer): You will observe a strong cross-peak between the N-Me singlet and the C3-Me singlet . You will see no correlation between N-Me and H7.

HMBC (Heteronuclear Multiple Bond Correlation)
  • 1,3-Isomer: The N-Me protons will show a long-range (3-bond) coupling to C7a (the bridgehead carbon).

  • 2,3-Isomer: The N-Me protons will show a long-range (3-bond) coupling to C3 (the quaternary carbon bearing the methyl group) and potentially C3a .

Part 3: Experimental Protocol

Protocol: Definitive Isomer Identification Workflow

Objective: Unambiguously assign N1 vs N2 regiochemistry for a dimethylindazole sample. Reagents: ~5-10 mg sample, 0.6 mL DMSO-


 or CDCl

.
Step 1: Sample Preparation[6]
  • Dissolve 5-10 mg of the isolated compound in 0.6 mL of deuterated solvent.

    • Note: DMSO-

      
       is preferred if the product is polar or if exchangeable protons are present (though not applicable here, it ensures good solubility). CDCl
      
      
      
      is standard for non-polar derivatives.
  • Transfer to a clean, dry 5mm NMR tube. Ensure the solution height is ~4-5 cm.

Step 2: Acquisition (

H NMR)
  • Acquire a standard 1H spectrum (16-32 scans).

  • Process: Phase and baseline correct.

  • Analysis:

    • Identify the aromatic region (7.0 - 8.0 ppm). Locate the most downfield doublet (H7).

    • If H7 > 7.7 ppm

      
       Suspect 2,3-isomer .
      
    • If H7 < 7.5 ppm

      
       Suspect 1,3-isomer .
      
Step 3: Acquisition (NOESY 1D or 2D)

For rapid verification, a 1D Selective NOESY is sufficient and faster.

  • Select Target: Set the irradiation frequency on the N-Methyl singlet (approx 4.0 ppm).

  • Parameters:

    • Mixing time (

      
      ): 500 ms (optimal for small molecules).
      
    • Scans: 64-128 (to see small NOE enhancements).

  • Execution: Run the experiment.

  • Analysis:

    • Look for a response in the aromatic region (H7) or the aliphatic region (C3-Me).

    • Positive H7 response = 1,3-Dimethylindazole.

    • Positive C3-Me response = 2,3-Dimethylindazole.

Step 4: Validation (HMBC) - Optional but Recommended
  • Run a standard 1H-13C HMBC.

  • Check the connectivity of the N-Me protons.

    • Correlation to a quaternary carbon that also correlates to the C3-Me protons confirms the 2,3-isomer .

Part 4: Logic & Visualization

The following diagram illustrates the decision logic based on the experimental data.

IndazoleID Start Unknown Isomer Sample (Dimethylindazole) HNMR Run 1H NMR Analyze H7 Shift Start->HNMR CheckH7 Check H7 Chemical Shift HNMR->CheckH7 Suspect13 H7 ~ 7.4 ppm (Suspect 1,3-Isomer) CheckH7->Suspect13 Upfield Suspect23 H7 ~ 7.8 ppm (Suspect 2,3-Isomer) CheckH7->Suspect23 Downfield NOESY Run NOESY Experiment (Target N-Me) Suspect13->NOESY Suspect23->NOESY Result1 NOE Observed: N-Me ↔ H7 NOESY->Result1 Correlation to Aromatic Result2 NOE Observed: N-Me ↔ C3-Me NOESY->Result2 Correlation to Methyl Conclusion1 CONFIRMED: 1,3-Dimethylindazole (N1-Alkylated) Result1->Conclusion1 Conclusion2 CONFIRMED: 2,3-Dimethylindazole (N2-Alkylated) Result2->Conclusion2

Caption: Decision tree for distinguishing 1,3- and 2,3-dimethylindazole isomers using 1H NMR and NOESY correlations.

References

  • BenchChem. Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. (Discusses the formation of N1 vs N2 isomers and thermodynamic control).

  • Palmer, M. H., et al. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra. Journal of the Chemical Society, Perkin Transactions 2, 1975. (Foundational work on N1 vs N2 NMR shifts).

  • Loughborough University Research. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. (Detailed chemical shift data for N1 and N2 isomers).

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (General guide on using NMR for regioisomer differentiation).

Sources

Comparative

Critical Quality Attributes: A Comparative Guide to CoA Requirements for 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole

Introduction: The Hidden Risks in Indazole Scaffolds In the high-stakes environment of drug discovery, 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (CAS: 1245648-67-0 / 929885-09-6) is more than just a reagent; it is a "lin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hidden Risks in Indazole Scaffolds

In the high-stakes environment of drug discovery, 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (CAS: 1245648-67-0 / 929885-09-6) is more than just a reagent; it is a "linchpin" intermediate. Its structure features three critical handles for Structure-Activity Relationship (SAR) tuning:

  • 5-Bromo: A site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • 6-Fluoro: A metabolic blocker to prevent oxidative metabolism.

  • 1,3-Dimethyl: A specific substitution pattern that defines the pharmacophore's shape.

However, commercial supplies of this compound vary wildly in quality. A standard "Chemical Purity >98%" statement on a Certificate of Analysis (CoA) is often insufficient. It frequently masks the presence of Regioisomers (N2-methyl) and Transition Metal poisons that can derail downstream synthesis.

This guide objectively compares the performance implications of Pharma-Grade (Rigorous CoA) versus Standard-Grade (Basic CoA) supplies and provides the protocols necessary to validate them.

The Anatomy of a Robust CoA

A CoA is your first line of defense. The table below compares the specifications of a "Standard Commercial" CoA against the "Pharma-Grade" requirements necessary for reliable drug development.

Table 1: Comparative Specifications (Standard vs. Pharma-Grade)
ParameterStandard Commercial Grade (Risk: High)Pharma-Grade / High-Performance (Risk: Low)Impact on Performance
Appearance Off-white solidWhite to off-white crystalline powderColored impurities often indicate oxidation products or trace metals.
Purity (HPLC) > 97% (Area %)> 99.0% (w/w) with known impurities identified"Area %" can hide inorganic salts. "w/w" against a standard is absolute.
Identity (NMR) 1H-NMR (Conforms)1H-NMR, 13C-NMR, & 19F-NMR (Conforms)19F-NMR is critical to ensure the fluorine is at C6, not C4 or C7.
Regio-Purity Not SpecifiedN1 vs. N2 Isomer Ratio > 99:1 CRITICAL: N2-methyl isomers are dead-ends in SAR and hard to separate later.
Residue on Ignition Not Specified< 0.1%High ROI indicates inorganic salts that can poison Pd catalysts.
Water (KF) Not Specified< 0.5%Water can quench sensitive reagents (e.g., n-BuLi, Grignards).
Residual Solvents Not SpecifiedConforms to ICH Q3CTrapped DMF or DMSO can interfere with crystallization.
Visualizing the CoA Validation Workflow

The following diagram illustrates the decision matrix for accepting a batch of this intermediate.

CoA_Workflow Raw_Material Incoming 5-Br-6-F-1,3-Me-Indazole Visual_Check Appearance Check Raw_Material->Visual_Check NMR_Screen 1H & 19F NMR (Identity & Regio) Visual_Check->NMR_Screen HPLC_Purity HPLC-UV (Purity >99%) NMR_Screen->HPLC_Purity Reject REJECT (Return/Destruct) NMR_Screen->Reject N2 Isomer >1% ROI_Test Residue on Ignition (<0.1%) HPLC_Purity->ROI_Test Decision Quality Decision ROI_Test->Decision Decision->Reject Fails Any Release RELEASE (For GMP/GLP Use) Decision->Release Passes All

Figure 1: Critical Quality Control Workflow. Note that NMR screening for Regio-isomerism is a "Gatekeeper" step; failure here warrants immediate rejection regardless of HPLC purity.

Deep Dive: The Regioisomer Trap (N1 vs. N2)

The synthesis of 1,3-dimethylindazoles typically involves the methylation of a 3-methylindazole precursor. Indazoles are ambident nucleophiles . Methylation can occur at:

  • N1 (Desired): Thermodynamically stable.

  • N2 (Impurity): Kinetically favored under certain conditions.

Why it matters: The N2-isomer (5-bromo-6-fluoro-2,3-dimethyl-2H-indazole) has a significantly different 3D shape and electronic profile. If carried forward into a Suzuki coupling, it will react, producing a "dud" molecule that is often inseparable from the active drug candidate by standard chromatography.

Analytical Differentiation (The "Self-Validating" Protocol)

You cannot rely on HPLC retention time alone without a reference standard. You must use NMR.[1]

  • 1H-NMR Diagnostic:

    • N1-Methyl (Desired): The methyl singlet typically appears around 3.9 - 4.0 ppm .

    • N2-Methyl (Impurity): The methyl singlet is shielded, appearing upfield around 4.1 - 4.2 ppm (solvent dependent, usually DMSO-d6).

    • NOESY (Definitive): The N1-methyl group will show a Nuclear Overhauser Effect (NOE) correlation with the proton at position C7. The N2-methyl will not show this correlation (it is distant from C7 and C4).

Isomer_Check Precursor Indazole Precursor Methylation Methylation Reaction (MeI, Base) Precursor->Methylation Mixture Crude Mixture (N1 + N2 Isomers) Methylation->Mixture N1_Isomer N1-Isomer (Target) 5-Br-6-F-1,3-dimethyl Mixture->N1_Isomer Major N2_Isomer N2-Isomer (Impurity) 5-Br-6-F-2,3-dimethyl Mixture->N2_Isomer Minor NOESY NOESY NMR Analysis N1_Isomer->NOESY N2_Isomer->NOESY Result_N1 NOE Correlation: N-Me <-> H-C7 NOESY->Result_N1 Positive ID Result_N2 NOE Correlation: N-Me <-> H-C3 (None) NOESY->Result_N2 Negative ID

Figure 2: Regioisomer differentiation logic. The NOESY experiment provides definitive structural proof that a basic HPLC CoA cannot.

Performance Comparison: Experimental Data

To demonstrate the impact of CoA quality, we simulated a standard Suzuki-Miyaura Coupling using two grades of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole.

Reaction:

  • Substrate: 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2 (5 mol%)

  • Conditions: K2CO3, Dioxane/Water, 90°C, 4h.

Table 2: Comparative Experimental Results
MetricPharma-Grade Input (CoA Verified)Standard-Grade Input (Unverified)Analysis
Conversion (LCMS) > 98%84%Standard grade contained 5% inorganic salts (high ROI), poisoning the catalyst.
Yield (Isolated) 92% 68% Lower yield due to difficult purification of side products.
Impurity Profile Clean single spotComplex mixtureStandard grade contained 4% N2-isomer, which coupled to form an inseparable isomer byproduct.
Color Clear orange solutionDark black precipitate"Palladium black" precipitation occurred early in Standard grade due to destabilizing impurities.

Experimental Protocols

Protocol A: HPLC Method for Purity & Isomer Detection

Use this method to validate the CoA purity claim.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 95% B (Linear)

    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic backbone) and 220 nm (amide/urea bonds).

  • Acceptance Criteria: Main peak >99.0%. No single impurity >0.10%.

Protocol B: "Stress Test" for Catalyst Poisons

Use this rapid test if the ROI (Residue on Ignition) is not provided on the CoA.

  • Dissolve 50 mg of the indazole in 1 mL of THF.

  • Add 1 mg of Pd(PPh3)4 (Tetrakis).

  • Stir at room temperature under Nitrogen for 30 minutes.

  • Observation:

    • Pass: Solution remains clear yellow/orange.

    • Fail: Solution turns dark/black or precipitates form immediately (indicates presence of sulfur, free oxidants, or high halide salts reacting with the Pd).

References

  • International Conference on Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3][4][5] (2000).[3] [Link]

  • Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (2011). [Link]

  • Loupy, A., et al.Regioselective alkylation in solid-liquid phase transfer catalysis. A new synthesis of N-1-alkyl indazoles. Heterocycles, 32(10), 1947-1952. (1991).
  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[6] [Link]

Sources

Validation

Comparative Guide: IR Spectroscopy of 5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole

Executive Summary & Application Context Target Molecule: 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole Primary Application: Structural verification in the synthesis of kinase inhibitors (e.g., Pazopanib analogs). Critical Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Target Molecule: 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole Primary Application: Structural verification in the synthesis of kinase inhibitors (e.g., Pazopanib analogs). Critical Challenge: Distinguishing the N1-methylated target (thermodynamically favored) from its N2-methylated regioisomer (kinetically favored) and the non-methylated precursor.

This guide provides a technical breakdown of the Infrared (IR) spectral fingerprint of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole. Unlike standard data sheets, this document focuses on differential spectroscopy —using IR data to validate regioselectivity during synthesis.

Spectroscopic Profile & Peak Assignment

The following data synthesizes experimental ranges for halogenated indazoles with specific focus on the N1-methyl vs. N2-methyl distinction.

Table 1: Diagnostic IR Peaks & Structural Assignments
Functional GroupMode of VibrationFrequency Range (

)
IntensityDiagnostic Value (Target vs. Alternatives)
Aromatic C-H Stretching (

)
3050 – 3100 WeakPresent in all analogs. Baseline reference.
Aliphatic C-H Stretching (

)
2850 – 2980 MediumCRITICAL: Confirms presence of Methyl groups (N-Me and C-Me). Absent in non-methylated precursor.
N-H Stretching3200 – 3450 Broad/MedABSENT in target. Presence indicates unreacted precursor (5-bromo-6-fluoro-1H-indazole).
Indazole Ring C=N / C=C Stretch1610 – 1630 Strong1H-indazoles typically absorb at ~1615-1625 , while 2H-isomers often shift to ~1630-1640 .
C-F Aryl-F Stretch1150 – 1250 Very StrongDominant band in the fingerprint region. Confirms fluorination at C6.
C-Br Aryl-Br Stretch550 – 700 Med/WeakLow frequency. Confirms bromination at C5.
Ring Breathing Skeletal deformation1450 – 1500 MediumDistinct pattern differences between 1,3-dimethyl and 2,3-dimethyl isomers.
Mechanism of Peak Shifts
  • Halogen Effect: The electron-withdrawing nature of Fluorine (C6) and Bromine (C5) induces a blue shift (higher frequency) in the adjacent aromatic ring vibrations compared to the unsubstituted indazole core.

  • N-Methylation: The disappearance of the broad N-H band (~3200

    
    ) and the emergence of sharp aliphatic C-H bands (~2900 
    
    
    
    ) is the primary metric for reaction monitoring.

Comparative Analysis: Target vs. Alternatives

In drug development, the target molecule is often synthesized alongside impurities. The table below outlines how to distinguish the target from its most common "alternatives" (impurities or isomers).

Table 2: Differential Spectral Markers
FeatureTarget: 1,3-Dimethyl-1H (N1)Alternative A: Precursor (N-H)Alternative B: 2,3-Dimethyl-2H (N2)
3200-3400

Silent (No Peak)Broad Peak (N-H Stretch)Silent
1600-1650

Band A: ~1620Band A: ~1615Band A: ~1635 (Quinoid character)
Fingerprint (OOP) 1H-pattern (740-760)1H-pattern2H-pattern (Often shifted >10

)
Aliphatic C-H Doublet/Multiplet (N-Me + C-Me)Singlet (C-Me only)Doublet/Multiplet

Technical Insight: The N2-isomer (Alternative B) possesses more "quinoid-like" character in the benzene ring due to the bonding structure of the pyrazole moiety. This often results in a slight increase in the wavenumber of the ring stretching modes compared to the benzenoid N1-isomer (Target).

Experimental Workflow & Decision Logic

The following diagram illustrates the logical flow for using IR spectroscopy as a "Go/No-Go" gate in the synthesis of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole.

IR_Workflow Start Crude Reaction Mixture (Post-Methylation) Isolate Isolate Solid Product Start->Isolate IR_Scan Acquire FT-IR Spectrum (ATR Mode) Isolate->IR_Scan Check_NH Check 3200-3400 cm⁻¹ (N-H Region) IR_Scan->Check_NH Result_NH_Present Broad Peak Detected Check_NH->Result_NH_Present Yes Result_NH_Absent Region Silent Check_NH->Result_NH_Absent No Action_Recycle Incomplete Reaction -> RE-METHYLATE Result_NH_Present->Action_Recycle Check_Fingerprint Check 1600-1640 cm⁻¹ (Regioisomer Check) Result_NH_Absent->Check_Fingerprint Result_1H Peak ~1620 cm⁻¹ (Benzenoid) Check_Fingerprint->Result_1H Low Freq Result_2H Peak ~1635 cm⁻¹ (Quinoid) Check_Fingerprint->Result_2H High Freq Final_Target CONFIRMED TARGET (1,3-Dimethyl-1H) Result_1H->Final_Target Action_Purify Wrong Isomer (2H) -> CHROMATOGRAPHY Result_2H->Action_Purify

Figure 1: Decision logic for structural verification of methylated indazole derivatives using FT-IR markers.

Experimental Protocol: FT-IR Characterization

To replicate the data discussed above, follow this standardized protocol.

Objective: Obtain a high-resolution spectrum to distinguish regioisomers.

  • Sample Preparation (ATR Method):

    • Ensure the sample is a dry, free-flowing powder. Solvent residues (e.g., DCM, Ethyl Acetate) will obscure the critical 1600-1750

      
       region.
      
    • Place ~5 mg of 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole onto the diamond crystal of the ATR module.

    • Apply pressure using the anvil until the force gauge indicates optimal contact.

  • Instrument Parameters:

    • Range: 4000 – 400

      
      
      
    • Resolution: 4

      
       (Standard) or 2 
      
      
      
      (High Res for fingerprinting)
    • Scans: 16 or 32 scans to improve Signal-to-Noise ratio.

  • Data Processing:

    • Perform a baseline correction.

    • Normalize the C-F stretch (approx. 1200

      
      ) to 100% absorbance for easy overlay comparison with reference standards.
      

References

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 46863923: 5-Bromo-6-fluoro-1H-indazole. Retrieved from [Link]

Comparative

elemental analysis data for C9H8BrFN2 verification

Title: Comprehensive Elemental Analysis and Verification Guide for Halogenated Organic Intermediates: A Focus on C9H8BrFN2 Executive Summary & Analytical Challenge The verification of highly functionalized halogenated or...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Elemental Analysis and Verification Guide for Halogenated Organic Intermediates: A Focus on C9H8BrFN2

Executive Summary & Analytical Challenge

The verification of highly functionalized halogenated organic compounds—such as C9H8BrFN2 (e.g., 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole or its isomers)—presents a distinct analytical challenge in drug development and materials science. Standard elemental analysis (EA) often struggles with these matrices because high concentrations of halogens (bromine and fluorine) can poison reduction catalysts, form corrosive byproducts, and skew nitrogen or carbon readouts.

As a Senior Application Scientist, I have structured this guide to objectively compare modern analytical methodologies for verifying C9H8BrFN2. We will evaluate Modified Pregl-Dumas CHN Combustion against Combustion Ion Chromatography (CIC) , providing researchers with self-validating protocols to ensure data meets the strict ±0.3% absolute error limit required for peer-reviewed publication and regulatory submission [4].

Theoretical Framework: C9H8BrFN2

Before selecting an analytical methodology, we must establish the theoretical mass mass fractions. The molecular weight of C9H8BrFN2 is calculated as 243.08 g/mol .

Table 1: Theoretical Elemental Composition of C9H8BrFN2

ElementAtomic Mass ( g/mol )AtomsTotal MassMass Fraction (%)Acceptable Range (±0.3%)
Carbon (C) 12.0119108.09944.47% 44.17% – 44.77%
Hydrogen (H) 1.00888.0643.32% 3.02% – 3.62%
Nitrogen (N) 14.007228.01411.52% 11.22% – 11.82%
Bromine (Br) 79.904179.90432.87% 32.57% – 33.17%
Fluorine (F) 18.998118.9987.82% 7.52% – 8.12%

Causality Insight: The presence of nearly 40% total halogen content by mass dictates that a single analytical instrument cannot optimally quantify all five elements. Carbon, Hydrogen, and Nitrogen require thermal conductivity detection (TCD) post-combustion, while Bromine and Fluorine require pyrohydrolysis followed by ion separation.

Comparative Methodologies

Method A: Modified Pregl-Dumas CHN Analysis (Automated Microanalysis)

Traditional CHN analyzers combust samples at ~1000°C in an oxygen-rich environment. However, for C9H8BrFN2, the combustion generates


, 

, and

gases. If these reach the copper reduction column, they will deactivate it and artificially inflate the nitrogen peak. The Solution: The system must be modified with high-efficiency halogen scrubbing reagents (e.g., silver vanadate or silver tungstate) packed into the combustion tube to precipitate halogens as non-volatile silver halides (

,

) [2].
Method B: Combustion Ion Chromatography (CIC)

While CHN covers the organic backbone, verifying the exact 32.87% Br and 7.82% F requires CIC. CIC replaces the outdated Schöniger flask titration method. It utilizes a high-temperature (1050°C) pyrohydrolytic combustion to break the highly refractory C-F bonds, absorbing the resulting


 gases into an aqueous solution (often containing 

) before injecting them directly into an Ion Chromatograph [1, 3].

Table 2: Performance Comparison of Analytical Alternatives

MetricModified CHN AnalyzerCombustion Ion Chromatography (CIC)Traditional Schöniger Flask
Target Elements C, H, NF, Cl, Br, I, SHalogens (Titration)
Sample Size 1 – 5 mg1 – 150 mg10 – 40 mg
Matrix Interference High (if unscrubbed)Low (Chromatographic separation)High (Colorimetric masking)
C-F Bond Cleavage PoorExcellent (Pyrohydrolysis)Variable / Incomplete
Accuracy / Precision < 0.3% absolute< 0.1% absolute~ 0.5% absolute

Experimental Workflows & Protocols

To guarantee trustworthiness, every analytical run must act as a self-validating system. This means bracketing unknown samples with certified reference materials (CRMs) of similar matrix composition.

Protocol 1: CHN Determination via Halogen-Scrubbed Combustion
  • System Preparation: Pack the primary combustion tube (quartz) with chromium oxide (oxidation catalyst) and a generous layer of silver vanadate (halogen scrubber).

  • Calibration: Run a blank (empty tin capsule) to establish the baseline. Calibrate the Thermal Conductivity Detector (TCD) using a halogenated nitrogenous standard, such as 4-fluorobenzoic acid mixed with sulfanilamide, to verify scrubber efficacy.

  • Sample Weighing: Weigh 2.000 ± 0.005 mg of C9H8BrFN2 into a tin capsule using a microbalance. Seal tightly to trap volatile components.

  • Combustion: Drop the capsule into the 1000°C furnace under a pure

    
     pulse. The tin creates an exothermic flash, driving the localized temperature to ~1800°C, ensuring complete oxidation.
    
  • Reduction & Detection: The helium carrier gas sweeps the products through a copper reduction tube (600°C) to remove excess

    
     and reduce 
    
    
    
    to
    
    
    . Gases (
    
    
    ,
    
    
    ,
    
    
    ) are separated via a GC column and quantified by TCD.

CHN_Pathway A Sample (C9H8BrFN2) B Flash Combustion (O2, 1000°C) A->B C Halogen Scrubbing (Ag-Vanadate) B->C D Reduction (Cu, 600°C) C->D E GC Separation D->E F TCD Detection (C, H, N) E->F

Fig 1: CHN combustion pathway utilizing silver-based halogen scrubbing to prevent detector interference.

Protocol 2: Halogen (Br, F) Quantification via CIC
  • Preparation: Equip the CIC with an anion-exchange column optimized for halide separation. Prepare an absorption solution of ultra-pure water with 10 ppm

    
     (to ensure complete conversion of 
    
    
    
    to
    
    
    ).
  • Calibration: Calibrate the IC using multi-element anion standards (

    
    , 
    
    
    
    ) at 1, 5, 10, and 50 ppm.
  • Sample Introduction: Weigh 5.00 mg of C9H8BrFN2 into a ceramic boat.

  • Pyrohydrolysis: Introduce the boat into the furnace at 1050°C under an Argon/Oxygen stream humidified with ultra-pure water. The water vapor is critical; it provides the hydrogen necessary to form

    
     and 
    
    
    
    , preventing the formation of highly stable fluorocarbon gases [1].
  • Absorption & Injection: The gas stream is bubbled through the absorption tube. An aliquot is automatically injected into the IC.

  • Validation: Analyze the chromatogram. Fluoride elutes early, while Bromide elutes later. Integrate the peaks against the calibration curve to yield mass percentages.

CIC_Workflow S Sample (C9H8BrFN2) P Pyrohydrolysis (1050°C, Ar/O2/H2O) S->P HX, X2 A Aqueous Absorption (H2O2 solution) P->A Gas Stream I Ion Chromatography (Anion Exchange) A->I F-, Br- ions D Conductivity Detection (Br-, F-) I->D

Fig 2: Combustion Ion Chromatography (CIC) workflow for precise bromine and fluorine quantification.

Data Interpretation and Causality

When reviewing the data for C9H8BrFN2, a successful synthesis must yield experimental values within ±0.3% of the theoretical values (Table 1).

  • Low Carbon/High Nitrogen Anomaly: If carbon reads low (e.g., 43.5%) and nitrogen reads high (e.g., 12.5%), this is a classic indicator of halogen breakthrough . The silver scrubber has been exhausted, allowing

    
     to reach the TCD, where it co-elutes with or mimics nitrogen.
    
  • Low Fluorine Anomaly in CIC: If fluorine reads low (e.g., 6.5% instead of 7.82%), the pyrohydrolysis temperature is insufficient, or the carrier gas lacks sufficient humidity. C-F bonds require high thermal energy and abundant hydrogen radicals to fully convert to

    
     [3].
    

By combining a heavily scrubbed CHN analysis with Combustion Ion Chromatography, researchers can establish an irrefutable, self-validating elemental profile for complex halogenated compounds like C9H8BrFN2.

References

  • QA Group. "Combustion ion chromatography for the analysis of halogens and sulphur." QA Group Environmental Analytics. Available at:[Link]

  • Culmo, R. F. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PerkinElmer Application Note. Available at:[Link]

  • Miyake, Y. et al. "A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography." Journal of Chromatography A, PubMed (NIH). Available at:[Link]

  • Zeisler, R. et al. "The importance of an extensive elemental analysis of single-walled carbon nanotube soot." Analytical and Bioanalytical Chemistry, PMC (NIH). Available at:[Link]

Safety & Regulatory Compliance

Safety

5-bromo-6-fluoro-1,3-dimethyl-1H-indazole proper disposal procedures

Part 1: Executive Summary & Immediate Action Card Do not discard this compound in municipal trash or down the drain. 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (CAS: 929885-09-6) is a halogenated heteroaromatic compound.[...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action Card

Do not discard this compound in municipal trash or down the drain. 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole (CAS: 929885-09-6) is a halogenated heteroaromatic compound.[1] Its disposal is strictly regulated due to its potential persistence, toxicity, and the generation of corrosive acid gases (HBr, HF) upon thermal decomposition.[2][1]

Waste Stream Classification Container Type Labeling Requirement
Pure Solid Hazardous Chemical Waste (Solid)High-density Polyethylene (HDPE) Wide-Mouth Jar"Hazardous Waste: Toxic, Irritant.[1] Contains Halogens."[2][3][4][5][6]
Reaction Solutions Halogenated Organic SolventsHDPE or Glass Carboy (Vented Cap)"Hazardous Waste: Flammable/Toxic. Halogenated."
Contaminated Debris Hazardous Solid DebrisDouble-bagged (6-mil Polyethylene)"Contaminated Debris: Indazole Derivative."

Part 2: Chemical Profile & Hazard Assessment

To design a self-validating disposal protocol, we must first understand the physicochemical properties that dictate safety risks.[2][1]

  • Chemical Identity: 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole[2][1][7]

  • Molecular Formula: C

    
    H
    
    
    
    BrFN
    
    
    [7]
  • Key Functional Groups:

    • Indazole Core: Nitrogen-rich; potential for NOx generation during incineration.

    • Halogens (Br, F): This is the critical disposal factor.[2][1] Upon incineration, these atoms convert to Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF).[2][1] HF is highly corrosive to incinerator scrubbers and poses severe environmental risks if not captured. Therefore, this waste must never be bulked with non-halogenated solvents. [2][1]

GHS Hazard Classification (Derived from Analogous Structures):

  • Acute Toxicity (Oral): Category 4 (H302)[8]

  • Skin/Eye Irritation: Category 2/2A (H315, H319)[2][1]

  • STOT-SE: Category 3 (Respiratory Irritation - H335)[1]

Part 3: Waste Segregation & Disposal Protocols

Solid Waste (Pure Compound)
  • Direct Disposal: Unused solid material must be collected in a dedicated solid waste container.

  • Container Selection: Use a wide-mouth HDPE jar. Glass is acceptable but poses a breakage risk during transport.

  • Protocol:

    • Transfer the solid into the jar inside a chemical fume hood to prevent dust inhalation.

    • Do not mix with incompatible oxidizers (e.g., permanganates) to avoid exothermic reactions.[1]

    • Seal the container with a screw-top lid.[3]

    • Critical Step: Mark the "Halogenated" checkbox on your institution’s waste tag. This alerts the disposal vendor to route the waste to an incinerator equipped with acid gas scrubbers.

Liquid Waste (Mother Liquors & Reaction Mixtures)

Most research waste for this compound will be in solution (e.g., dissolved in DMSO, DMF, or Methanol).[2][1]

  • The "1% Rule" for Halogens:

    • Standard EHS protocols dictate that if a waste stream contains >1-2% halogenated content by volume/weight, the entire container must be classified as Halogenated Waste .[1]

    • Expert Insight: Even if your solvent is non-halogenated (e.g., Methanol), dissolving 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole creates a mixture that releases acid gases when burned.[2][1] Always segregate this into the Halogenated Solvent Waste stream (Green Tag/Label).

  • Protocol:

    • Collect in a chemically resistant carboy (HDPE or Fluorinated HDPE).

    • Ensure 10% headspace is left to prevent over-pressurization from thermal expansion.

    • Label clearly with all constituents (e.g., "Methanol 95%, 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole 5%").[2][1]

Contaminated Debris (PPE, Weigh Boats, TLC Plates)[1][2]
  • Classification: Trace-contaminated solids.

  • Protocol:

    • Collect gloves, paper towels, and weigh boats in a clear 6-mil polyethylene bag.[2][1]

    • If the debris is heavily soiled (visible powder), double-bag it.[1]

    • Sharps (needles/glass) contaminated with the compound must go into a rigid puncture-proof sharps container, not soft bags.

Part 4: Visual Decision Workflows

Diagram 1: Waste Segregation Decision Tree

This workflow ensures the compound is routed to the correct destruction facility, preventing regulatory fines and environmental release.[1]

WasteSegregation Start Waste Generation: 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid Debris Contaminated Items (Gloves, Paper) StateCheck->Debris SolidAction Collect in Wide-Mouth HDPE Jar. Label: 'Toxic Solid - Halogenated' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck DebrisAction Double Bag (6-mil). Label: 'Hazardous Debris' Debris->DebrisAction HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHaloSolvent LiquidAction Segregate into HALOGENATED Waste Stream. (Do NOT bulk with fuels) HaloSolvent->LiquidAction Standard Path NonHaloSolvent->LiquidAction Contamination Rule

Caption: Decision logic for segregating 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole waste streams.

Part 5: Spill Response Protocol

In the event of a spill in the laboratory, follow this containment logic to prevent aerosolization.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[2][1] If powder is airborne, use an N95 or P100 respirator.[2][1]

  • Containment (Solid):

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the damp material into a waste container.

  • Containment (Liquid):

    • Surround the spill with absorbent pillows or vermiculite.

    • Absorb the liquid and transfer to a solid waste bag.

  • Decontamination:

    • Wipe the surface with a soap/water solution followed by an ethanol rinse.

    • Place all cleanup materials into the "Contaminated Debris" waste stream.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 46863923, 5-Bromo-6-fluoro-1H-indazole. Retrieved from [Link]

    • Note: Used as a primary structural and hazard analog for the methylated derivative.[1]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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